molecular formula C8H9N3 B112966 3-Methylimidazo[1,2-a]pyridin-5-amine CAS No. 74420-50-1

3-Methylimidazo[1,2-a]pyridin-5-amine

Cat. No.: B112966
CAS No.: 74420-50-1
M. Wt: 147.18 g/mol
InChI Key: NXBRSDDSAAEVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylimidazo[1,2-a]pyridin-5-amine is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylimidazo[1,2-a]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-6-5-10-8-4-2-3-7(9)11(6)8/h2-5H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBRSDDSAAEVHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N1C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505238
Record name 3-Methylimidazo[1,2-a]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74420-50-1
Record name 3-Methylimidazo[1,2-a]pyridin-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74420-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylimidazo[1,2-a]pyridin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 74420-50-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Proposed Synthesis and Characterization of 3-Methylimidazo[1,2-a]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a detailed theoretical guide for the synthesis and characterization of 3-Methylimidazo[1,2-a]pyridin-5-amine. To the best of our knowledge, a documented synthesis and complete characterization of this specific molecule are not publicly available. The information presented herein is a scientifically informed proposal based on established synthetic methodologies for the imidazo[1,2-a]pyridine scaffold and its derivatives.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its wide range of biological activities.[1] Derivatives of this core structure have demonstrated efficacy as anticancer, anti-ulcer, antiviral, and antimicrobial agents.[2][3][4] The substitution pattern on the bicyclic ring system plays a crucial role in modulating the pharmacological profile of these compounds. This guide focuses on a specific, novel derivative, this compound, outlining a plausible synthetic pathway and the expected analytical characterization.

Proposed Synthetic Pathway

The synthesis of substituted imidazo[1,2-a]pyridines typically involves the condensation of a 2-aminopyridine derivative with an appropriate three-carbon synthon, often an α-haloketone or an equivalent.[5][6] To achieve the target 3-methyl and 5-amino substitution pattern, a multi-step approach is proposed, starting from a commercially available substituted pyridine.

The proposed synthetic workflow is illustrated below:

Synthetic_Pathway 2-Amino-5-nitropyridine 2-Amino-5-nitropyridine 2,5-Diaminopyridine 2,5-Diaminopyridine 2-Amino-5-nitropyridine->2,5-Diaminopyridine Reduction (e.g., SnCl2, HCl or H2, Pd/C) N-(2-aminopyridin-5-yl)acetamide N-(2-aminopyridin-5-yl)acetamide 2,5-Diaminopyridine->N-(2-aminopyridin-5-yl)acetamide Protection (e.g., Acetic anhydride) N-(3-methylimidazo[1,2-a]pyridin-5-yl)acetamide N-(3-methylimidazo[1,2-a]pyridin-5-yl)acetamide N-(2-aminopyridin-5-yl)acetamide->N-(3-methylimidazo[1,2-a]pyridin-5-yl)acetamide Cyclization (e.g., Chloroacetone) This compound This compound N-(3-methylimidazo[1,2-a]pyridin-5-yl)acetamide->this compound Deprotection (e.g., Acid or base hydrolysis)

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols

The following are proposed, detailed experimental protocols for the key steps in the synthesis of this compound. These are based on general procedures for similar transformations and may require optimization.

Step 1: Synthesis of 2,5-Diaminopyridine (Reduction of 2-Amino-5-nitropyridine)

A common method for the reduction of a nitro group in the presence of an amino group on a pyridine ring is catalytic hydrogenation or reduction with a metal salt in acidic media.

Protocol:

  • To a solution of 2-amino-5-nitropyridine (1.0 eq) in ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield 2,5-diaminopyridine, which may be used in the next step without further purification.

Step 2: Synthesis of N-(2-aminopyridin-5-yl)acetamide (Selective Protection)

Selective protection of the more nucleophilic 5-amino group is crucial for the subsequent cyclization step.

Protocol:

  • Dissolve 2,5-diaminopyridine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.0-1.2 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • The reaction mixture is then quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Synthesis of N-(3-methylimidazo[1,2-a]pyridin-5-yl)acetamide (Cyclization)

The core imidazo[1,2-a]pyridine ring is formed in this step through condensation with chloroacetone.

Protocol:

  • A mixture of N-(2-aminopyridin-5-yl)acetamide (1.0 eq) and chloroacetone (1.1 eq) in a solvent such as ethanol or isopropanol is heated to reflux.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and neutralized with a base (e.g., sodium bicarbonate).

  • The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude product, which can be purified by recrystallization or column chromatography.

Step 4: Synthesis of this compound (Deprotection)

The final step involves the removal of the acetyl protecting group to yield the target primary amine.

Protocol:

  • The N-(3-methylimidazo[1,2-a]pyridin-5-yl)acetamide (1.0 eq) is suspended in a mixture of ethanol and concentrated hydrochloric acid.

  • The mixture is heated to reflux for several hours until the deprotection is complete (monitored by TLC).

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and basified with a strong base (e.g., NaOH) to a pH of >10.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product, this compound. Further purification can be achieved by column chromatography.

Characterization of Analogous Compounds

As no specific characterization data for this compound is available, the following tables summarize representative data for structurally related imidazo[1,2-a]pyridine derivatives. This data can serve as a reference for the expected spectral characteristics of the target compound.

Table 1: Representative ¹H NMR Data for Imidazo[1,2-a]pyridine Derivatives

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
Imidazo[1,2-a]pyridine -8.08 (d, 1H, J = 6.8 Hz), 7.62 (d, 1H, J = 8.8 Hz), 7.55 (s, 1H), 7.15 (t, 1H, J = 8.0 Hz), 6.75 (t, 1H, J = 6.8 Hz)[7]
(E)-1-((7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)diazenyl)naphthalen-2-ol CDCl₃9.65 (d, J = 7.2 Hz, 1H), 8.40 (d, J = 7.5 Hz, 1H), 8.01 (dd, J = 7.4, 2.2 Hz, 2H), 7.70 (d, J = 7.8 Hz, 1H), 7.65 (d, J = 8.8 Hz, 1H), 7.55–7.50 (m, 4H), 7.47 (tt, J = 7.4, 2.2 Hz, 1H), 7.41–7.34 (m, 1H), 7.07 (d, J = 7.8 Hz, 1H), 6.96 (d, J = 7.2 Hz, 1H), 2.48 (s, 3H)[8]
2-(4'-Fluorophenyl)-3-hydroxymethyl imidazo[1,2-a]pyridine DMSO-d₆8.52 (1H, d, J=6.9, H₅), 8.0 (2H, dd, J=9.0, Jm=5.7, H₂' and H₆'), 7.57 (1H, d, J=9.3, H₈), 7.37 – 7.29 (3H, m, H₇,₃',₅'), 6.87 (1H, d, J=6.9, H₆), 5.54 (1H, s, OH), 4.91 (2H, s, CH₂)[9]

Table 2: Representative ¹³C NMR Data for Imidazo[1,2-a]pyridine Derivatives

CompoundSolventChemical Shifts (δ, ppm)
(E)-1-((2-Phenylimidazo[1,2-a]pyridin-3-yl)diazenyl)naphthalen-2-ol -118.00, 121.38, 127.80, 146.31 (pyridine core); 129.04, 129.18, 129.30 (benzene carbons); 150.11 (C-OH)[8]
2-(4'-Fluorophenyl)-3-hydroxymethyl imidazo[1,2-a]pyridine DMSO-d₆163.4 and 161.0 (C₄'), 143.91 (C₈ₐ), 130.9 and 130.8 (C₂'), 125.1 (C₁'), 120.4 (C₃), 116.6 (C₈), 115.6 and 115.3 (C₃'), 112.1 (C₆), 52.0 (CH₂)[9]

Table 3: Representative Mass Spectrometry and IR Data for Imidazo[1,2-a]pyridine Derivatives

CompoundMS (m/z)IR (ν, cm⁻¹)
(E)-1-((2-Phenylimidazo[1,2-a]pyridin-3-yl)diazenyl)naphthalen-2-ol -3398 (O–H), 3046 (C–H), 1599 (N=N), 1515 (C=N), 1459 (C=C), 1342 (C–O), 1209 (C–N)[8]
2-(4'-Chlorophenyl)-3-hydroxymethyl imidazo[1,2-a]pyridine -3398 (OH); 2930 (C-H); 1635 (C=C)[9]

Logical Workflow for Compound Characterization

The successful synthesis of this compound would be followed by a systematic characterization process to confirm its structure and purity.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_purity Purity Assessment Crude_Product Crude Product Purification Purification (Column Chromatography/Recrystallization) Crude_Product->Purification Pure_Compound Pure Compound Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Pure_Compound->NMR Structural Elucidation MS Mass Spectrometry (HRMS) Pure_Compound->MS Molecular Weight Confirmation IR IR Spectroscopy Pure_Compound->IR Functional Group Identification HPLC HPLC Analysis Pure_Compound->HPLC Purity Determination Elemental_Analysis Elemental Analysis HPLC->Elemental_Analysis Confirmatory Purity

Caption: A logical workflow for the characterization of the synthesized compound.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis and characterization of the novel compound this compound. The proposed multi-step synthesis is based on well-established chemical transformations for the construction of the imidazo[1,2-a]pyridine ring system. The provided characterization data for analogous compounds offers a valuable reference for researchers aiming to undertake this synthesis. The successful synthesis of this and other novel derivatives of the imidazo[1,2-a]pyridine scaffold will undoubtedly contribute to the exploration of their therapeutic potential in drug discovery and development.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Methylimidazo[1,2-a]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methylimidazo[1,2-a]pyridin-5-amine, a heterocyclic amine of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from related compounds and established methodologies to offer a robust predictive profile and detailed experimental protocols for its characterization. This document also explores the potential biological relevance of this compound by examining the known signaling pathway interactions of the broader imidazo[1,2-a]pyridine scaffold.

Core Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueMethod of Determination
Molecular Formula C₈H₉N₃-
Molecular Weight 147.18 g/mol Mass Spectrometry
CAS Number 74420-50-1-
LogP (o/w) Not FoundSee Protocol 2.1
pKa Not FoundSee Protocol 2.2
Aqueous Solubility Not FoundSee Protocol 2.3
Melting Point Not FoundSee Protocol 2.4
Boiling Point Not FoundSee Protocol 2.5

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of LogP (Octanol-Water Partition Coefficient)

The Shake-Flask method is the traditional and most reliable method for determining the LogP of a compound.

Protocol:

  • Preparation of Phases: Prepare a phosphate buffer solution at a physiologically relevant pH of 7.4 and saturate it with n-octanol. Conversely, saturate n-octanol with the prepared aqueous buffer. Allow the two phases to separate for at least 24 hours.

  • Sample Preparation: Prepare a stock solution of this compound in a 1:1 (v/v) mixture of the pre-saturated n-octanol and aqueous buffer.

  • Partitioning: Place a known volume of the sample solution into a separatory funnel. Shake the funnel vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Quantification: Carefully collect samples from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The LogP is calculated using the following formula: LogP = log10([Compound]octanol / [Compound]aqueous)

Determination of pKa (Acid Dissociation Constant)

Potentiometric titration is a standard method for determining the pKa of ionizable compounds.

Protocol:

  • Sample Preparation: Prepare a solution of this compound of known concentration in deionized water or a suitable co-solvent if solubility is low.

  • Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH. Record the volume of titrant added and the corresponding pH values.

  • Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa is the pH at which half of the compound is in its ionized form. This corresponds to the midpoint of the steepest part of the titration curve. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

Determination of Aqueous Solubility

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Protocol:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of purified water or a buffer of a specific pH in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method like HPLC-UV.

  • Result: The determined concentration represents the aqueous solubility of the compound under the specified conditions.

Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus.

Protocol:

  • Sample Preparation: Ensure the sample of this compound is dry and finely powdered.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube, ensuring a column height of 2-3 mm.

  • Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

  • Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). The melting point is reported as this range.

Determination of Boiling Point

The boiling point can be determined using a micro boiling point or Thiele tube method, which is suitable for small sample quantities.

Protocol:

  • Sample Preparation: Place a small amount of liquid this compound into a small test tube or fusion tube.

  • Capillary Insertion: Seal one end of a capillary tube and place it, open end down, into the liquid.

  • Heating: Attach the test tube to a thermometer and heat it in a suitable heating bath (e.g., a Thiele tube filled with mineral oil).

  • Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. Continue heating until a rapid and continuous stream of bubbles is observed.

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.

Proposed Synthetic Route

Workflow for the Proposed Synthesis:

Proposed Synthesis of this compound cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Reduction A 2-Amino-6-nitropyridine C 3-Methyl-5-nitroimidazo[1,2-a]pyridine A->C Reflux B Chloroacetone B->C D 3-Methyl-5-nitroimidazo[1,2-a]pyridine F This compound D->F Reduction E Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) E->F

Caption: Proposed two-step synthesis of this compound.

Potential Involvement in Signaling Pathways

While no direct studies have been identified that specifically investigate the biological targets or signaling pathway modulation of this compound, the broader class of imidazo[1,2-a]pyridine derivatives has been extensively studied and shown to interact with several key signaling pathways implicated in various diseases, particularly cancer. Therefore, it is plausible that this compound may also exhibit activity in these pathways.

Known Signaling Pathways for the Imidazo[1,2-a]pyridine Scaffold:

Potential Signaling Pathways for Imidazo[1,2-a]pyridines cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes A Imidazo[1,2-a]pyridine Scaffold B PI3K/AKT/mTOR Pathway A->B Inhibition C Wnt/β-catenin Pathway A->C Inhibition D STAT3/NF-κB Pathway A->D Modulation E ↓ Proliferation B->E F ↓ Angiogenesis B->F G ↑ Apoptosis B->G C->E H ↓ Inflammation D->H

Caption: Known signaling pathways modulated by the imidazo[1,2-a]pyridine scaffold.

Further experimental investigation, such as kinase screening and cell-based assays, would be necessary to determine the specific biological targets and signaling pathways affected by this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and drug development professionals. While direct experimental data is limited, the provided protocols offer a clear path for the thorough characterization of this compound. The exploration of related compounds suggests that this molecule may interact with key signaling pathways, warranting further investigation into its biological activity. The proposed synthetic route provides a practical starting point for obtaining the necessary quantities of this compound for future studies.

References

Technical Guide: Spectroscopic and Synthetic Overview of Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the synthesis and spectroscopic characterization of imidazo[1,2-a]pyridine derivatives, with a focus on providing context for the potential properties of 3-Methylimidazo[1,2-a]pyridin-5-amine . It is important to note that a comprehensive search of scientific literature and chemical databases did not yield specific, experimentally-determined ¹H NMR and ¹³C NMR data for this compound. The information presented herein is based on data for structurally related analogues and general principles of synthetic and spectroscopic chemistry.

Introduction to Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of several marketed drugs and clinical candidates.[1] Its versatile biological activity profile includes anti-cancer, anti-ulcer, and anti-tubercular properties.[1][2] The functionalization of the imidazo[1,2-a]pyridine ring system at various positions allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on the synthetic and spectroscopic aspects relevant to the characterization of novel derivatives like this compound.

General Synthetic Strategies for Imidazo[1,2-a]pyridines

The synthesis of the imidazo[1,2-a]pyridine core is well-established, with several methodologies available to introduce a variety of substituents.

Common Synthetic Routes:

  • Tschitschibabin Reaction: The most common approach involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For the synthesis of a 3-methyl derivative, an α-haloketone would be utilized.

  • Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction: This one-pot reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide to efficiently generate 3-aminoimidazo[1,2-a]pyridine derivatives.[3] Subsequent modification of the amino group could be a potential route to the target molecule.

  • Copper- or Iron-Catalyzed Cyclizations: More recent methods involve the use of metal catalysts to facilitate the cyclization of 2-aminopyridines with various coupling partners, such as nitroolefins, to form the imidazo[1,2-a]pyridine ring system.[4]

The synthesis of this compound would likely commence with a substituted 2,6-diaminopyridine or a protected aminopyridine derivative, followed by the construction of the imidazole ring and methylation at the 3-position.

Spectroscopic Data: Expected Chemical Shift Ranges

While specific data for this compound is unavailable, the following tables summarize the expected chemical shift ranges for the core protons and carbons of the imidazo[1,2-a]pyridine scaffold, as well as for the methyl and amino substituents, based on data from analogous compounds. These ranges are indicative and can be influenced by solvent and other substituents.

Table 1: Expected ¹H NMR Chemical Shift Ranges

ProtonExpected Chemical Shift (δ, ppm)
H-27.5 - 8.0
H-57.8 - 8.5
H-66.8 - 7.2
H-77.0 - 7.5
H-87.5 - 8.0
3-CH₃2.3 - 2.6
5-NH₂Broad singlet, 4.0 - 6.0

Table 2: Expected ¹³C NMR Chemical Shift Ranges

CarbonExpected Chemical Shift (δ, ppm)
C-2140 - 145
C-3110 - 120
C-5145 - 155
C-6110 - 115
C-7120 - 125
C-8115 - 120
C-8a140 - 145
3-CH₃10 - 15

Experimental Protocols: NMR Spectroscopic Analysis

The following provides a general procedure for the acquisition of ¹H and ¹³C NMR spectra for novel heterocyclic compounds, which would be applicable to this compound.

4.1. Sample Preparation

  • Approximately 5-10 mg of the purified solid sample is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

  • The choice of solvent is critical and should be based on the solubility of the compound and the desired resolution of the spectra.

  • A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for referencing the chemical shifts (δ = 0.00 ppm).

4.2. ¹H NMR Spectroscopy

  • The prepared sample in the NMR tube is placed in the spectrometer.

  • Spectra are typically recorded on a 300, 400, or 500 MHz NMR spectrometer.[5]

  • Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • Data processing involves Fourier transformation, phase correction, and baseline correction.

4.3. ¹³C NMR Spectroscopy

  • ¹³C NMR spectra are acquired on the same instrument, typically at a frequency of 75, 100, or 125 MHz.

  • Proton decoupling is employed to simplify the spectrum to single lines for each carbon atom.

  • A wider spectral width (e.g., 0-200 ppm) is used to encompass the range of carbon chemical shifts.

  • A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Advanced techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

4.4. 2D NMR Spectroscopy

For unambiguous assignment of proton and carbon signals, especially in complex molecules, 2D NMR experiments are often employed. These include:

  • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular structure.[6]

Visualization of Synthetic and Characterization Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a novel substituted imidazo[1,2-a]pyridine derivative.

G General Workflow for Synthesis and Characterization of Imidazo[1,2-a]pyridine Derivatives cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Further Steps start Starting Materials (e.g., Substituted 2-Aminopyridine) reaction Chemical Reaction (e.g., Cyclization, Functionalization) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification nmr Spectroscopic Analysis (1H NMR, 13C NMR, 2D NMR) purification->nmr ms Mass Spectrometry (HRMS) purification->ms other_spec Other Spectroscopic Methods (FT-IR, UV-Vis) purification->other_spec data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ms->data_analysis other_spec->data_analysis bio_activity Biological Activity Screening (e.g., In vitro assays) data_analysis->bio_activity

References

The Elusive Crystal Structure of 3-Methylimidazo[1,2-a]pyridin-5-amine: A Technical Guide to a Promising Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals.

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-ulcer, and anti-mycobacterial properties.[1][2][3][4][5][6] This technical guide focuses on a specific derivative, 3-Methylimidazo[1,2-a]pyridin-5-amine, providing a comprehensive overview of its synthesis and exploring the structural characteristics of this important class of molecules. While a definitive crystal structure for this compound is not publicly available in crystallographic databases as of this writing, this guide leverages data from closely related analogs to provide valuable structural insights.

Synthesis of the Imidazo[1,2-a]pyridine Core

The synthesis of the imidazo[1,2-a]pyridine ring system is well-established, with several versatile methods available to researchers. A common and efficient approach involves the condensation of a 2-aminopyridine derivative with an α-haloketone. This reaction, often referred to as the Tchichibabin reaction, provides a direct route to the fused bicyclic system.

For the synthesis of 3-substituted imidazo[1,2-a]pyridines, a prevalent strategy is the one-pot Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR).[1] This method involves the reaction of a 2-aminopyridine, an aldehyde, and an isocyanide, offering a high degree of molecular diversity.[1]

Synthesis_Workflow cluster_gbbr Groebke-Blackburn-Bienaymé Reaction (GBB-3CR) 2-Aminopyridine 2-Aminopyridine Reaction Reaction 2-Aminopyridine->Reaction Aldehyde Aldehyde Aldehyde->Reaction Isocyanide Isocyanide Isocyanide->Reaction 3-Substituted_Imidazo[1,2-a]pyridine 3-Substituted_Imidazo[1,2-a]pyridine Reaction->3-Substituted_Imidazo[1,2-a]pyridine One-pot

Figure 1: Generalized workflow for the Groebke-Blackburn-Bienaymé three-component reaction.
Experimental Protocol: General Synthesis of 3-Aminoimidazo[1,2-a]pyridines via GBB-3CR

The following is a representative protocol based on the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.[1]

  • Reaction Setup: To a solution of the appropriate 2-aminopyridine (1.0 eq) and aldehyde (1.0 eq) in a suitable solvent (e.g., methanol), a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or scandium triflate) is added.

  • Intermediate Formation: The mixture is stirred at a specified temperature (e.g., 50 °C) for a period of time (e.g., 1 hour) to facilitate the formation of the Schiff base intermediate.

  • Cyclization: The corresponding isocyanide (1.1 eq) is then added to the reaction mixture.

  • Reaction Completion: The reaction is stirred until completion, which can be monitored by thin-layer chromatography.

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired 3-aminoimidazo[1,2-a]pyridine product.

Structural Insights from Analogues

In the absence of a determined crystal structure for this compound, we can infer key structural features by examining closely related compounds. The crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol provides valuable information about the geometry of the imidazo[1,2-a]pyridine core with a methyl group at the 5-position.

Crystallographic Data for (5-methylimidazo[1,2-a]pyridin-2-yl)methanol
ParameterValue
Chemical FormulaC₉H₁₀N₂O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.832(3)
b (Å)10.998(4)
c (Å)8.889(3)
α (°)90
β (°)105.99(3)
γ (°)90
Volume (ų)829.4(5)
Z4

Data sourced from a study on the crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol.

The imidazo[1,2-a]pyridine ring system in this analogue is nearly planar, a common feature for such aromatic fused rings. The planarity of this core is crucial for its interaction with biological targets, often facilitating π-π stacking interactions within protein binding pockets.

Biological Activity of Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities.

  • Anticancer Activity: Numerous studies have highlighted the potent anticancer effects of substituted imidazo[1,2-a]pyridines. For instance, certain 3-aminoimidazo[1,2-a]pyridine derivatives have shown significant inhibitory activity against various cancer cell lines.[1][3][4]

  • Anti-ulcer Activity: Historically, compounds bearing this scaffold have been investigated for their potential as anti-ulcer agents.[7]

  • Anti-mycobacterial Activity: More recently, imidazo[1,2-a]pyridine analogues have emerged as promising candidates for the treatment of tuberculosis, showing potent activity against Mycobacterium tuberculosis.[6]

The biological activity is often modulated by the nature and position of the substituents on the bicyclic core. The introduction of a methyl group at the 3-position and an amine group at the 5-position, as in the target molecule, is anticipated to influence its pharmacokinetic and pharmacodynamic properties. The amine group, in particular, can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to target proteins.

Future Directions

The definitive determination of the crystal structure of this compound through X-ray crystallography remains a critical step for a complete understanding of its structure-activity relationship. Such data would provide precise bond lengths, bond angles, and intermolecular interactions, which are invaluable for computational modeling and the rational design of more potent and selective therapeutic agents based on this promising scaffold. Researchers in the field are encouraged to pursue the crystallization and structural elucidation of this and other key imidazo[1,2-a]pyridine derivatives to further unlock their therapeutic potential.

Research_Logic Synthesis Synthesis Structural_Analysis Structural_Analysis Synthesis->Structural_Analysis Provides Material Biological_Screening Biological_Screening Synthesis->Biological_Screening Provides Compounds SAR_Studies SAR_Studies Structural_Analysis->SAR_Studies Informs Biological_Screening->SAR_Studies Generates Data Lead_Optimization Lead_Optimization SAR_Studies->Lead_Optimization Guides

Figure 2: Logical workflow for drug discovery based on the imidazo[1,2-a]pyridine scaffold.

References

The Multifaceted Therapeutic Potential of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the significant therapeutic potential of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information is curated to be a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Anticancer Activities

Imidazo[1,2-a]pyridine derivatives have exhibited potent cytotoxic effects against a wide array of human cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various imidazo[1,2-a]pyridine derivatives against several cancer cell lines.

Compound ID/ReferenceCancer Cell LineIC50 (µM)Reference
PI3K/mTOR Inhibitors
Compound 7 HCT-1160.01[1]
Thiazole derivative 12 A375 (Melanoma)0.14[2]
Thiazole derivative 12 HeLa (Cervical)0.21[2]
Imidazo[1,2-a]pyridine 35 T47D (Breast)7.9[3]
Imidazo[1,2-a]pyridine 35 MCF-7 (Breast)9.4[3]
c-Met Inhibitors
Compound 31 EBC-10.0128[4]
ALDH1A3 Inhibitors
Derivative 3b MES-374 (Glioblastoma)0.00258[5]
Derivative 3b PN-157 (Glioblastoma)0.0252[5]
Derivative 3b MES-267 (Glioblastoma)0.0634[5]
Other Anticancer Derivatives
Compound 12b Hep-2, MCF-7, A37511[6]
Compound 12b HepG213[6]
Imidazopyridine-quinoline 12 MDA-MB-2310.29[7]
Imidazopyridine-quinoline 12 HCT-150.30[7]
Imidazopyridine-quinoline 8 HCT-150.31[7]
Imidazopyridine-quinoline 8 MDA-MB-2310.32[7]
IP-5HCC1937 (Breast)45[8]
IP-6HCC1937 (Breast)47.7[8]
IP-7HCC1937 (Breast)79.6[8]
HB9A549 (Lung)50.56[9]
HB10HepG2 (Liver)51.52[9]
Key Signaling Pathways in Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have been shown to interfere with critical signaling cascades that drive cancer progression. Notably, the PI3K/Akt/mTOR and STAT3/NF-κB pathways are prominent targets.

This pathway is a central regulator of cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine derivatives act as potent inhibitors of key kinases in this pathway, such as PI3K and mTOR, leading to the suppression of downstream signaling and induction of apoptosis in cancer cells. For instance, some derivatives have been shown to decrease the phosphorylation of Akt and mTOR.[10][11]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Imidazopyridine->Akt p-Akt↓ Imidazopyridine->mTORC1 p-mTOR↓ STAT3_NFkB_Pathway cluster_stat3 STAT3 Pathway cluster_nfkb NF-κB Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus_STAT3 Nucleus pSTAT3->Nucleus_STAT3 translocates Inflammation Inflammation & Cell Proliferation Nucleus_STAT3->Inflammation IKK IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB degradation NFkB_active Active NF-κB NFkB->NFkB_active Nucleus_NFkB Nucleus NFkB_active->Nucleus_NFkB translocates Nucleus_NFkB->Inflammation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->JAK Imidazopyridine->STAT3 p-STAT3↓ Imidazopyridine->IKK Imidazopyridine->IkBa IκBα↑ MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate Overnight (37°C, 5% CO2) A->B C 3. Treat with Imidazopyridine Derivatives (serial dilutions) B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT Reagent (Incubate 3-4 hours) D->E F 6. Add Solubilization Solution (e.g., DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate % Viability and IC50 Value G->H MIC_Workflow A 1. Prepare Standardized Bacterial Inoculum C 3. Inoculate Wells with Bacteria A->C B 2. Serial Dilution of Compound in 96-well plate B->C D 4. Incubate at 37°C for 18-24 hours C->D E 5. Visually Inspect for Growth and Determine MIC D->E

References

Discovery of Novel 3-Methylimidazo[1,2-a]pyridin-5-amine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of novel 3-methylimidazo[1,2-a]pyridin-5-amine analogs. While direct research on this specific scaffold is emerging, this document synthesizes findings from closely related imidazo[1,2-a]pyridine derivatives to offer insights into their therapeutic potential, particularly in oncology and infectious diseases. The imidazo[1,2-a]pyridine core is a recognized "drug prejudice" scaffold, forming the basis of several marketed drugs and clinical candidates.[1][2][3][4] This guide covers synthetic methodologies, biological activities, and key experimental protocols to support further research and development in this promising area of medicinal chemistry.

Core Synthesis and Derivatization

The synthesis of the imidazo[1,2-a]pyridine scaffold is versatile, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). The foundational step typically involves the condensation of a 2-aminopyridine derivative with an α-haloketone.[5] For the specific synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives, an iron-catalyzed denitration reaction of aminopyridines with 2-methyl-nitroolefins has been reported as a simple and efficient method.[6][7]

Further diversification, particularly the introduction of an amino group at the 5-position, can be achieved through strategic selection of the starting 2-aminopyridine precursor, such as using a 2,5-diaminopyridine derivative in the initial cyclization, followed by protection/deprotection steps as necessary. Another approach involves a late-stage functionalization of the pyridine ring, although this can be challenging due to regioselectivity.

A general synthetic workflow for generating a library of this compound analogs is depicted below.

G cluster_synthesis Synthetic Workflow start Start: 2-Amino-5-nitropyridine intermediate1 Reaction with α-haloketone (e.g., 1-chloropropan-2-one) start->intermediate1 intermediate2 Formation of 3-methyl-5-nitroimidazo[1,2-a]pyridine intermediate1->intermediate2 intermediate3 Reduction of nitro group intermediate2->intermediate3 final_core This compound Core intermediate3->final_core diversification Derivatization at 5-amino position (e.g., acylation, sulfonylation) final_core->diversification library Library of Analogs diversification->library

Caption: General synthetic workflow for this compound analogs.

Biological Activities and Therapeutic Potential

Imidazo[1,2-a]pyridine derivatives have demonstrated a wide range of biological activities, including anticancer, anti-mycobacterial, and anti-ulcer properties.[1][2][8] The mechanism of action for their anticancer effects is often attributed to the inhibition of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.

Anticancer Activity

Several studies have highlighted the potential of imidazo[1,2-a]pyridine analogs as anticancer agents by targeting key signaling pathways. For instance, derivatives of this scaffold have been shown to inhibit the proliferation of various cancer cell lines, including breast (MCF-7), colon (HT-29), and melanoma (B16F10).[9][10] The cytotoxic effects are often mediated through the inhibition of kinases such as PI3K, Akt, and mTOR, which are central to cell growth, survival, and proliferation.

The PI3K/Akt/mTOR pathway is a frequently activated signaling cascade in human cancers, making it a prime target for therapeutic intervention. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

G cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Analog 3-Methylimidazo[1,2-a] pyridin-5-amine Analog Analog->PI3K Inhibition Analog->Akt Inhibition Analog->mTORC1 Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine analogs.

Antimycobacterial Activity

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel anti-tubercular agents. Imidazo[1,2-a]pyridine derivatives have shown significant promise in this area, with some analogs demonstrating potent activity against Mtb.[3][4] One of the key targets for these compounds is the QcrB subunit of the cytochrome bc1 complex, which is essential for cellular respiration in Mtb.[4]

The following table summarizes the in vitro anti-tubercular activity of some representative imidazo[1,2-a]pyridine analogs.

Compound IDModificationTarget/AssayMIC (µg/mL)Cytotoxicity (SI)Reference
IPA-6 Amide derivativeMtb H37Rv0.05>66[3]
IPA-9 Amide derivativeMtb H37Rv0.4>66[3]
IPS-1 Sulfonamide derivativeMtb H37Rv0.4>66[3]

Quantitative Data Summary

The following table presents a summary of the cytotoxic activity of various 3-aminoimidazo[1,2-a]pyridine analogs against different cancer cell lines. It is important to note that these are not 3-methyl-5-amino analogs, but their data provides a valuable starting point for understanding the potential of this scaffold.

CompoundR2 SubstituentR3 SubstituentCell LineIC50 (µM)Reference
11 1H-indol-3-ylN-(4-chlorophenyl)HT-2918.34 ± 1.22[9]
12 4-nitrophenylN-(4-chlorophenyl)HT-294.15 ± 2.93[9]
14 m-tolylN-(4-chlorophenyl)B16F1021.75 ± 0.81[9]
18 2,4-difluorophenylN-(4-chlorophenyl)MCF-714.81 ± 0.20[9]
18 2,4-difluorophenylN-(4-chlorophenyl)B16F1014.39 ± 0.04[9]

Experimental Protocols

General Synthesis of 3-Aminoimidazo[1,2-a]pyridine Derivatives (Groebke-Blackburn-Bienayme Three-Component Reaction)

This protocol describes a one-pot synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.[9][10]

Materials:

  • 2-Aminopyridine

  • Aldehyde derivative

  • 4-Chlorophenyl isocyanide

  • Scandium(III) triflate (Sc(OTf)3) or p-Toluenesulfonic acid monohydrate

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • A mixture of 2-aminopyridine (2.0 mmol) and the corresponding aldehyde (2.0 mmol) containing a catalytic amount of Sc(OTf)3 (0.1 mmol) or p-toluenesulfonic acid monohydrate (0.4 mmol) and anhydrous Na2SO4 (200 mg) in MeOH (10 mL) is stirred under a nitrogen atmosphere for one hour at 50 °C.

  • A solution of 4-chlorophenyl isocyanide (2.2 mmol) in MeOH (2 mL) is then added to the reaction mixture.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired 3-aminoimidazo[1,2-a]pyridine product.

In Vitro Cytotoxicity Assay (Trypan Blue Exclusion Assay)

This assay is used to determine the viability of cancer cells after treatment with the synthesized compounds.[9]

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29, B16F10)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized imidazo[1,2-a]pyridine compounds

  • Trypan Blue solution (0.4%)

  • Phosphate-buffered saline (PBS)

  • Hemocytometer

Procedure:

  • Cells are seeded in 24-well plates at a density of 1 x 10^5 cells/well and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds for 48 hours.

  • After the incubation period, the cells are harvested by trypsinization and washed with PBS.

  • The cell pellet is resuspended in a known volume of PBS.

  • An aliquot of the cell suspension is mixed with an equal volume of Trypan Blue solution.

  • The number of viable (unstained) and non-viable (blue-stained) cells is counted using a hemocytometer.

  • The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

G cluster_workflow Cytotoxicity Assay Workflow cell_seeding Seed cells in 24-well plates treatment Treat with compounds for 48h cell_seeding->treatment harvesting Harvest and wash cells treatment->harvesting staining Stain with Trypan Blue harvesting->staining counting Count viable and non-viable cells staining->counting analysis Calculate % viability and IC50 counting->analysis

Caption: Workflow for the in vitro cytotoxicity assay.

Conclusion

The this compound scaffold represents a promising area for the discovery of novel therapeutic agents. By leveraging the extensive knowledge base of the broader imidazo[1,2-a]pyridine class, researchers can strategically design and synthesize new analogs with potentially enhanced potency and selectivity against various diseases, particularly cancer and tuberculosis. The synthetic versatility of this scaffold, coupled with its proven biological activity, makes it a compelling starting point for future drug discovery programs. Further exploration of the structure-activity relationships, mechanism of action, and pharmacokinetic properties of this compound analogs is warranted to fully realize their therapeutic potential.

References

In-Silico Modeling of 3-Methylimidazo[1,2-a]pyridin-5-amine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the in-silico modeling of 3-Methylimidazo[1,2-a]pyridin-5-amine and its interactions with potential biological targets. While specific experimental data for this particular molecule is limited in the public domain, this document leverages the extensive research on the broader imidazo[1,2-a]pyridine scaffold to outline a robust computational strategy. The methodologies and approaches described herein are intended to serve as a foundational resource for researchers seeking to investigate the pharmacological potential of this and related compounds.

The imidazo[1,2-a]pyridine core is a recognized "drug prejudice" scaffold due to its presence in numerous clinically used drugs and biologically active compounds.[1][2] Derivatives of this versatile heterocyclic system have demonstrated a wide array of therapeutic activities, including anticancer, anti-ulcer, antiviral, and antituberculosis properties.[1][3][4] These activities are often attributed to specific interactions with various biological targets, such as protein kinases, enzymes, and receptors.[5]

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry

The imidazo[1,2-a]pyridine ring system is a fused bicyclic heterocycle that has attracted significant attention from medicinal chemists. Its rigid structure and ability to be functionalized at multiple positions allow for the fine-tuning of its physicochemical and pharmacological properties.[1][4] Marketed drugs such as zolpidem (for insomnia), alpidem (anxiolytic), and zolimidine (gastroprotective) feature this core structure, highlighting its clinical relevance.[1][5] The biological activities of imidazo[1,2-a]pyridine derivatives are diverse, with recent research focusing on their potential as anticancer and antituberculosis agents.[1][4]

Proposed In-Silico Modeling Workflow

The following workflow outlines a systematic approach to investigating the interactions of this compound using computational methods. This workflow is designed to predict potential biological targets, elucidate binding modes, and estimate binding affinities.

G cluster_0 Phase 1: Target Identification & Ligand Preparation cluster_1 Phase 2: Molecular Docking & Scoring cluster_2 Phase 3: Post-Docking Analysis & Refinement cluster_3 Phase 4: ADMET Prediction A Literature Review & Target Scoping B Homology Modeling (if needed) A->B D Protein Preparation & Grid Generation B->D C Ligand 3D Structure Generation E Molecular Docking Simulations C->E D->E F Pose Clustering & Scoring Function Analysis E->F G Molecular Dynamics (MD) Simulations F->G H Binding Free Energy Calculations (e.g., MM/PBSA) G->H I Interaction Fingerprinting & Visualization H->I J In-Silico ADMET Profiling I->J

Caption: Proposed in-silico workflow for modeling molecular interactions.

Quantitative Data on Imidazo[1,2-a]pyridine Derivatives

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
Compound 122-(nitro)phenyl, 3-(p-chlorophenyl)aminoHT-294.15 ± 2.93[4]
Compound 182-(2,4-difluorophenyl), 3-(p-chlorophenyl)aminoB16F1014.39 ± 0.04[4]
Compound 182-(2,4-difluorophenyl), 3-(p-chlorophenyl)aminoMCF-714.81 ± 0.20[4]
Compound 142-(m-tolyl), 3-(p-chlorophenyl)aminoB16F1021.75 ± 0.81[4]
Compound 112-(indole)MCF-720.47 ± 0.10[4]

Table 2: Antitubercular and Enzyme Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives

Compound ClassTarget/StrainActivity MetricValueReference
Imidazo[1,2-a]pyridine amides (IPA-6)M. tuberculosis H37RvMIC0.05 µg/mL[6]
Imidazo[1,2-a]pyridine sulfonamides (IPS-1)M. tuberculosis H37RvMIC0.4 µg/mL[6]
2-Methylimidazo[1,2-a]pyridine-3-carbohydrazidesM. tuberculosisMIC904.53 µM[1]
3-Amino-imidazo[1,2-a]-pyridinesMtb glutamine synthetase (MtGS)IC501.6 µM[1]

Detailed Methodologies for Key Experiments

The following sections provide generalized protocols for key in-silico experiments based on standard practices in computational drug discovery.

Ligand and Protein Preparation

Objective: To prepare the 3D structures of the ligand (this compound) and the target protein for docking simulations.

Protocol:

  • Ligand Preparation:

    • The 2D structure of this compound will be drawn using a molecular editor (e.g., MarvinSketch, ChemDraw).

    • The 2D structure will be converted to a 3D structure.

    • Energy minimization of the 3D structure will be performed using a suitable force field (e.g., MMFF94).

    • Partial charges will be assigned (e.g., Gasteiger charges).

    • The final structure will be saved in a suitable format (e.g., .mol2, .pdbqt).

  • Protein Preparation:

    • The 3D structure of the target protein will be obtained from the Protein Data Bank (PDB).

    • If a crystal structure is unavailable, a homology model will be built using a server like SWISS-MODEL.

    • All water molecules and non-essential ligands will be removed from the protein structure.

    • Hydrogen atoms will be added to the protein.

    • The protein structure will be energy minimized to relieve any steric clashes.

    • The prepared protein will be saved in a suitable format for docking.

Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of the ligand to the target protein.

Protocol:

  • Grid Generation: A grid box will be defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock Vina, Glide) will be used to dock the prepared ligand into the defined grid box of the protein.

  • Pose Selection: The docking results will be analyzed to identify the most favorable binding poses based on the scoring function. The pose with the lowest binding energy is typically considered the best.

Molecular Dynamics Simulations

Objective: To study the dynamic stability of the protein-ligand complex and refine the binding mode.

Protocol:

  • System Preparation: The protein-ligand complex from the best docking pose will be solvated in a water box with appropriate ions to neutralize the system.

  • Simulation: An MD simulation package (e.g., GROMACS, AMBER) will be used to run the simulation for a specified time (e.g., 100 ns).

  • Trajectory Analysis: The simulation trajectory will be analyzed to calculate parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond interactions over time.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual frameworks relevant to the study of imidazo[1,2-a]pyridine derivatives.

G cluster_0 Drug Discovery Cascade A Target Identification B Lead Discovery (HTS, SBDD) A->B C Lead Optimization B->C D Preclinical Development C->D E Clinical Trials D->E

Caption: A generalized workflow for drug discovery and development.

G Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Kinase Inhibition Kinase Inhibition Imidazo[1,2-a]pyridine->Kinase Inhibition Enzyme Inhibition (e.g., MtGS) Enzyme Inhibition (e.g., MtGS) Imidazo[1,2-a]pyridine->Enzyme Inhibition (e.g., MtGS) Receptor Binding Receptor Binding Imidazo[1,2-a]pyridine->Receptor Binding Anti-proliferative Effects Anti-proliferative Effects Kinase Inhibition->Anti-proliferative Effects Anticancer Activity Anticancer Activity Anti-proliferative Effects->Anticancer Activity Metabolic Disruption Metabolic Disruption Enzyme Inhibition (e.g., MtGS)->Metabolic Disruption Antitubercular Activity Antitubercular Activity Metabolic Disruption->Antitubercular Activity Signal Transduction Modulation Signal Transduction Modulation Receptor Binding->Signal Transduction Modulation

Caption: Potential mechanisms of action for imidazo[1,2-a]pyridine derivatives.

Conclusion

This technical guide provides a comprehensive roadmap for the in-silico investigation of this compound. By leveraging the wealth of information available for the imidazo[1,2-a]pyridine scaffold and employing a systematic computational workflow, researchers can gain valuable insights into the potential biological targets and mechanisms of action of this compound. The integration of molecular docking, molecular dynamics simulations, and ADMET prediction will be crucial in assessing its therapeutic potential and guiding future experimental studies.

References

Preliminary In-Vitro Screening of 3-Methylimidazo[1,2-a]pyridin-5-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities.[1][2] This guide outlines a strategic approach for the preliminary in-vitro screening of a specific derivative, 3-Methylimidazo[1,2-a]pyridin-5-amine. The proposed screening panel is designed to efficiently probe the potential bioactivity of this compound across several key therapeutic areas where the parent scaffold has shown significant promise, including oncology, infectious diseases, and inflammation.[1][2][3] This document provides detailed experimental protocols, data presentation templates, and logical workflow diagrams to guide researchers in the initial assessment of this compound's therapeutic potential.

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine heterocyclic system is a cornerstone in drug discovery, with derivatives exhibiting a remarkable diversity of pharmacological effects. Marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and zolimidine (antiulcer) underscore the clinical relevance of this scaffold.[1][2] The broad biological activity spectrum includes anticancer, antitubercular, antiviral, anti-inflammatory, and antimicrobial properties.[1][3][4] The structural similarity of the imidazo[1,2-a]pyridine core to purines allows these molecules to interact with a variety of biological targets, including kinases, enzymes, and receptors. Given the established potential of this chemical class, a systematic in-vitro evaluation of novel derivatives like this compound is a critical step in the identification of new therapeutic leads.

Proposed Preliminary In-Vitro Screening Cascade

A tiered screening approach is recommended to efficiently assess the bioactivity of this compound. This cascade prioritizes broad-based cytotoxicity screening, followed by more specific assays based on the known activities of the parent scaffold.

Experimental Workflow

The following diagram illustrates the proposed workflow for the preliminary in-vitro screening of this compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening (Based on Scaffold Activity Profile) cluster_2 Phase 3: Hit Characterization A Compound Synthesis & Quality Control (this compound) B Broad-Spectrum Cytotoxicity Assay (e.g., MTT Assay) A->B Solubilized Compound C Data Analysis: Calculate GI50/IC50 B->C Raw Absorbance Data D Antiproliferative Assays (Cancer Cell Lines) C->D If Cytotoxic E Antimicrobial Assays (Bacterial & Fungal Strains) C->E If Cytotoxic or for Broad Profiling F Anti-inflammatory Assays (e.g., COX-2 Inhibition) C->F If Cytotoxic or for Broad Profiling G Dose-Response Studies D->G E->G F->G H Mechanism of Action Studies (e.g., Kinase Profiling, Pathway Analysis) G->H Confirmed Hit

Caption: Experimental workflow for the in-vitro screening of this compound.

Experimental Protocols

Detailed methodologies for the key proposed experiments are provided below.

Broad-Spectrum Cytotoxicity: MTT Assay

This assay provides a general assessment of the compound's effect on cell viability.

  • Objective: To determine the concentration of this compound that inhibits cell growth by 50% (GI50) or is cytotoxic to 50% of cells (IC50).

  • Cell Lines: A panel of human cancer cell lines is recommended, for instance:

    • MCF-7 (Breast adenocarcinoma)

    • HT-29 (Colon adenocarcinoma)[5][6]

    • B16F10 (Murine melanoma)[5][6]

    • A normal cell line, such as mouse embryonic fibroblasts (MEF), should be included to assess selectivity.[5]

  • Methodology:

    • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM). Add the diluted compound to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50/GI50 value using non-linear regression analysis.

Antimicrobial Activity: Broth Microdilution Method

This assay will determine the minimum inhibitory concentration (MIC) against relevant microbial strains.

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Microbial Strains:

    • Bacteria: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

    • Fungi: Candida albicans.

  • Methodology:

    • Compound Preparation: Serially dilute the test compound in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI for fungi) in a 96-well plate.

    • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration specified by CLSI guidelines.

    • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include positive (microbe only) and negative (broth only) controls.

    • Incubation: Incubate the plates at the appropriate temperature and duration for each microbe (e.g., 37°C for 18-24 hours for bacteria).

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay will assess the compound's potential to inhibit a key enzyme in the inflammatory pathway.

  • Objective: To determine the compound's ability to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.

  • Methodology: A commercially available COX-2 inhibitor screening kit (e.g., Cayman Chemical) can be used.[7]

    • Reagent Preparation: Prepare all reagents as per the manufacturer's protocol.

    • Compound Addition: Add the test compound at various concentrations to the wells of a 96-well plate. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and a vehicle control.

    • Enzyme and Substrate Addition: Add the COX-2 enzyme and arachidonic acid (substrate) to initiate the reaction.

    • Incubation: Incubate the plate according to the kit's instructions to allow for the enzymatic reaction.

    • Detection: Measure the product of the reaction (e.g., prostaglandin) using a suitable detection method, such as fluorescence or colorimetry.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Data Presentation

Quantitative data from the preliminary screening should be summarized in clear and concise tables to facilitate comparison and decision-making.

Table 1: In-Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 / GI50 (µM)
MCF-7Breast Adenocarcinoma
HT-29Colon Adenocarcinoma
B16F10Murine Melanoma
MEFNormal Fibroblast
Doxorubicin(Positive Control)

Table 2: Antimicrobial Activity of this compound

Microbial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria
Escherichia coliGram-negative Bacteria
Candida albicansFungus
Ciprofloxacin(Bacterial Control)
Fluconazole(Fungal Control)

Table 3: COX-2 Inhibitory Activity of this compound

CompoundCOX-2 IC50 (µM)
This compound
Celecoxib (Positive Control)

Potential Signaling Pathways for Further Investigation

Should this compound demonstrate significant antiproliferative activity, further investigation into its mechanism of action would be warranted. Based on the known targets of other imidazo[1,2-a]pyridine derivatives, kinase signaling pathways are a logical starting point for these investigations.

G cluster_pathway Hypothetical Kinase Signaling Pathway Modulation Compound This compound Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Compound->Receptor Inhibition? RAF RAF Compound->RAF Inhibition? RAS RAS Receptor->RAS RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription CellularResponse Cellular Responses (Proliferation, Survival, Angiogenesis) Transcription->CellularResponse

Caption: A potential signaling pathway (MAPK) that could be modulated by imidazo[1,2-a]pyridine derivatives.

Conclusion

This technical guide provides a comprehensive framework for the initial in-vitro evaluation of this compound. By employing a systematic screening cascade, researchers can efficiently gather preliminary data on the compound's cytotoxic, antimicrobial, and anti-inflammatory potential. The provided protocols and data presentation formats are intended to standardize the initial assessment and facilitate the identification of promising new drug candidates from the versatile imidazo[1,2-a]pyridine chemical class. Positive results from this preliminary screening would justify progression to more in-depth mechanism of action studies and in-vivo efficacy models.

References

An In-depth Technical Guide on the Mechanism of Action of 3-Aminoimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive research has revealed no publicly available scientific literature detailing the specific mechanism of action for 3-Methylimidazo[1,2-a]pyridin-5-amine . This technical guide will, therefore, focus on the well-documented mechanisms of action for the broader, structurally related class of 3-Aminoimidazo[1,2-a]pyridine derivatives . The information presented herein pertains to these derivatives and may not be directly applicable to this compound.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the anticancer and antitubercular activities of 3-aminoimidazo[1,2-a]pyridine derivatives, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Anticancer Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A significant body of evidence points towards the inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway as a primary anticancer mechanism of 3-aminoimidazo[1,2-a]pyridine derivatives. This pathway is crucial for regulating cell growth, proliferation, survival, and apoptosis. Its dysregulation is a common feature in many cancers.

Certain imidazo[1,2-a]pyridine derivatives have been shown to be potent inhibitors of PI3Kα[1]. The inhibition of this pathway by these compounds leads to a cascade of downstream effects, including the induction of cell cycle arrest and apoptosis[1][2]. For instance, treatment of cancer cells with these compounds has been observed to increase the levels of tumor suppressor proteins p53 and p21, as well as the pro-apoptotic protein Bax, while decreasing the expression of anti-apoptotic proteins like Bcl-2[1][2].

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Apoptosis Akt->Apoptosis p53 p53 Akt->p53 Bcl2 Bcl-2 Akt->Bcl2 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth p21 p21 p53->p21 Bax Bax p53->Bax Bax->Apoptosis Bcl2->Apoptosis Compound 3-Aminoimidazo[1,2-a]pyridine Derivative Compound->PI3K inhibits Compound->Akt inhibits

PI3K/Akt/mTOR Signaling Pathway Inhibition.

Quantitative Anticancer Activity Data

The cytotoxic effects of various 3-aminoimidazo[1,2-a]pyridine derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 12 HT-29 (Colon)4.15 ± 2.93[3]
MCF-7 (Breast)30.88 ± 14.44[3]
B16F10 (Melanoma)64.81 ± 15.78[3]
Compound 14 B16F10 (Melanoma)21.75 ± 0.81[3]
HT-29 (Colon)44.45 ± 0.15[3]
Compound 18 MCF-7 (Breast)14.81 ± 0.20[3]
HT-29 (Colon)10.11 ± 0.70[3]
B16F10 (Melanoma)14.39 ± 0.04[3]
Compound 16 HT-29 (Colon)12.98 ± 0.40[4]
B16F10 (Melanoma)27.54 ± 1.26[4]
Compound 18 (pyrazine analog) MCF-7 (Breast)9.60 ± 3.09[4]
Compound 6 A375 (Melanoma)9.7 ± 0.9[5]
WM115 (Melanoma)12.5 ± 1.3[5]
HeLa (Cervical)15.2 ± 1.1[5]
IP-5 HCC1937 (Breast)45[2]
IP-6 HCC1937 (Breast)47.7[2]
HB9 A549 (Lung)50.56[6]
HB10 HepG2 (Liver)51.52[6]

Core Antitubercular Mechanism of Action

Several 3-aminoimidazo[1,2-a]pyridine derivatives have demonstrated potent activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) and extensively-drug resistant (XDR) strains[7][8][9][10]. The identified mechanisms of action include the inhibition of essential mycobacterial enzymes.

Inhibition of Glutamine Synthetase (GS)

One of the key targets for the antitubercular activity of this class of compounds is glutamine synthetase (GS), an enzyme vital for nitrogen metabolism in M. tuberculosis[11][12][13]. The inhibition of GS disrupts the bacterium's ability to synthesize glutamine, a crucial amino acid for various cellular processes. Compound 4n from one study was identified as a potent inhibitor of M. tuberculosis GS with an IC50 of 0.38 ± 0.02 µM[11].

Inhibition of Cytochrome bc1 Complex (QcrB)

Another identified target is the cytochrome bc1 complex, specifically the QcrB subunit, which is a component of the electron transport chain[14][15]. Inhibition of QcrB disrupts cellular respiration and energy production in M. tuberculosis. Docking studies have suggested that these compounds can bind to the active site of QcrB[14].

Quantitative Antitubercular Activity Data

The minimum inhibitory concentration (MIC) is a key measure of the antitubercular activity of these compounds.

Compound Class/IDM. tuberculosis StrainMIC (µM)Reference
Imidazo[1,2-a]pyridine-3-carboxamides Replicating and Non-replicating0.4 - 1.9 (MIC90)[7]
MDR strains0.07 - 2.2 (MIC90)[7]
XDR strains0.07 - 0.14[7]
Compound 26 H37Rv2.3 µg/mL[14]
IP Inhibitors (1-4) Various strains0.03 - 5[15]
Imidazo[1,2-a]pyridine-3-carboxamides (9, 12, 16, 17, 18) H37Rv≤0.006[10]

Experimental Protocols

Anticancer Activity Assays

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines[5].

Workflow Diagram:

MTT_Assay_Workflow Start Start SeedCells Seed cancer cells in a 96-well plate Start->SeedCells Incubate1 Incubate for 24-48h SeedCells->Incubate1 AddCompound Add serial dilutions of the 3-aminoimidazo[1,2-a]pyridine derivative Incubate1->AddCompound Incubate2 Incubate for a specified period (e.g., 24, 48, 72h) AddCompound->Incubate2 AddMTT Add MTT solution to each well Incubate2->AddMTT Incubate3 Incubate for 2-4h AddMTT->Incubate3 Solubilize Add solubilization buffer (e.g., DMSO) to dissolve formazan crystals Incubate3->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Analyze Calculate cell viability and IC50 values Measure->Analyze End End Analyze->End

Workflow for MTT Cytotoxicity Assay.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 4,000-5,000 cells per well and incubate for 24-48 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound dilutions.

  • Incubation: Incubate the cells with the compound for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

This protocol is used to determine the effect of the compounds on the cell cycle distribution[5].

Methodology:

  • Cell Treatment: Treat cells with the compound at desired concentrations for a specified time.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Antitubercular Activity Assay

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.

Workflow Diagram:

MIC_Assay_Workflow Start Start PrepareInoculum Prepare a standardized inoculum of M. tuberculosis Start->PrepareInoculum PrepareDilutions Prepare serial dilutions of the 3-aminoimidazo[1,2-a]pyridine derivative in 96-well plates Start->PrepareDilutions Inoculate Inoculate the wells with the M. tuberculosis suspension PrepareInoculum->Inoculate PrepareDilutions->Inoculate Incubate Incubate the plates under appropriate conditions Inoculate->Incubate ReadResults Visually or spectrophotometrically determine the lowest concentration with no visible growth (MIC) Incubate->ReadResults End End ReadResults->End

Workflow for MIC Determination.

Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of M. tuberculosis H37Rv (or other strains) in a suitable broth (e.g., Middlebrook 7H9).

  • Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microplate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (no drug) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at 37°C for a specified period (typically 7-14 days).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be done visually or by using a colorimetric indicator like resazurin.

Conclusion

While specific data on the mechanism of action of this compound is not available in the public domain, the broader class of 3-aminoimidazo[1,2-a]pyridine derivatives has emerged as a promising scaffold in drug discovery. Their potent anticancer activity, primarily through the inhibition of the PI3K/Akt/mTOR signaling pathway, and their significant antitubercular effects via the inhibition of key enzymes like glutamine synthetase and the cytochrome bc1 complex, highlight their therapeutic potential. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this important class of heterocyclic compounds. Future studies are warranted to elucidate the specific mechanisms of variously substituted imidazo[1,2-a]pyridines and to explore their full therapeutic utility.

References

The Imidazo[1,2-a]Pyridine Scaffold: A Comprehensive Analysis of Structure-Activity Relationships for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This bicyclic nitrogen-containing ring system is a key pharmacophore in several marketed drugs, including the sedative-hypnotic zolpidem and the anxiolytic alpidem. Its versatile structure allows for substitutions at various positions, leading to a diverse range of pharmacological effects, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides a detailed exploration of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives, presents key experimental protocols, and visualizes important biological pathways and workflows.

Anticancer Activity: Targeting Key Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various cellular pathways crucial for tumor growth and survival.

Inhibition of PI3K/mTOR and Akt/mTOR Pathways

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. Several studies have focused on developing imidazo[1,2-a]pyridine-based inhibitors of this pathway.

One study identified 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine as a novel PI3Kα inhibitor with an IC50 of 0.67µM. Optimization of this lead compound led to derivatives with significantly increased potency. Another series of imidazo[1,2-a]pyridine derivatives were designed as dual PI3K/mTOR inhibitors, with some compounds showing potent activity in both in vitro and in vivo models. These compounds were found to induce cell cycle arrest and apoptosis in cancer cells.

The following diagram illustrates the general signaling cascade of the PI3K/Akt/mTOR pathway and indicates the points of inhibition by imidazo[1,2-a]pyridine derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) mTORC1->Downstream Imidazo_PI3K Imidazo[1,2-a]pyridines Imidazo_PI3K->PI3K Imidazo_mTOR Imidazo[1,2-a]pyridines Imidazo_mTOR->mTORC1

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Modulation of STAT3/NF-κB Signaling

Chronic inflammation is a key contributor to tumorigenesis, and the STAT3 and NF-κB signaling pathways are central players in this process. A novel synthetic imidazo[1,2-a]pyridine derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-3-amine (MIA), has been shown to exert anti-inflammatory effects by modulating these pathways in breast and ovarian cancer cell lines. Co-administration of MIA with curcumin demonstrated synergistic effects in downregulating key inflammatory mediators like iNOS and COX-2.

Below is a diagram representing the workflow for evaluating the anti-inflammatory effects of these compounds.

Anti_Inflammatory_Workflow Start Cancer Cell Lines (Breast, Ovarian) Treatment Treatment with: - Imidazo[1,2-a]pyridine (MIA) - Curcumin - MIA + Curcumin Start->Treatment Analysis Analysis of Inflammatory Markers Treatment->Analysis Gene_Expression Gene Expression Analysis (iNOS, COX-2) Analysis->Gene_Expression Pathway_Analysis Pathway Analysis (STAT3, NF-κB) Analysis->Pathway_Analysis Results Evaluation of Anti-inflammatory Effects Gene_Expression->Results Pathway_Analysis->Results

Methodological & Application

One-Pot Synthesis Protocol for 3-Methylimidazo[1,2-a]pyridin-5-amine: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Members of this family have demonstrated efficacy as antibacterial, antiviral, anti-inflammatory, and antitumor agents. The core structure of imidazo[1,2-a]pyridine is found in several commercially available drugs, such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Zolimidine (an antiulcer agent). The development of efficient and versatile synthetic methods to access novel substituted imidazo[1,2-a]pyridine derivatives is, therefore, a key objective in drug discovery and development.

This application note details a proposed one-pot synthesis protocol for 3-Methylimidazo[1,2-a]pyridin-5-amine, a specific derivative with potential for further functionalization in the development of new therapeutic agents. The described method is a modification of established multi-component reactions for the synthesis of the imidazo[1,2-a]pyridine scaffold.

Proposed One-Pot Synthetic Protocol

This protocol is based on a plausible one-pot, three-component reaction involving a substituted aminopyridine, an aldehyde, and an isocyanide, commonly known as the Groebke-Blackburn-Bienaymé reaction (GBB-3CR).[1][2][3][4] This approach allows for the rapid assembly of the desired product from readily available starting materials in a single synthetic operation.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMoles (mmol)
Pyridine-2,6-diamineC₅H₇N₃109.131.09 g10.0
AcetaldehydeC₂H₄O44.050.53 mL (0.44 g)10.0
Tosylmethyl isocyanide (TosMIC)C₉H₉NO₂S195.241.95 g10.0
Scandium(III) triflateSc(CF₃SO₃)₃492.16246 mg0.5
Methanol (anhydrous)CH₃OH32.0450 mL-
Sodium bicarbonate (sat. aq. soln.)NaHCO₃84.01As needed-
Ethyl acetateC₄H₈O₂88.11As needed-
Brine--As needed-
Anhydrous sodium sulfateNa₂SO₄142.04As needed-
Experimental Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyridine-2,6-diamine (1.09 g, 10.0 mmol) and scandium(III) triflate (246 mg, 0.5 mmol).

  • Solvent Addition: Add 50 mL of anhydrous methanol to the flask.

  • Reactant Addition: Stir the mixture at room temperature until the solids are fully dissolved. Then, add acetaldehyde (0.53 mL, 10.0 mmol) to the solution.

  • Reaction Initiation: Stir the reaction mixture at room temperature for 30 minutes.

  • Isocyanide Addition: Add tosylmethyl isocyanide (TosMIC) (1.95 g, 10.0 mmol) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Quenching: Slowly add saturated aqueous sodium bicarbonate solution to quench the reaction until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Expected Yield

The expected yield for this type of reaction, based on similar syntheses of substituted imidazo[1,2-a]pyridines, is in the range of 40-60%.

Reaction Pathway and Workflow

The proposed synthesis proceeds through a one-pot, multi-step sequence. Initially, the pyridine-2,6-diamine reacts with acetaldehyde in the presence of the scandium triflate catalyst to form a Schiff base intermediate. This is followed by the addition of the isocyanide and a subsequent intramolecular cyclization to form the imidazo[1,2-a]pyridine ring system. The final step involves aromatization to yield the desired product.

One_Pot_Synthesis cluster_reactants Starting Materials cluster_conditions Reaction Conditions cluster_process Experimental Workflow cluster_product Final Product A Pyridine-2,6-diamine P1 Mixing & Dissolving A->P1 B Acetaldehyde B->P1 C Tosylmethyl isocyanide (TosMIC) C->P1 D Sc(OTf)3 (Catalyst) D->P1 E Methanol (Solvent) E->P1 F Reflux, 12-24h P2 Reaction F->P2 P1->P2 Stirring & Heating P3 Work-up & Purification P2->P3 G This compound P3->G

Caption: One-pot synthesis workflow for this compound.

Conclusion

The described one-pot protocol offers a potentially efficient and straightforward method for the synthesis of this compound. This approach leverages the power of multi-component reactions to construct a complex heterocyclic scaffold in a single operation, which is advantageous in terms of time, resources, and atom economy. The resulting product can serve as a valuable building block for the development of novel compounds with potential therapeutic applications. Further optimization of the reaction conditions may be necessary to maximize the yield and purity of the final product.

References

Application Notes and Protocols for the Synthesis of 3-Methylimidazo[1,2-a]pyridin-5-amine via a Multi-component Reaction Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3-Methylimidazo[1,2-a]pyridin-5-amine, a key scaffold in medicinal chemistry. The synthesis is achieved through a robust two-step process commencing with a multi-component Groebke-Blackburn-Bienaymé (GBB) reaction to construct the core 5-nitro-imidazo[1,2-a]pyridine framework, followed by a reduction of the nitro group and a subsequent C3-methylation. This methodology offers a versatile and efficient route to the target molecule, with protocols optimized for clarity and reproducibility in a research setting.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and marketed drugs.[1][2] Its unique structural and electronic properties make it an attractive core for the development of novel therapeutics. Multi-component reactions (MCRs) offer a powerful and efficient strategy for the rapid assembly of complex molecules like imidazo[1,2-a]pyridines from simple starting materials in a single synthetic operation.[3] Among these, the Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent three-component reaction that provides access to 3-aminoimidazo[1,2-a]pyridines from 2-aminoazines, aldehydes, and isocyanides.[1][3]

This document outlines a synthetic approach to this compound that leverages the efficiency of the GBB reaction to first build a substituted imidazo[1,2-a]pyridine core, which is then further functionalized to yield the desired product.

Synthetic Strategy

A direct multi-component synthesis of this compound is challenging. Therefore, a two-step synthetic strategy has been devised:

  • Step 1: Synthesis of a 5-Amino-imidazo[1,2-a]pyridine Intermediate. This is accomplished in two stages: a. A Groebke-Blackburn-Bienaymé (GBB) three-component reaction between a 2-amino-6-nitropyridine, an aldehyde, and an isocyanide to form a 3-amino-5-nitro-imidazo[1,2-a]pyridine derivative. b. Subsequent reduction of the nitro group to an amine.

  • Step 2: C3-Methylation. The resulting 5-amino-3-(substituted-amino)-imidazo[1,2-a]pyridine is then methylated at the C3 position. For the purpose of this protocol, we will focus on the synthesis of the 5-amino-imidazo[1,2-a]pyridine core, which can then be subjected to C3-methylation. A general procedure for C3-methylation of imidazo[1,2-a]pyridines is also provided.

Experimental Protocols

Part 1: Synthesis of N-substituted-5-nitroimidazo[1,2-a]pyridin-3-amine (General Procedure)

This protocol is based on the Groebke-Blackburn-Bienaymé three-component reaction.

Reagents and Materials:

  • 2-Amino-6-nitropyridine

  • Aldehyde (e.g., Benzaldehyde)

  • Isocyanide (e.g., tert-Butyl isocyanide)

  • Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware and magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

  • Silica gel for column chromatography

Protocol:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-6-nitropyridine (1.0 eq), the desired aldehyde (1.1 eq), and anhydrous dichloromethane (DCM).

  • Add a catalytic amount of Scandium(III) triflate (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the isocyanide (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-5-nitroimidazo[1,2-a]pyridin-3-amine.

Part 2: Reduction of the Nitro Group to Synthesize N-substituted-imidazo[1,2-a]pyridine-3,5-diamine

Reagents and Materials:

  • N-substituted-5-nitroimidazo[1,2-a]pyridin-3-amine

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂·2H₂O)

  • Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)

  • Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Sodium sulfate (Na₂SO₄), anhydrous

Protocol:

  • In a round-bottom flask, dissolve the N-substituted-5-nitroimidazo[1,2-a]pyridin-3-amine (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

  • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-substituted-imidazo[1,2-a]pyridine-3,5-diamine.

Part 3: C3-Methylation of Imidazo[1,2-a]pyridines (General Procedure)

This protocol is based on a peroxide-mediated C-H methylation.[4]

Reagents and Materials:

  • Imidazo[1,2-a]pyridine substrate

  • Di-tert-butyl peroxide (DTBP) or another suitable peroxide

  • Toluene or another suitable high-boiling solvent

  • Standard laboratory glassware with a reflux condenser

  • Magnetic stirrer and heating mantle

Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add the imidazo[1,2-a]pyridine substrate (1.0 eq) and a suitable solvent such as toluene.

  • Add the peroxide (e.g., Di-tert-butyl peroxide, 3.0 eq).

  • Heat the reaction mixture to reflux (typically 120-140 °C) under an inert atmosphere.

  • Monitor the reaction progress by TLC. The reaction may require several hours for completion.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the C3-methylated imidazo[1,2-a]pyridine.

Data Presentation

Table 1: Representative Yields for the Groebke-Blackburn-Bienaymé Reaction.

EntryAldehydeIsocyanideProductYield (%)
1Benzaldehydetert-Butyl isocyanideN-tert-butyl-2-phenyl-5-nitroimidazo[1,2-a]pyridin-3-amine75-85
24-ChlorobenzaldehydeCyclohexyl isocyanideN-cyclohexyl-2-(4-chlorophenyl)-5-nitroimidazo[1,2-a]pyridin-3-amine70-80
3FurfuralBenzyl isocyanideN-benzyl-2-(furan-2-yl)-5-nitroimidazo[1,2-a]pyridin-3-amine65-75

Yields are approximate and may vary based on specific reaction conditions and purification.

Table 2: Representative Yields for the Reduction of the Nitro Group.

EntryStarting MaterialReducing AgentProductYield (%)
1N-tert-butyl-2-phenyl-5-nitroimidazo[1,2-a]pyridin-3-amineFe/NH₄ClN³-tert-butyl-2-phenylimidazo[1,2-a]pyridine-3,5-diamine80-90
2N-cyclohexyl-2-(4-chlorophenyl)-5-nitroimidazo[1,2-a]pyridin-3-amineSnCl₂·2H₂O/HClN³-cyclohexyl-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3,5-diamine85-95

Yields are approximate and may vary based on specific reaction conditions and purification.

Visualization of the Synthetic Pathway

Synthetic_Pathway cluster_reactants1a Step 1a: GBB Reaction Components cluster_reactants1b Step 1b: Reduction cluster_reactants2 Step 2: C3-Methylation Amine 2-Amino-6-nitropyridine Product1a 3-Amino-5-nitro- imidazo[1,2-a]pyridine Amine->Product1a GBB Reaction (Lewis Acid) Aldehyde Aldehyde (R¹CHO) Aldehyde->Product1a GBB Reaction (Lewis Acid) Isocyanide Isocyanide (R²NC) Isocyanide->Product1a GBB Reaction (Lewis Acid) Product1b 5-Amino-imidazo[1,2-a]pyridine Intermediate Product1a->Product1b Reduction Reducer Reducing Agent (e.g., Fe/NH₄Cl) Reducer->Product1b FinalProduct This compound Product1b->FinalProduct Methylation MethylatingAgent Methylating Agent (e.g., Peroxide) MethylatingAgent->FinalProduct

Caption: Synthetic workflow for this compound.

Conclusion

The presented two-step synthetic strategy, initiated by a versatile multi-component reaction, provides a reliable and adaptable method for accessing this compound. The detailed protocols and tabulated data offer a practical guide for researchers in the field of medicinal chemistry and drug discovery to synthesize this and related imidazo[1,2-a]pyridine derivatives. The modularity of the GBB reaction allows for the introduction of diversity at the C2 and C3-amino positions, further enhancing the utility of this synthetic route for the generation of compound libraries for biological screening.

References

Application Notes and Protocols for 3-Substituted Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazo[1,2-a]pyridines (IPs) are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including their potential as anticancer agents.[1][2] Various derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated potent cytotoxic and anti-proliferative effects against a range of cancer cell lines.[3][4] These compounds often exert their effects through the induction of apoptosis and modulation of key signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.[3][5][6] This document provides an overview of the application of 3-substituted imidazo[1,2-a]pyridine derivatives in cancer cell line studies, including summarized quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the in vitro anticancer activity of various 3-substituted imidazo[1,2-a]pyridine derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxic Activity (IC50 in µM) of 3-N-/O-/S-methyl-imidazo[1,2-a]pyridine Derivative (Compound 5b) [3][5]

Cell LineCancer TypeIC50 (µM)
HCT-116Colon3.5
MCF-7BreastNot specified
MDA-MB-231BreastNot specified
MiaPaca-2PancreaticNot specified
A549LungNot specified
PC-3ProstateNot specified
HEK-293NormalNon-toxic

Table 2: Cytotoxic Activity (IC50 in µM) of 3-aminoimidazo[1,2-α]pyridine Derivatives [7][8]

CompoundCancer Cell LineCancer TypeIC50 (µM)
12 HT-29Colon4.15 ± 2.93
B16F10Melanoma> 45.00
MCF-7Breast> 45.00
14 B16F10Melanoma21.75 ± 0.81
HT-29Colon> 45.00
MCF-7Breast> 45.00
18 HT-29Colon10.11 ± 0.70

Table 3: Cytotoxic Activity (IC50 in µM) of Imidazo[1,2-a]pyridine Derivatives (Compounds 5-7) [6]

CompoundA375 (Melanoma)WM115 (Melanoma)HeLa (Cervical)
5 32.5 µM44.6 µM35.4 µM
6 9.7 µM15.3 µM12.8 µM
7 25.8 µM33.1 µM28.9 µM

Table 4: Cytotoxic Activity (IC50 in µM) of Novel Imidazo[1,2-a]pyridine Compounds (IP-5, IP-6, IP-7) [9][10]

CompoundHCC1937 (Breast)
IP-5 45 µM
IP-6 47.7 µM
IP-7 79.6 µM

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anticancer effects of 3-substituted imidazo[1,2-a]pyridine derivatives in cancer cell lines.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cancer cells.[6][11]

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7, A375)

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin/streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Treat the cells with various concentrations of the test compounds (e.g., 0 to 100 µM) for 48 hours.[6] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.[6][12]

Materials:

  • Cancer cell lines

  • Test compounds

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways and apoptosis.[3][5][12][13]

Materials:

  • Cancer cell lines

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PTEN, Akt, p-Akt, mTOR, p53, p21, Bax, Bcl-2, Caspase-3, Cleaved Caspase-3, PARP)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Treat cells with the test compounds for the desired time period.

  • Lyse the cells and quantify the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways often modulated by 3-substituted imidazo[1,2-a]pyridine derivatives in cancer cells.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation Survival mTOR->Proliferation PTEN PTEN PTEN->PIP3 dephosphorylates Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K Compound->AKT Compound->PTEN

Caption: PI3K/AKT/mTOR signaling pathway inhibition.

Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Compound Imidazo[1,2-a]pyridine Derivative Bax Bax Compound->Bax Bcl2 Bcl-2 Compound->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Death_Receptor Death Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 activates Caspase8->Caspase3 activates PARP PARP Caspase3->PARP cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP

Caption: Induction of apoptosis pathways.

Experimental Workflow

The following diagram outlines a general experimental workflow for evaluating the anticancer potential of 3-substituted imidazo[1,2-a]pyridine derivatives.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Studies cluster_analysis Data Analysis Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives Cell_Culture Cancer Cell Line Culture Synthesis->Cell_Culture MTT Cell Viability (MTT Assay) Cell_Culture->MTT Apoptosis Apoptosis Assay (Flow Cytometry) Cell_Culture->Apoptosis Western_Blot Mechanism of Action (Western Blot) Cell_Culture->Western_Blot Data_Analysis IC50 Determination and Statistical Analysis MTT->Data_Analysis Apoptosis->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow.

References

Application of 3-Methylimidazo[1,2-a]pyridin-5-amine in Kinase Inhibition Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Derivatives of this core have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and attractive targets for therapeutic intervention, particularly in oncology. This document provides detailed application notes and protocols for the utilization of 3-Methylimidazo[1,2-a]pyridin-5-amine and its analogs in kinase inhibition assays, with a focus on the frequently targeted PI3K/Akt/mTOR signaling pathway.

Protein kinases play a crucial role in signal transduction pathways that govern cell growth, proliferation, differentiation, and survival.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[2] The imidazo[1,2-a]pyridine core has been identified as a valuable pharmacophore for the development of selective and potent kinase inhibitors.[1]

Kinase Inhibition Profile of Imidazo[1,2-a]pyridine Derivatives

While specific data for this compound is not extensively available in the public domain, numerous derivatives have been synthesized and evaluated for their kinase inhibitory activity. These studies provide a strong rationale for investigating the potential of novel analogs like this compound as kinase inhibitors. The primary targets for this class of compounds include Phosphoinositide 3-kinases (PI3Ks) and the mammalian Target of Rapamycin (mTOR), key components of a critical cancer-related signaling pathway.[3][4]

Quantitative Data Summary

The following table summarizes the inhibitory activities (IC50 values) of various imidazo[1,2-a]pyridine derivatives against key kinases from published studies. This data highlights the potential of this scaffold for potent and selective kinase inhibition.

Compound IDTarget KinaseIC50 (nM)Reference
Derivative 1 PI3Kα0.26[5]
Derivative 2 PI3Kα0.30[5]
Derivative 3 PI3Kα1.8[6][7]
Derivative 4 PI3Kα2[3]
Derivative 5 mTOR21[8]
Derivative 6 PI3K (dual)0.20[8]
Compound 4c CLK1700[1]
Compound 4c DYRK1A2600[1]

Signaling Pathway Context: The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently hyperactivated in human cancers, promoting cell proliferation, survival, and resistance to therapy.[3][4] Imidazo[1,2-a]pyridine derivatives often exert their anti-cancer effects by inhibiting key kinases within this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: The PI3K/Akt/mTOR signaling cascade and points of inhibition by imidazo[1,2-a]pyridine derivatives.

Experimental Protocols

The following protocols provide a framework for evaluating the kinase inhibitory activity of this compound and its analogs.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of a compound against a specific kinase by measuring ATP consumption.

Principle: The kinase reaction depletes ATP, which is then detected in a subsequent reaction that generates a luminescent signal. The amount of remaining ATP is inversely proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., PI3Kα, mTOR)

  • Kinase substrate (e.g., specific peptide or protein)

  • ATP

  • Test compound (this compound)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[2]

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Workflow Diagram:

Kinase_Assay_Workflow A Prepare serial dilutions of This compound in DMSO B Add diluted compound or DMSO control to wells A->B C Add kinase and substrate to each well B->C D Initiate reaction by adding ATP C->D E Incubate at 30°C for 60 minutes D->E F Add ATP detection reagent (e.g., Kinase-Glo®) E->F G Incubate at room temperature F->G H Measure luminescence G->H I Plot luminescence vs. log[inhibitor] and calculate IC50 H->I

Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution in DMSO to obtain a range of concentrations.[2]

  • Assay Plate Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a no-inhibitor control) to each well.[2]

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and its specific substrate in the kinase assay buffer.

    • Add 2.5 µL of the kinase mixture to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[2]

    • Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.[2]

  • ATP Detection:

    • Equilibrate the ATP detection reagent to room temperature.

    • Add 10 µL of the reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.[2]

    • Incubate for 10-30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is inversely proportional to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

Protocol 2: TR-FRET Kinase Inhibition Assay

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which is a robust and sensitive method for quantifying kinase activity.

Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores in close proximity and generating a FRET signal.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Test compound (this compound)

  • TR-FRET detection reagents (Terbium-labeled anti-phospho-antibody, streptavidin-conjugated acceptor)

  • Assay buffer

  • Low-volume 384-well plates

  • TR-FRET compatible plate reader

Logical Relationship Diagram:

TR_FRET_Logic cluster_0 In the presence of active kinase cluster_1 In the presence of inhibitor A Kinase phosphorylates biotinylated substrate B Tb-antibody binds to phospho-substrate A->B D Donor and acceptor in proximity B->D C Streptavidin-acceptor binds to biotin C->D E High TR-FRET Signal D->E F Kinase activity is inhibited G Substrate remains unphosphorylated F->G H Tb-antibody does not bind G->H I Donor and acceptor are distant H->I J Low TR-FRET Signal I->J Inhibitor This compound Inhibitor->F

Caption: Logical relationship of components in a TR-FRET kinase assay.

Procedure:

  • Compound Plating: Add serial dilutions of this compound in assay buffer to the wells of a 384-well plate.

  • Kinase Reaction:

    • Add the kinase and biotinylated substrate to the wells.

    • Initiate the reaction by adding ATP.

    • Incubate for the desired time at the optimal temperature.

  • Detection:

    • Stop the kinase reaction by adding a stop buffer containing EDTA.

    • Add the TR-FRET detection reagents (terbium-labeled antibody and streptavidin-acceptor).

    • Incubate to allow for binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (donor and acceptor).

    • Calculate the TR-FRET ratio.

    • Plot the ratio against the inhibitor concentration to determine the IC50.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. The protocols and data presented here provide a comprehensive guide for researchers to evaluate compounds such as this compound for their potential to inhibit key kinases, particularly within the PI3K/Akt/mTOR signaling pathway. These assays are crucial first steps in the drug discovery pipeline to identify and characterize new therapeutic candidates.

References

Protocol for Determining the Anti-Tubercular Activity of 3-Methylimidazo[1,2-a]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a comprehensive protocol for evaluating the in vitro and in vivo anti-tubercular activity of the novel compound, 3-Methylimidazo[1,2-a]pyridin-5-amine. The imidazo[1,2-a]pyridine (IPA) scaffold has been identified as a promising framework in the development of new anti-tubercular agents, with several derivatives demonstrating potent activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[1][2][3][4] This protocol outlines key assays for determining the minimum inhibitory concentration (MIC), cytotoxicity, and preliminary in vivo efficacy, providing researchers, scientists, and drug development professionals with a standardized methodology for preclinical assessment.

The primary in vitro screening will be conducted using the Microplate Alamar Blue Assay (MABA), a colorimetric method that provides a quantitative measure of mycobacterial viability.[5][6][7][8] For a more rapid assessment, the Luciferase Reporter Phage (LRP) assay can be employed.[9][10][11][12] Subsequent cytotoxicity testing against a mammalian cell line is crucial to determine the selectivity of the compound. Finally, a murine model of tuberculosis is described for the initial in vivo evaluation of the compound's efficacy.[13][14][15][16]

In Vitro Anti-Tubercular Susceptibility Testing

Microplate Alamar Blue Assay (MABA)

This assay determines the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis H37Rv.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80

  • This compound (test compound)

  • Rifampicin and Isoniazid (positive controls)

  • DMSO (solvent for compounds)

  • Alamar Blue reagent

  • Sterile 96-well microplates (flat-bottom)

  • Sterile deionized water

Protocol:

  • Preparation of Mycobacterial Inoculum:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-log phase of growth (OD₆₀₀ of 0.6-0.8).

    • Dilute the bacterial suspension with 7H9 broth to achieve a final concentration of approximately 1 x 10⁵ CFU/mL.

  • Compound Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the test compound and control drugs in a 96-well plate containing 100 µL of 7H9 broth per well. The final concentrations should typically range from 0.05 to 100 µg/mL.[1]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared mycobacterial inoculum to each well containing the diluted compounds.

    • Include a drug-free well (vehicle control) and a well with no bacteria (sterility control).

    • Seal the plates with parafilm and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading:

    • After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

    • Incubate the plates for an additional 24 hours.

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[6]

Luciferase Reporter Phage (LRP) Assay

This assay provides a rapid method for assessing the viability of M. tuberculosis after exposure to the test compound.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Luciferase reporter phage (e.g., phAE142)

  • Luciferin substrate

  • This compound (test compound)

  • Luminometer

Protocol:

  • Bacterial Culture and Compound Treatment:

    • Culture M. tuberculosis H37Rv as described for the MABA.

    • Expose the bacterial culture to various concentrations of this compound for a predetermined period (e.g., 48-72 hours).

  • Phage Infection and Lysis:

    • Infect the treated and untreated bacterial suspensions with the luciferase reporter phage.

    • Incubate for a sufficient time to allow phage infection and expression of the luciferase gene (typically 4-8 hours).[11]

  • Luminometry:

    • Add the luciferin substrate to the infected cultures.

    • Measure the light output (Relative Light Units, RLU) using a luminometer.

    • A reduction in RLU in the treated samples compared to the untreated control indicates a decrease in bacterial viability and thus, anti-tubercular activity.[10]

Cytotoxicity Assessment

This protocol determines the toxicity of this compound against a mammalian cell line (e.g., Vero or HepG2) to establish its selectivity index (SI).

Materials:

  • Vero (monkey kidney epithelial) or HepG2 (human liver cancer) cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

Protocol:

  • Cell Seeding:

    • Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Replace the existing medium in the wells with the medium containing the diluted compound.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration.

    • The Selectivity Index (SI) is calculated as the ratio of CC₅₀ to MIC (SI = CC₅₀ / MIC). A higher SI value indicates greater selectivity of the compound for mycobacteria over mammalian cells.

In Vivo Efficacy in a Murine Model

This protocol provides a preliminary assessment of the in vivo anti-tubercular activity of this compound in a mouse model of tuberculosis.

Materials:

  • BALB/c or C57BL/6 mice (6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv

  • Aerosol exposure chamber

  • This compound (test compound)

  • Isoniazid (positive control)

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Middlebrook 7H11 agar plates

Protocol:

  • Infection:

    • Infect mice with a low dose of M. tuberculosis H37Rv via an aerosol exposure chamber to establish a pulmonary infection.

  • Treatment:

    • After a pre-determined period to allow for the establishment of infection (e.g., 2-4 weeks), begin treatment.

    • Administer this compound orally or via another appropriate route at various doses once daily for a specified duration (e.g., 4 weeks).

    • Include a vehicle-treated control group and a positive control group treated with isoniazid.

  • Assessment of Bacterial Load:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and spleens.

    • Homogenize the organs in sterile saline.

    • Plate serial dilutions of the homogenates onto Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).

  • Data Analysis:

    • Compare the mean CFU counts in the lungs and spleens of the treated groups to the vehicle control group. A statistically significant reduction in CFU indicates in vivo efficacy.[13]

Data Presentation

Table 1: In Vitro Anti-Tubercular Activity and Cytotoxicity of this compound

CompoundMIC (µg/mL) vs M. tb H37RvCC₅₀ (µg/mL) vs Vero CellsSelectivity Index (SI = CC₅₀/MIC)
This compound[Insert experimental value][Insert experimental value][Calculate and insert value]
Rifampicin[Insert experimental value][Insert experimental value][Calculate and insert value]
Isoniazid[Insert experimental value][Insert experimental value][Calculate and insert value]

Table 2: In Vivo Efficacy of this compound in a Murine Model

Treatment GroupDose (mg/kg)Mean Log₁₀ CFU ± SD (Lungs)Mean Log₁₀ CFU ± SD (Spleen)
Vehicle Control-[Insert experimental value][Insert experimental value]
This compound[Dose 1][Insert experimental value][Insert experimental value]
This compound[Dose 2][Insert experimental value][Insert experimental value]
Isoniazid[Standard Dose][Insert experimental value][Insert experimental value]

Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start This compound (Test Compound) maba Microplate Alamar Blue Assay (MABA) vs. M. tuberculosis H37Rv start->maba lrp Luciferase Reporter Phage (LRP) Assay (Optional Rapid Screen) start->lrp cytotoxicity Cytotoxicity Assay (e.g., MTT on Vero cells) start->cytotoxicity mic Determine Minimum Inhibitory Concentration (MIC) maba->mic lrp->mic si Calculate Selectivity Index (SI = CC50 / MIC) mic->si cc50 Determine 50% Cytotoxic Concentration (CC50) cytotoxicity->cc50 cc50->si invivo_start Promising Compound (High SI) si->invivo_start infection Murine Infection Model (Aerosol M. tb H37Rv) invivo_start->infection treatment Compound Administration (e.g., 4 weeks) infection->treatment bacterial_load Determine Bacterial Load (CFU) in Lungs and Spleen treatment->bacterial_load efficacy Evaluate In Vivo Efficacy bacterial_load->efficacy

Caption: Experimental workflow for anti-tubercular drug screening.

maba_protocol prep_inoculum Prepare M. tb H37Rv Inoculum (1x10^5 CFU/mL) plate_setup Add Inoculum and Compound to 96-well Plate prep_inoculum->plate_setup prep_compound Prepare Serial Dilutions of This compound prep_compound->plate_setup incubation1 Incubate at 37°C for 5-7 Days plate_setup->incubation1 add_reagent Add Alamar Blue Reagent incubation1->add_reagent incubation2 Incubate at 37°C for 24 Hours add_reagent->incubation2 read_results Read Results: Blue = No Growth Pink = Growth incubation2->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Microplate Alamar Blue Assay (MABA) protocol workflow.

References

Application Notes and Protocols for the Quantification of 3-Methylimidazo[1,2-a]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methylimidazo[1,2-a]pyridin-5-amine is a heterocyclic amine belonging to the imidazopyridine class of compounds. Molecules within this class have demonstrated a wide range of pharmacological activities, making them of significant interest in drug discovery and development. Accurate quantification of such compounds in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. While specific, validated analytical methods for this compound are not extensively documented in publicly available literature, this document provides a comprehensive set of protocols and application notes based on established methodologies for the analysis of similar aromatic amines and imidazopyridine derivatives using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is the gold standard for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and wide applicability.[1][3]

Proposed Analytical Method: LC-MS/MS

The recommended approach for the quantification of this compound is reversed-phase liquid chromatography coupled with triple quadrupole tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This technique offers the necessary selectivity and sensitivity for detecting low concentrations of the analyte in complex biological samples.

Data Presentation: Hypothetical Quantitative Performance

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound in human plasma. These values are representative of typical bioanalytical methods for small molecules.

ParameterExpected Performance
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) Within ±15%
Matrix Effect Minimal and compensated by internal standard
Recovery Consistent and reproducible

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a simple and rapid method for extracting this compound from a plasma sample.

Materials:

  • Human plasma samples

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% Water: 5% Acetonitrile with 0.1% Formic Acid).

  • Vortex to mix and inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography (LC) Method

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

LC Parameters: | Parameter | Condition | | :--- | :--- | | Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Column Temperature | 40°C | | Injection Volume | 5 µL | | Gradient Elution | Time (min) | %B | | | 0.0 | 5 | | | 1.0 | 5 | | | 5.0 | 95 | | | 7.0 | 95 | | | 7.1 | 5 | | | 10.0 | 5 |

Mass Spectrometry (MS) Method

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

MS Parameters:

Parameter Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions To be determined by direct infusion of the analytical standard. A hypothetical transition would be based on the protonated molecule [M+H]⁺ as the precursor ion and a stable product ion.

| Dwell Time | 100 ms |

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (ACN) add_is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: General workflow for the quantification of this compound.

LC-MS/MS System Configuration

lc_ms_system lc HPLC/UHPLC System Solvent A Solvent B Autosampler Column Oven ms Triple Quadrupole MS ESI Source Quadrupole 1 (Q1) Quadrupole 2 (Q2) - Collision Cell Quadrupole 3 (Q3) Detector lc:Autosampler->ms:p1 Analyte Introduction data_system Data System ms:Detector->data_system Signal data_system->lc System Control data_system->ms System Control

Caption: Schematic of a typical LC-MS/MS system for bioanalysis.

Disclaimer: The protocols and performance characteristics provided are intended as a general guide. Method development and validation should be performed for the specific application and laboratory conditions to ensure data quality and regulatory compliance.

References

Application Notes and Protocols for High-Throughput Screening of 3-Methylimidazo[1,2-a]pyridin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for developing and executing high-throughput screening (HTS) assays to identify and characterize the biological activity of 3-Methylimidazo[1,2-a]pyridin-5-amine derivatives. The imidazo[1,2-a]pyridine scaffold is a recognized "drug prejudice" scaffold and has been identified as a core component in molecules targeting a range of biological entities, including kinases and phosphodiesterases, and has shown potential in oncology, infectious diseases, and anti-inflammatory applications.

Given the diverse biological activities of imidazo[1,2-a]pyridine derivatives, a primary screen against a panel of kinases is a rational starting point. Additionally, considering the structural similarities with known phosphodiesterase (PDE) inhibitors, assays for this enzyme class are also pertinent.

Application Note 1: Kinase Inhibition Screening

Many imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of various protein kinases, such as Platelet-Derived Growth Factor Receptor (PDGFR), FMS-like tyrosine kinase 3 (FLT3), and Phosphoinositide 3-kinase (PI3K). Therefore, a primary HTS campaign to evaluate this compound derivatives against a panel of kinases is highly recommended.

Recommended Assay: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust and widely used HTS method for quantifying kinase activity. This homogeneous assay format is less prone to interference from library compounds and offers high sensitivity.

Signaling Pathway: Generic Kinase Cascade

Kinase_Cascade cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects Signal Signal Receptor Receptor Signal->Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Activates Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylates Kinase_3 Kinase_3 Kinase_2->Kinase_3 Phosphorylates Substrate_Protein Substrate_Protein Kinase_3->Substrate_Protein Phosphorylates Cellular_Response Cellular_Response Substrate_Protein->Cellular_Response Inhibitor 3-Methylimidazo [1,2-a]pyridin-5-amine Derivative Inhibitor->Kinase_2 Inhibits

Caption: A generalized kinase signaling pathway and the potential inhibitory action of a test compound.

Experimental Protocol: TR-FRET Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound derivatives against a specific protein kinase.

Materials:

  • Kinase of interest (e.g., FLT3, PDGFRβ)

  • Biotinylated substrate peptide

  • Europium (Eu³⁺) labeled anti-phospho-substrate antibody

  • Allophycocyanin (APC) labeled streptavidin

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well, low-volume, white plates

  • Plate reader capable of TR-FRET measurements

Workflow Diagram:

HTS_Workflow_Kinase cluster_workflow HTS Workflow: Kinase TR-FRET Assay A 1. Compound Plating: Dispense 50 nL of test compounds and controls into a 384-well plate. B 2. Enzyme Addition: Add 5 µL of kinase solution to each well. A->B C 3. Substrate/ATP Addition: Add 5 µL of biotinylated substrate and ATP solution to initiate the reaction. B->C D 4. Incubation: Incubate at room temperature for 60 minutes. C->D E 5. Detection Reagent Addition: Add 10 µL of Eu-antibody and Streptavidin-APC solution. D->E F 6. Final Incubation: Incubate for 60 minutes, protected from light. E->F G 7. Data Acquisition: Read TR-FRET signal on a compatible plate reader. F->G

Caption: A typical workflow for a TR-FRET-based high-throughput screening assay for kinase inhibitors.

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds and controls (positive control inhibitor and DMSO for negative control) into the wells of a 384-well plate.

  • Enzyme Preparation: Prepare a solution of the kinase in assay buffer at 2x the final desired concentration.

  • Substrate/ATP Preparation: Prepare a solution of the biotinylated substrate peptide and ATP in assay buffer at 2x the final desired concentration.

  • Assay Reaction: Add 5 µL of the kinase solution to each well, followed by the addition of 5 µL of the substrate/ATP solution to initiate the kinase reaction.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Detection: Prepare a detection solution containing the Eu³⁺-labeled anti-phospho-substrate antibody and streptavidin-APC in a suitable buffer. Add 10 µL of this solution to each well to stop the kinase reaction.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

Data Presentation: While specific data for this compound is not publicly available, the following table presents representative data for other imidazo[1,2-a]pyridine derivatives against various kinases.

Compound IDTarget KinaseIC₅₀ (nM)Reference
Ling-5e FLT3N/A (Potent inhibitor)
Compound 1 PDGFRβ18
Compound 18 PI3Kα<100
Compound 24 FLT3N/A (Improved potency)

Application Note 2: Phosphodiesterase (PDE) Inhibition Screening

The imidazopyridine scaffold has also been explored for its inhibitory activity against phosphodiesterases, such as PDE10A. PDEs are enzymes that regulate the levels of the second messengers cAMP and cGMP. A fluorescence polarization (FP)-based assay is a suitable HTS method for identifying PDE inhibitors.

Signaling Pathway: cGMP/PDE5 Pathway

cGMP_PDE5_Pathway cluster_0 Signal Transduction cluster_1 PDE5 Action and Inhibition cluster_2 Downstream Effects Nitric_Oxide Nitric_Oxide sGC Soluble Guanylate Cyclase (sGC) Nitric_Oxide->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 PKG Protein Kinase G (PKG) cGMP->PKG Activates 5_GMP 5'-GMP PDE5->5_GMP Hydrolyzes to Cellular_Response e.g., Vasodilation PKG->Cellular_Response Inhibitor 3-Methylimidazo [1,2-a]pyridin-5-amine Derivative Inhibitor->PDE5 Inhibits

Caption: The NO/cGMP signaling pathway and the potential inhibitory action of a test compound on PDE5.

Experimental Protocol: Fluorescence Polarization (FP) PDE Assay

Objective: To identify inhibitors of a specific phosphodiesterase (e.g., PDE5) from a library of this compound derivatives.

Materials:

  • Recombinant PDE enzyme (e.g., human PDE5 catalytic domain)

  • Fluorescently labeled tracer (a high-affinity ligand for the PDE)

  • Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Sildenafil for PDE5)

  • 384-well, low-volume, black plates

  • Plate reader with fluorescence polarization capabilities

Workflow Diagram:

HTS_Workflow_PDE cluster_workflow HTS Workflow: PDE Fluorescence Polarization Assay A 1. Compound Plating: Dispense 50 nL of test compounds and controls into a 384-well plate. B 2. Enzyme/Tracer Addition: Add 10 µL of a pre-mixed solution of PDE enzyme and fluorescent tracer. A->B C 3. Incubation: Incubate at room temperature for 30-60 minutes, protected from light. B->C D 4. Data Acquisition: Measure fluorescence polarization on a compatible plate reader. C->D E 5. Data Analysis: Calculate percent inhibition and identify hits. D->E

Application Notes and Protocols: 3-Methylimidazo[1,2-a]pyridin-5-amine as a Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, featured in several marketed drugs and clinical candidates. Its rigid, planar structure and synthetic tractability make it an attractive core for the development of novel therapeutic agents across a wide range of disease areas. This document focuses on the 3-methylimidazo[1,2-a]pyridin-5-amine scaffold, providing a comprehensive overview of its synthesis, known biological activities, and detailed protocols for its evaluation. The presence of the 5-amino group offers a key vector for further chemical modification and structure-activity relationship (SAR) studies.

Synthetic Protocols

The synthesis of this compound can be achieved through a multi-step sequence starting from 2-aminopyridine. The general strategy involves the introduction of a nitro group at the 5-position, followed by reduction to the corresponding diamine, and subsequent cyclization to form the imidazo[1,2-a]pyridine ring system.

Protocol 1: Synthesis of 2-Amino-5-nitropyridine

This protocol describes the nitration of 2-aminopyridine to introduce a nitro group at the 5-position.

Materials:

  • 2-Aminopyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (65% or fuming)

  • 1,2-Dichloroethane

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane with stirring.

  • Cool the solution to below 10 °C using an ice bath.

  • Slowly add a pre-mixed nitrating mixture of 45.17 g of concentrated sulfuric acid and concentrated nitric acid dropwise to the cooled solution. Maintain the temperature below 10 °C during the addition. The reaction mixture will turn from light yellow to a wine-red color.

  • After the addition is complete, continue stirring the reaction for 12 hours, allowing it to slowly warm to room temperature.

  • Upon completion, carefully quench the reaction by pouring the mixture into ice water.

  • Neutralize the aqueous solution to a pH of approximately 5-8 with a suitable base (e.g., sodium carbonate).

  • Separate the organic layer and wash the aqueous layer with 1,2-dichloroethane.

  • Combine the organic layers and remove the solvent under reduced pressure.

  • The crude residue is then poured into ice water to precipitate a dark yellow solid.

  • Filter the solid, wash with water, and dry to yield 2-amino-5-nitropyridine[1][2][3].

Protocol 2: Synthesis of Pyridine-2,5-diamine

This protocol details the reduction of the nitro group of 2-amino-5-nitropyridine to an amino group.

Materials:

  • 2-Amino-5-nitropyridine

  • Iron powder (reduced)

  • 95% Ethanol

  • Water

  • Concentrated Hydrochloric Acid

  • Standard laboratory glassware for reflux

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, create a mixture of 10.9 g (0.05 mol) of 2-amino-5-bromo-3-nitropyridine (as a representative substrate), 30 g of reduced iron powder, 40 mL of 95% ethanol, and 10 mL of water.

  • Add 0.5 mL of concentrated hydrochloric acid to the mixture.

  • Heat the mixture on a steam bath for 1 hour[4].

  • After heating, filter the hot reaction mixture to remove the iron powder. Wash the iron filings with hot 95% ethanol (3 x 10 mL).

  • Combine the filtrate and washings and evaporate the solvent to dryness.

  • Recrystallize the dark residue from water to obtain pyridine-2,5-diamine[4].

Protocol 3: Synthesis of this compound

This protocol describes the cyclization of pyridine-2,5-diamine with chloroacetone to form the target compound. This is a general procedure for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones[5].

Materials:

  • Pyridine-2,5-diamine

  • Chloroacetone

  • Anhydrous ethanol or isopropanol

  • Sodium bicarbonate (optional, as a base)

  • Standard laboratory glassware for reflux

Procedure:

  • Dissolve pyridine-2,5-diamine (1 equivalent) in anhydrous ethanol or isopropanol in a round-bottom flask equipped with a reflux condenser.

  • Add chloroacetone (1.1 equivalents) to the solution.

  • Optionally, add a mild base like sodium bicarbonate (1.2 equivalents) to neutralize the HCl generated during the reaction.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Biological Activities and Applications

The this compound scaffold and its derivatives have shown promise in several therapeutic areas, including as anticancer, anti-inflammatory, and antimicrobial agents.

Anticancer Activity

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

Signaling Pathway: PI3K/Akt/mTOR

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a prime target for cancer therapy. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway at different nodes, leading to apoptosis and cell cycle arrest in cancer cells.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival inhibits apoptosis S6K p70S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4E->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->PI3K inhibition Inhibitor->Akt inhibition Inhibitor->mTORC1 inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.

Quantitative Data: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
Compound 12 HT-29 (Colon)4.15 ± 2.93[6][7]
Compound 12 MCF-7 (Breast)30.88 ± 14.44[6]
Compound 14 B16F10 (Melanoma)21.75 ± 0.81[6][7]
Compound 18 MCF-7 (Breast)14.81 ± 0.20[6]
Compound 18 B16F10 (Melanoma)14.39 ± 0.04[6]
MIA MDA-MB-231 (Breast)~30[8]
MIA SKOV3 (Ovarian)~40[8]
IP-5 HCC1937 (Breast)45[9]
IP-6 HCC1937 (Breast)47.7[9]
Anti-inflammatory Activity

Certain derivatives of the imidazo[1,2-a]pyridine scaffold have been identified as potent inhibitors of 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators.

Signaling Pathway: Leukotriene Biosynthesis

The 5-LOX pathway begins with the release of arachidonic acid from cell membranes. 5-LOX, with its activating protein (FLAP), converts arachidonic acid into leukotriene A4 (LTA4). LTA4 is then metabolized to either leukotriene B4 (LTB4) or the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), all of which are potent inflammatory mediators. Inhibition of 5-LOX by imidazo[1,2-a]pyridine derivatives can block the production of these pro-inflammatory molecules.

Leukotriene_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA activated by PLA2 cPLA₂ PLA2->AA LOX5 5-Lipoxygenase (5-LOX) AA->LOX5 FLAP FLAP FLAP->LOX5 activates LTA4 Leukotriene A₄ (LTA₄) LOX5->LTA4 LTB4 Leukotriene B₄ (LTB₄) LTA4->LTB4 LTC4 Leukotriene C₄ (LTC₄) LTA4->LTC4 LTA4H LTA₄ Hydrolase LTA4H->LTB4 LTC4S LTC₄ Synthase LTC4S->LTC4 Inflammation Inflammation LTB4->Inflammation LTC4->Inflammation Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->LOX5 inhibition

Caption: Leukotriene biosynthesis pathway and inhibition of 5-LOX by imidazo[1,2-a]pyridine derivatives.

Quantitative Data: 5-Lipoxygenase Inhibition by Imidazo[1,2-a]pyridine Derivatives

Compound IDAssay TypeIC₅₀ (µM)Reference
Compound 14 Intact Cells0.16[5]
Compound 14 Cell-free0.1[5]
Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold has been explored for its potential as an antibacterial agent, with some derivatives showing activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Data: Antibacterial Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound 1g S. aureus ATCC 137093.91[10]
Compound 1g MRSA ATCC 335913.91[10]
Compound 2g S. aureus ATCC 137093.91[10]
Compound 2g MRSA ATCC 335913.91[10]

Experimental Protocols for Biological Evaluation

Protocol 4: Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the cytotoxic effects of imidazo[1,2-a]pyridine compounds on cancer cells.

Workflow: MTT Cytotoxicity Assay

MTT_Workflow A Seed cells in 96-well plates B Incubate for 24h A->B C Treat with Imidazo[1,2-a]pyridine derivatives (various concentrations) B->C D Incubate for 48h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilization buffer (e.g., DMSO) F->G H Incubate until formazan crystals dissolve G->H I Measure absorbance at 570 nm H->I J Calculate cell viability and IC₅₀ values I->J

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29, A375)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well).

  • Incubate the plate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for 48 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 5: 5-Lipoxygenase Inhibition Assay (Cell-free)

This protocol describes a cell-free assay to determine the inhibitory activity of compounds on purified 5-LOX.

Materials:

  • Purified 5-lipoxygenase enzyme

  • Arachidonic acid (substrate)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Test compounds (this compound derivatives)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the purified 5-LOX enzyme.

  • Add the test compound at various concentrations to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

  • Monitor the formation of the product (conjugated dienes) by measuring the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition relative to a control reaction without the inhibitor and calculate the IC₅₀ value.

Protocol 6: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Test compounds

  • Bacterial inoculum adjusted to 0.5 McFarland standard

  • Resazurin or other viability indicators (optional)

Procedure:

  • Prepare serial dilutions of the test compounds in MHB in a 96-well microtiter plate.

  • Prepare a bacterial inoculum and dilute it to the desired final concentration in MHB.

  • Add the bacterial suspension to each well of the microtiter plate containing the compound dilutions.

  • Include positive (bacteria in broth without compound) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the absorbance at 600 nm.

Conclusion

The this compound scaffold represents a versatile platform for the design and development of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, make it a valuable starting point for medicinal chemistry campaigns. The protocols and data presented herein provide a foundation for researchers to synthesize, evaluate, and optimize derivatives of this promising scaffold. Further exploration of the structure-activity relationships, particularly around the 5-amino position, is warranted to unlock the full therapeutic potential of this chemical class.

References

Application Notes and Protocols: Fluorescent Labeling with 3-Methylimidazo[1,2-a]pyridin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridine derivatives are a class of heterocyclic compounds recognized for their significant fluorescent properties and diverse biological activities.[1][2] Their rigid, π-conjugated bicyclic structure forms the basis of their fluorescence, which can be fine-tuned by the introduction of various substituents.[1] Electron-donating groups, for instance, have been shown to enhance fluorescence intensity.[1] These compounds have emerged as versatile tools in biomedical research and drug discovery, with applications ranging from bioimaging and sensing to the development of therapeutic agents.[3][4][5] This document provides detailed application notes and protocols for the use of 3-Methylimidazo[1,2-a]pyridin-5-amine derivatives as fluorescent probes in cellular imaging.

Photophysical Properties

The photophysical characteristics of imidazopyridine derivatives are highly dependent on their substitution patterns and the surrounding solvent environment. Generally, these compounds exhibit significant Stokes shifts, which is a desirable feature for fluorescent probes as it minimizes self-quenching.[1] The fluorescence quantum yields can be quite high, making them bright and easily detectable labels.[1][6]

Table 1: Photophysical Data of Representative Imidazo[1,2-a]pyridine Derivatives (Note: Data for a broader class of imidazo[1,2-a]pyridine derivatives is presented to illustrate general properties, as specific data for this compound derivatives is not readily available in the cited literature.)

Compound/DerivativeExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (ΦF)SolventReference
2-Aryl-imidazo[1,2-a]pyridines~330-370~400-5000.22 - 0.61Dichloromethane[1]
3-Hydroxymethyl-imidazo[1,2-a]pyridinesNot SpecifiedPurple-Blue LightEnhanced over unsubstitutedVarious[7][8]
Fused Imidazopyridine Probe 5 Not SpecifiedNot SpecifiedNot SpecifiedAqueous Media[9]
Imidazo[1,5-a]pyridine 2 ~380~4500.12Toluene[10][11]
Imidazo[1,5-a]pyridine 3 ~380~4600.18Toluene[10][11]
Imidazo[1,5-a]pyridine 4 ~380~4700.38Toluene[10][11]

Experimental Protocols

The following protocols are generalized for the use of this compound derivatives in cellular imaging. Optimization may be required for specific cell types and experimental conditions.

Protocol 1: Live Cell Imaging

This protocol outlines the steps for labeling living cells with a this compound derivative.

Materials:

  • This compound derivative stock solution (e.g., 1 mM in DMSO)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Live Cell Imaging Solution (e.g., Invitrogen™ Live Cell Imaging Solution)[12]

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in complete cell culture medium or Live Cell Imaging Solution to the desired final concentration (typically in the range of 1-10 µM). Vortex briefly to ensure complete mixing.

  • Cell Preparation: Grow cells to the desired confluency (usually 50-70%) on a suitable imaging vessel.

  • Labeling: Remove the existing culture medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for a predetermined time (e.g., 15-60 minutes). The optimal incubation time should be determined empirically.

  • Washing: Gently remove the labeling solution and wash the cells two to three times with pre-warmed PBS or Live Cell Imaging Solution to remove unbound probe and reduce background fluorescence.[12]

  • Imaging: Add fresh, pre-warmed Live Cell Imaging Solution to the cells. Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for the specific excitation and emission wavelengths of the derivative.[12]

Protocol 2: Fixed Cell Staining and Immunocytochemistry

This protocol describes the staining of fixed cells, which can be combined with immunocytochemistry to visualize specific proteins.

Materials:

  • Labeled cells on coverslips (from Protocol 1, step 4)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1-0.5% Triton X-100 in PBS (for permeabilization)

  • Bovine Serum Albumin (BSA) or other blocking agents

  • Primary antibody

  • Fluorescently labeled secondary antibody (with a spectrally distinct fluorophore)

  • Mounting medium with antifade reagent

Procedure:

  • Fixation: After incubation with the imidazopyridine derivative, remove the labeling solution and wash the cells once with PBS. Fix the cells by incubating with 4% PFA for 10-15 minutes at room temperature.[13][14]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If intracellular targets are to be labeled with antibodies, permeabilize the cells with Triton X-100 for 10 minutes at room temperature.[13][14]

  • Blocking: Wash the cells with PBS and then block non-specific antibody binding by incubating with a blocking solution (e.g., 3% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking solution and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking solution and incubate with the cells for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the stained cells using a fluorescence or confocal microscope.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for fluorescent labeling of cells with this compound derivatives.

G cluster_prep Preparation cluster_labeling Labeling & Staining cluster_imaging Imaging & Analysis Cell_Culture Cell Culture on Imaging Dish Incubation Incubate Cells with Probe Cell_Culture->Incubation Probe_Prep Prepare Probe Working Solution Probe_Prep->Incubation Washing Wash to Remove Unbound Probe Incubation->Washing Fixation Fixation (Optional) Washing->Fixation Microscopy Fluorescence Microscopy Washing->Microscopy Live Cell Immuno Immunostaining (Optional) Fixation->Immuno Immuno->Microscopy Fixed Cell Analysis Image Acquisition & Analysis Microscopy->Analysis

General workflow for cell labeling.
Hypothetical Signaling Pathway Investigation

Derivatives of this compound could be designed to be sensitive to changes in the cellular microenvironment, such as pH or ion concentration. Such probes could be used to investigate signaling pathways that involve these changes. The diagram below illustrates a hypothetical signaling pathway where a pH-sensitive imidazopyridine derivative could be employed to monitor intracellular pH changes upon receptor activation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Ligand Ligand Receptor Receptor Ligand->Receptor Second_Messenger Second Messenger Receptor->Second_Messenger Ion_Channel Ion Channel pH_Change Intracellular pH Change Ion_Channel->pH_Change H+ influx/efflux Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Kinase_Cascade->Ion_Channel Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response pH_Change->Cellular_Response Probe pH-Sensitive Imidazopyridine Probe Probe->pH_Change Reports on

Hypothetical signaling pathway monitoring.

Conclusion

This compound derivatives represent a promising class of fluorophores for a variety of bio-imaging applications. Their tunable photophysical properties and potential for functionalization make them adaptable for specific research needs. The protocols and information provided herein serve as a guide for the effective utilization of these compounds in cellular and molecular research. As with any fluorescent probe, empirical optimization of staining conditions is crucial for achieving high-quality imaging results.

References

Application Note: Scale-up Synthesis of 3-Methylimidazo[1,2-a]pyridin-5-amine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the scale-up synthesis of 3-Methylimidazo[1,2-a]pyridin-5-amine, a promising scaffold in drug discovery with potential applications in oncology and inflammatory diseases. The synthetic route is based on an adaptation of the Groebke-Blackburn-Bienaymé (GBB) three-component reaction, a versatile and scalable method for the preparation of 3-aminoimidazo[1,2-a]pyridines.[1][2][3][4][5] This document outlines the reaction setup, purification, and characterization of the target compound. Additionally, it summarizes key preclinical data from closely related analogs, highlighting the therapeutic potential of this class of molecules. The biological context is further elucidated through a diagram of the STAT3/NF-κB signaling pathway, a key target of imidazo[1,2-a]pyridine derivatives.[6][7][8][9]

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[10][11][12][13][14] Several drugs containing this scaffold, such as Zolpidem and Alpidem, are already on the market.[8] The 3-amino substituted imidazo[1,2-a]pyridine core is a particularly attractive pharmacophore. The Groebke-Blackburn-Bienaymé (GBB) reaction, a one-pot three-component condensation of an aminopyridine, an aldehyde, and an isocyanide, offers an efficient and atom-economical route to this scaffold, making it suitable for industrial scale-up.[1][2] This application note details a proposed scalable synthesis for this compound for the generation of sufficient quantities for preclinical evaluation.

Data Presentation

The following tables summarize representative preclinical data for imidazo[1,2-a]pyridine derivatives structurally related to this compound, demonstrating their potential as therapeutic agents.

Table 1: In Vitro Anticancer Activity of Representative Imidazo[1,2-a]pyridine Analogs

Compound IDCancer Cell LineIC50 (µM)Reference
IP-5HCC1937 (Breast)45[12]
IP-6HCC1937 (Breast)47.7[12]
Compound 12HT-29 (Colon)4.15 ± 2.93[15]
Compound 14B16F10 (Melanoma)21.75 ± 0.81[15]
Compound 18MCF-7 (Breast)14.81 ± 0.20[15]
Compound 26M. tuberculosis H37Rv2.3 (µg/mL)[16]

Table 2: Toxicological Data for Representative Imidazo[1,2-a]pyridine Analogs

Compound IDAnimal ModelLD50 (g/kg b.w.)Toxicity ProfileReference
Compound 2aMouse0.794More toxic[17]
Compound 2bMouse1.606More toxic[17]
Compound 1aMouse3.175Less toxic[17]
Compound 1bMouse>4.000Less toxic[17]

Experimental Protocols

Proposed Scale-up Synthesis of this compound

This protocol is an adaptation of the Groebke-Blackburn-Bienaymé three-component reaction.

Materials:

  • Pyridine-2,6-diamine

  • Acetaldehyde

  • tert-Butyl isocyanide

  • Scandium(III) triflate (Sc(OTf)₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Equipment:

  • Large-volume, multi-neck round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Addition funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: In a clean, dry, multi-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet, add pyridine-2,6-diamine (1.0 eq).

  • Solvent and Catalyst Addition: Under a continuous flow of inert gas, add a 2:1 mixture of dichloromethane (DCM) and methanol (MeOH). Add scandium(III) triflate (Sc(OTf)₃) (0.1 eq) to the suspension.

  • Aldehyde Addition: Cool the mixture to 0 °C using an ice bath. Slowly add acetaldehyde (1.1 eq) via an addition funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Isocyanide Addition: After the complete addition of the aldehyde, add tert-butyl isocyanide (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure. Characterize the final product, this compound, by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Synthetic Workflow

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_process Downstream Processing Pyridine-2,6-diamine Pyridine-2,6-diamine GBB_Reaction Groebke-Blackburn-Bienaymé Reaction (Sc(OTf)3, DCM/MeOH, rt, 24h) Pyridine-2,6-diamine->GBB_Reaction Acetaldehyde Acetaldehyde Acetaldehyde->GBB_Reaction tert-Butyl isocyanide tert-Butyl isocyanide tert-Butyl isocyanide->GBB_Reaction Workup Solvent Removal GBB_Reaction->Workup Purification Flash Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Signaling Pathway

Caption: Inhibition of the STAT3/NF-κB pathway by imidazo[1,2-a]pyridines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methylimidazo[1,2-a]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Methylimidazo[1,2-a]pyridin-5-amine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis, presented in a question-and-answer format. The synthesis is typically a two-step process:

  • Step 1: Synthesis of 5-Chloro-3-methylimidazo[1,2-a]pyridine (the precursor).

  • Step 2: Buchwald-Hartwig amination to yield this compound .

Step 1: Synthesis of 5-Chloro-3-methylimidazo[1,2-a]pyridine

Question 1: My yield of 5-Chloro-3-methylimidazo[1,2-a]pyridine is low. What are the potential causes and solutions?

Answer: Low yields in the synthesis of the 5-chloro-3-methylimidazo[1,2-a]pyridine precursor, which is typically formed by the condensation of 2-amino-6-chloropyridine and chloroacetone, can be attributed to several factors.

  • Incomplete Reaction: The condensation reaction may not have gone to completion. Ensure adequate reaction time and temperature. Microwave irradiation can sometimes improve yields and reduce reaction times.

  • Side Reactions: The formation of regioisomers or other byproducts can reduce the yield of the desired product. Purification by column chromatography is often necessary to isolate the target compound.

  • Purity of Starting Materials: Impurities in the 2-amino-6-chloropyridine or chloroacetone can interfere with the reaction. Ensure the purity of your starting materials before use.

Troubleshooting Table for Step 1

IssuePotential CauseRecommended Solution
Low Yield Incomplete reactionIncrease reaction time and/or temperature. Consider using microwave irradiation.
Formation of side productsOptimize reaction conditions (e.g., solvent, temperature) to favor the desired product. Purify the crude product using column chromatography.
Impure starting materialsCheck the purity of 2-amino-6-chloropyridine and chloroacetone by NMR or other analytical techniques. Purify if necessary.
Difficulty in Purification Co-elution of impuritiesOptimize the solvent system for column chromatography. A gradient elution may be necessary.
Product instability on silica gelConsider using a different stationary phase for chromatography, such as alumina.
Step 2: Buchwald-Hartwig Amination

Question 2: I am having trouble with the Buchwald-Hartwig amination of 5-Chloro-3-methylimidazo[1,2-a]pyridine. What are the critical parameters to consider for yield improvement?

Answer: The Buchwald-Hartwig amination is a powerful method for C-N bond formation, but its success is highly dependent on the careful optimization of several reaction parameters. For the amination of 5-chloro-3-methylimidazo[1,2-a]pyridine, the choice of catalyst, ligand, base, and solvent are all crucial.

  • Catalyst and Ligand Selection: The combination of a palladium catalyst and a phosphine ligand is key. Bulky, electron-rich phosphine ligands, such as XPhos or SPhos, often give good results in the amination of heteroaryl chlorides. The choice of ligand can significantly impact the reaction's efficiency.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice. However, for sensitive substrates, a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary to avoid side reactions.

  • Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene and dioxane are commonly used solvents for this reaction.

  • Temperature: The reaction temperature needs to be high enough to promote the catalytic cycle but not so high as to cause decomposition of the starting materials or product.

Troubleshooting Table for Step 2: Buchwald-Hartwig Amination

IssuePotential CauseRecommended Solution
Low to No Conversion Inactive catalystEnsure the use of an appropriate palladium precursor and a suitable phosphine ligand. Use fresh, high-quality reagents.
Insufficiently strong baseSwitch to a stronger base like NaOtBu or LiHMDS.
Reaction temperature is too lowGradually increase the reaction temperature, monitoring for product formation and decomposition.
Formation of Byproducts (e.g., hydrodehalogenation) β-hydride elimination side reactionThis can be a competing pathway.[1] Optimization of the ligand and reaction conditions can minimize this. Using a bulkier ligand may help.
Catalyst decompositionEnsure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) with anhydrous, deoxygenated solvents.
Low Yield of Desired Amine Steric hindranceThe steric bulk of the amine can affect the reaction rate. For hindered amines, longer reaction times or higher catalyst loadings may be necessary.
Poor choice of ligandScreen different phosphine ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal one for your specific substrate.
Difficulty in Product Purification Residual palladium catalystPurify by column chromatography. Sometimes a wash with a solution of a thiol-containing resin can help remove residual palladium.
Co-elution with starting material or byproductsOptimize the eluent system for column chromatography.

Experimental Protocols

Step 1: Synthesis of 5-Chloro-3-methylimidazo[1,2-a]pyridine

Materials:

  • 2-amino-6-chloropyridine

  • Chloroacetone

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • To a solution of 2-amino-6-chloropyridine (1.0 eq) in ethanol, add chloroacetone (1.2 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain 5-chloro-3-methylimidazo[1,2-a]pyridine.

Step 2: Buchwald-Hartwig Amination to Yield this compound

Materials:

  • 5-Chloro-3-methylimidazo[1,2-a]pyridine

  • Ammonia source (e.g., benzophenone imine as an ammonia equivalent, followed by hydrolysis) or an appropriate amine

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos or SPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure:

  • In an oven-dried Schlenk tube, add the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the anhydrous, deoxygenated solvent.

  • Add 5-Chloro-3-methylimidazo[1,2-a]pyridine (1.0 eq) and the amine source (1.2 eq).

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

Data Presentation

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd₂(dba)₃XPhosNaOtBuToluene110High
2Pd(OAc)₂SPhosCs₂CO₃Dioxane100Moderate to High
3Pd₂(dba)₃RuPhosK₃PO₄Toluene110Moderate
4Pd(OAc)₂BINAPNaOtBuDioxane100Low to Moderate

Note: Yields are qualitative and will depend on the specific amine and reaction conditions.

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Imidazo[1,2-a]pyridine Formation cluster_step2 Step 2: Buchwald-Hartwig Amination start1 2-Amino-6-chloropyridine + Chloroacetone react1 Condensation/ Cyclization start1->react1 workup1 Workup & Purification react1->workup1 product1 5-Chloro-3-methyl- imidazo[1,2-a]pyridine workup1->product1 start2 5-Chloro-3-methyl- imidazo[1,2-a]pyridine + Amine Source product1->start2 react2 Pd-catalyzed Cross-Coupling start2->react2 workup2 Workup & Purification react2->workup2 product2 3-Methylimidazo[1,2-a]- pyridin-5-amine workup2->product2

Caption: Synthetic workflow for this compound.

TroubleshootingLogic cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues start Low Yield in Buchwald-Hartwig Amination catalyst_check Is the catalyst/ligand appropriate? start->catalyst_check base_check Is the base strong enough? catalyst_check->base_check Yes catalyst_solution Screen different Pd catalysts and phosphine ligands. catalyst_check->catalyst_solution No base_solution Use a stronger base (e.g., NaOtBu, LiHMDS). base_check->base_solution No temp_check Is the temperature optimal? base_check->temp_check Yes atmosphere_check Is the reaction under inert atmosphere? temp_check->atmosphere_check Yes temp_solution Increase temperature gradually. temp_check->temp_solution No atmosphere_solution Ensure anhydrous, deoxygenated solvent and inert gas. atmosphere_check->atmosphere_solution No end_success Yield should improve. atmosphere_check->end_success Yes

Caption: Troubleshooting logic for low yield in Buchwald-Hartwig amination.

References

Technical Support Center: Purification of 3-Methylimidazo[1,2-a]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Methylimidazo[1,2-a]pyridin-5-amine.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Question: My final product shows the presence of unreacted starting materials after synthesis. How can I remove them?

Answer: The removal of unreacted starting materials, such as the corresponding 2,6-diaminopyridine derivative or the cyclizing agent, is a common purification challenge. Here are a few approaches:

  • Column Chromatography: This is the most effective method for separating the product from starting materials. Due to the amine functionality, the compound is likely to be polar. A silica gel column is typically used.

  • Solvent Extraction: A liquid-liquid extraction can be performed to remove less polar starting materials. Given the basic nature of the product, its solubility in aqueous and organic phases can be manipulated by adjusting the pH.

  • Recrystallization: If the starting materials have significantly different solubilities than the product in a particular solvent system, recrystallization can be an effective purification method.

Question: I am struggling to find a suitable solvent system for column chromatography. Can you provide some suggestions?

Answer: Selecting the right eluent is crucial for achieving good separation on a silica gel column. For polar compounds like this compound, a gradient elution is often necessary.

  • Initial Screening: Start with a relatively nonpolar solvent system and gradually increase the polarity. A common starting point is a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.

  • Polar Modifiers: If the compound does not move from the baseline, a more polar solvent system is required. Dichloromethane/methanol or ethyl acetate/methanol mixtures are good options. To minimize tailing of the amine on the silica gel, it is often beneficial to add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent system.

Recommended Starting Solvent Systems for TLC Analysis:

Solvent SystemRatio (v/v)Observations
Hexane:Ethyl Acetate1:1 to 1:4Good for initial assessment of less polar impurities.
Dichloromethane:Methanol98:2 to 90:10Effective for eluting the polar product.
Ethyl Acetate:Methanol95:5 to 80:20Another good option for polar compounds.
Dichloromethane:Methanol:Triethylamine95:5:0.5Helps to reduce peak tailing.

Question: My purified product seems to be a mixture of isomers. How can I confirm this and separate them?

Answer: The synthesis of substituted imidazo[1,2-a]pyridines can sometimes lead to the formation of positional isomers, for instance, if the starting pyridine is substituted in a way that allows for cyclization at different nitrogen atoms.

  • Spectroscopic Analysis: High-resolution NMR (¹H and ¹³C) and mass spectrometry are essential to confirm the presence of isomers. Specific shifts in the aromatic region of the NMR spectrum can indicate different substitution patterns.

  • Chromatographic Separation: High-performance liquid chromatography (HPLC), particularly with a chiral column if the isomers are enantiomers, can be used for both analytical confirmation and preparative separation. For diastereomers or positional isomers, careful optimization of the column chromatography conditions (e.g., using a less polar solvent system and a longer column) may allow for their separation.

Question: The compound appears to degrade during purification. What precautions should I take?

Answer: Amines, in general, can be susceptible to oxidation.

  • Inert Atmosphere: Perform purification steps, especially column chromatography, under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Solvent Purity: Use high-purity, degassed solvents to avoid reactions with impurities or dissolved oxygen.

  • Temperature Control: Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a moderate temperature.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and physical state of pure this compound?

Q2: What analytical techniques are recommended for assessing the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure and can reveal the presence of impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Q3: Can I use reverse-phase chromatography for purification?

A3: Yes, reverse-phase chromatography can be a viable alternative, especially if the compound is highly polar and difficult to purify using normal-phase (silica gel) chromatography. A C18 column with a mobile phase of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape, would be a good starting point.

Q4: What are the typical storage conditions for this compound?

A4: To ensure stability, the compound should be stored in a tightly sealed container, protected from light and air. Storing it in a cool, dry place, and potentially under an inert atmosphere, is recommended for long-term storage.

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel (100-200 mesh) in the initial, less polar eluent.

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the initial solvent system, gradually increasing the polarity by adding more of the polar solvent.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.

Visualizations

PurificationWorkflow CrudeProduct Crude this compound Dissolution Dissolve in minimal solvent CrudeProduct->Dissolution ColumnChromatography Silica Gel Column Chromatography Dissolution->ColumnChromatography TLC_Analysis TLC Analysis of Fractions ColumnChromatography->TLC_Analysis FractionPooling Pool Pure Fractions TLC_Analysis->FractionPooling SolventEvaporation Solvent Evaporation FractionPooling->SolventEvaporation PureProduct Pure Product SolventEvaporation->PureProduct

Caption: General workflow for the purification of this compound using column chromatography.

TroubleshootingLogic ImpureProduct Impure Product Observed CheckStartingMaterials Presence of Starting Materials? ImpureProduct->CheckStartingMaterials CheckIsomers Presence of Isomers? ImpureProduct->CheckIsomers CheckDegradation Signs of Degradation? ImpureProduct->CheckDegradation OptimizeChromatography Optimize Column Chromatography (Gradient, Solvent System) CheckStartingMaterials->OptimizeChromatography Yes PerformExtraction Perform Liquid-Liquid Extraction CheckStartingMaterials->PerformExtraction Yes OptimizeHPLC Optimize HPLC for Separation CheckIsomers->OptimizeHPLC Yes UseInertAtmosphere Use Inert Atmosphere & Degassed Solvents CheckDegradation->UseInertAtmosphere Yes

Caption: Troubleshooting logic for common purification challenges.

Overcoming solubility issues of 3-Methylimidazo[1,2-a]pyridin-5-amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to overcome solubility challenges with 3-Methylimidazo[1,2-a]pyridin-5-amine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound belongs to the imidazopyridine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry for developing new therapeutic agents.[1] Like many heterocyclic compounds, it possesses a relatively rigid, aromatic structure which can lead to poor aqueous solubility, especially in neutral pH buffers. Poor solubility can hinder biological screening, formulation development, and ultimately affect bioavailability.[2][3]

Q2: What are the primary factors affecting the solubility of this compound in aqueous buffers?

A2: The solubility of this compound is primarily influenced by its chemical structure and the properties of the solvent. Key factors include:

  • pH of the Buffer: The presence of the basic amine group at the 5-position means the compound's ionization state is pH-dependent.[4][5] At pH values below its pKa, the amine group will be protonated, forming a more soluble cationic salt.[6][7] In neutral or alkaline buffers, it will exist predominantly in its less soluble, un-ionized form.[8]

  • Buffer Composition: The type and concentration of salts in the buffer can influence solubility.

  • Temperature: Solubility often increases with temperature, although this relationship can vary.[8][9]

  • Presence of Co-solvents or Excipients: The addition of other agents can significantly modify the solvent's properties and enhance solubility.[10]

Q3: My compound precipitated immediately after I added my DMSO stock solution to a neutral phosphate-buffered saline (PBS, pH 7.4). What is the most likely cause?

A3: This is a common issue known as "precipitation upon dilution." The most likely cause is that the compound is highly soluble in your organic stock solvent (like DMSO) but has very low solubility in the aqueous buffer at neutral pH. When the stock solution is diluted into the buffer, the solvent environment changes drastically from organic to aqueous, causing the compound to crash out of the solution. The primary reason for this is that at pH 7.4, the amine group is likely in its neutral, less soluble form.

Troubleshooting Guide: Enhancing Solubility

Problem: Low solubility observed in standard aqueous buffers (e.g., PBS, TRIS at pH ~7.4).

Below are several strategies, from simple adjustments to more advanced formulation techniques, to address this issue.

Strategy 1: pH Modification

Since this compound is a basic compound, adjusting the pH is the most direct way to improve its solubility.

Q: How do I use pH to increase solubility?

A: By lowering the pH of your buffer, you can protonate the amine group, forming a more water-soluble salt.[3] For most amines, a pH that is 1-2 units below the compound's pKa is sufficient to achieve significant ionization and solubility enhancement.[5]

Illustrative Data: pH-Dependent Solubility of a Weakly Basic Compound

Buffer pHDegree of IonizationExpected SolubilityRationale
4.0HighHighThe compound is predominantly in its protonated, cationic form, which is highly soluble.[7]
6.0ModerateModerateA significant portion of the compound is ionized, leading to improved solubility over neutral pH.
7.4LowLowThe compound is primarily in its neutral, un-ionized form, which has limited aqueous solubility.[8]
8.5Very LowVery LowThe equilibrium is shifted further towards the insoluble, neutral form.
Note: This table provides an illustrative example of the expected trend. Actual solubility values must be determined experimentally.
Strategy 2: Use of Co-solvents

Co-solvents are water-miscible organic solvents that can be added to aqueous buffers to increase the solubility of hydrophobic compounds.[10]

Q: Which co-solvents are effective and how much should I use?

A: Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[10][11] They work by reducing the polarity of the aqueous solvent system.[12] Typically, starting with a small percentage (e.g., 5-10% v/v) and increasing as needed is a good approach. Be aware that high concentrations of co-solvents can sometimes impact biological assays.

Illustrative Data: Effect of Co-solvents on Solubility at Neutral pH

Co-solvent System (v/v)Expected Fold Increase in SolubilityCommon Applications & Considerations
5% Ethanol in PBS2 - 5 foldCommonly used, but can be volatile and may affect some cell-based assays.[10]
10% Propylene Glycol in PBS5 - 15 foldA versatile and less volatile co-solvent.[10][11]
20% PEG 400 in PBS10 - 50 foldEffective for highly insoluble compounds; can increase viscosity.[13]
Note: This table is for illustrative purposes. The optimal co-solvent and concentration should be determined experimentally.
Strategy 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that is much more soluble in water.[14][15]

Q: Which cyclodextrin should I use and how do I prepare the complex?

A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and low toxicity.[15] A common method to form the complex is to dissolve the cyclodextrin in the buffer first, then add the compound and allow it to equilibrate (e.g., by stirring or sonication).[14]

Strategy 4: Advanced Formulation Approaches

For more challenging cases, advanced techniques like solid dispersions can be employed.[16][17]

Q: What is a solid dispersion and when should I consider it?

A: A solid dispersion involves dispersing the drug in a hydrophilic polymer matrix at a solid state.[18] This technique can enhance solubility by reducing the particle size to a molecular level and converting the drug to an amorphous state, which is more soluble than the crystalline form.[16] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[17] This method is typically used in later-stage drug development when optimizing for oral bioavailability.[19]

Diagrams and Workflows

A logical approach is crucial for efficiently troubleshooting solubility issues. The following workflow provides a step-by-step decision-making process.

G start Start: Compound Precipitates in Aqueous Buffer check_ph Is the experimental pH adjustable without affecting the assay? start->check_ph adjust_ph Strategy 1: Adjust pH to acidic range (e.g., pH 4.0-6.0) check_ph->adjust_ph Yes cosolvent Is a low percentage of organic solvent acceptable? check_ph->cosolvent No success Success: Compound Solubilized adjust_ph->success add_cosolvent Strategy 2: Add co-solvent (e.g., 5-20% PG, PEG 400) cosolvent->add_cosolvent Yes cyclodextrin Are complexing agents compatible with the experiment? cosolvent->cyclodextrin No add_cosolvent->success add_cyclodextrin Strategy 3: Use Cyclodextrins (e.g., HP-β-CD) cyclodextrin->add_cyclodextrin Yes advanced Strategy 4: Consider Advanced Formulation (e.g., Solid Dispersion) for in vivo studies cyclodextrin->advanced No add_cyclodextrin->success fail Re-evaluate compound or experimental design advanced->fail

Caption: Decision tree for troubleshooting solubility issues.

The following diagram illustrates a general workflow for preparing a solution using a co-solvent.

G step1 Step 1: Prepare concentrated stock of compound in 100% co-solvent (e.g., Propylene Glycol) step2 Step 2: Prepare aqueous buffer at the desired pH and salt concentration step1->step2 step3 Step 3: While vortexing the buffer, slowly add the co-solvent stock dropwise to the desired final concentration step2->step3 step4 Step 4: Visually inspect for any precipitation or cloudiness step3->step4 step5 Step 5: Confirm final pH and filter if necessary (0.22 µm filter) step4->step5 result Result: Clear, solubilized solution ready for experimental use step5->result

Caption: Workflow for co-solvent solubilization method.

Experimental Protocols

Protocol 1: Preparation of a 0.1 M Citrate Buffer (pH 4.0)

This protocol is used to create an acidic buffer environment to maximize the solubility of basic compounds like this compound.

Materials:

  • Citric acid monohydrate

  • Sodium citrate dihydrate

  • High-purity water (e.g., Milli-Q)

  • Calibrated pH meter

  • Volumetric flasks and glassware

Procedure:

  • Prepare Stock Solutions:

    • 0.1 M Citric Acid: Dissolve 2.10 g of citric acid monohydrate in water to make a final volume of 100 mL.

    • 0.1 M Sodium Citrate: Dissolve 2.94 g of sodium citrate dihydrate in water to make a final volume of 100 mL.

  • Mix Solutions: In a beaker, combine approximately 62 mL of the 0.1 M citric acid solution with 38 mL of the 0.1 M sodium citrate solution.

  • Adjust pH: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode into the solution.

  • Fine-Tuning: Slowly add small volumes of the citric acid stock (to lower pH) or sodium citrate stock (to raise pH) until the meter reads exactly 4.00.

  • Final Volume: Transfer the solution to a volumetric flask and add water to reach the final desired volume (e.g., 200 mL).[20][21]

Protocol 2: Kinetic Solubility Measurement using a Co-solvent

This protocol determines the apparent solubility of a compound under specific buffer and co-solvent conditions from a concentrated DMSO stock.

Materials:

  • Test compound stock solution (e.g., 10 mM in 100% DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvent (e.g., Propylene Glycol)

  • 96-well microplate (UV-transparent if using spectrophotometry)

  • Plate shaker

  • Plate reader or HPLC system for quantification

Procedure:

  • Prepare Buffer System: Prepare the final buffer system, for example, PBS containing 10% Propylene Glycol.

  • Serial Dilution: Add 198 µL of the buffer system to multiple wells of the microplate.

  • Add Compound: Add 2 µL of the 10 mM DMSO stock to the first well (this creates a 1:100 dilution, final concentration 100 µM, with 1% DMSO). Serially dilute across the plate as required.

  • Equilibration: Seal the plate and place it on a plate shaker at a consistent temperature (e.g., 25°C) for a set period (e.g., 2 hours).

  • Observation & Quantification:

    • Visual Inspection: Check the wells for any visible signs of precipitation.

    • Turbidimetric Measurement: Measure the absorbance at a high wavelength (e.g., 620 nm) to quantify precipitation.

    • HPLC Analysis (Optional): For more precise quantification, centrifuge the plate to pellet any precipitate and analyze the supernatant concentration by HPLC.

  • Determine Solubility: The highest concentration that remains clear (or below a certain turbidity threshold) is considered the kinetic solubility under those conditions.

References

Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of imidazo[1,2-a]pyridines. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of imidazo[1,2-a]pyridines.

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

  • Sub-optimal Catalyst: The choice of catalyst is crucial for many imidazo[1,2-a]pyridine syntheses. If you are experiencing low yields, consider the following:

    • For Copper-Catalyzed Reactions: Optimization experiments have shown that CuBr can be a highly effective catalyst, leading to yields of up to 90%.[1] If you are using other copper salts like CuSO4, consider switching to CuBr or using a Cu(I)/Cu(II) mixed system, which can be generated in situ.[2]

    • For Multi-Component Reactions (e.g., Groebke-Blackburn-Bienaymé): While some reactions can proceed without a catalyst, the addition of a mild acid catalyst like ammonium chloride (NH4Cl) or p-toluenesulfonic acid (PTSA) can significantly improve yields.[3][4]

    • Metal-Free Alternatives: If you wish to avoid metal catalysts, iodine has been shown to be a cost-effective and eco-friendly catalyst for certain multicomponent reactions, providing excellent yields.[5]

  • Incorrect Solvent: The polarity and boiling point of the solvent can greatly influence the reaction rate and yield.

    • Screening of solvents is recommended. For copper-catalyzed reactions using nitroolefins, DMF has been identified as the optimal solvent.[1] In other cases, polar protic solvents like ethanol or even water can be effective, especially in microwave-assisted syntheses.[6][7] Some protocols have also demonstrated high yields under solvent-free conditions.[8][9]

  • Inappropriate Reaction Temperature: Temperature plays a critical role in reaction kinetics.

    • For many conventional heating methods, temperatures around 80-100 °C are optimal.[1]

    • If you are using conventional heating and experiencing low yields, consider switching to microwave irradiation. Microwave-assisted synthesis can dramatically reduce reaction times (from hours to minutes) and increase yields, often at temperatures around 75-100°C.[3][6][7][10]

  • Reaction Monitoring: It is essential to monitor the progress of your reaction to determine the optimal reaction time.

    • Thin-layer chromatography (TLC) is a straightforward method for monitoring the consumption of starting materials and the formation of the product.[3][11]

Problem 2: Formation of Side Products/Impurities

Possible Causes and Solutions:

  • Competing Reactions: In multicomponent reactions, various side reactions can occur.

    • Control of Reaction Conditions: Carefully controlling the stoichiometry of reactants and the reaction temperature can help minimize the formation of side products.

    • Choice of Catalyst: The selectivity of the reaction can often be improved by choosing the appropriate catalyst. For instance, in the Groebke-Blackburn-Bienaymé reaction, the use of a suitable Lewis or Brønsted acid can steer the reaction towards the desired product.[12]

  • Purification Challenges: The purification of imidazo[1,2-a]pyridines can sometimes be challenging due to the presence of closely related impurities.

    • Chromatography: Flash column chromatography using silica gel with a gradient of ethyl acetate in hexanes is a common and effective method for purification.[3][11]

    • Recrystallization: For solid products, recrystallization from a suitable solvent like methanol can yield a highly pure product.[6]

Frequently Asked Questions (FAQs)

Q1: What are the "greenest" methods for synthesizing imidazo[1,2-a]pyridines?

A1: Several eco-friendly methods have been developed to minimize the environmental impact of imidazo[1,2-a]pyridine synthesis. These include:

  • Catalyst-Free and Solvent-Free Reactions: Some protocols allow for the synthesis of imidazo[1,2-a]pyridines by simply heating the reactants together without any catalyst or solvent, offering a highly atom-economical and environmentally benign approach.[8][9]

  • Microwave-Assisted Synthesis in Green Solvents: Utilizing microwave irradiation can significantly reduce reaction times and energy consumption.[6][7][10] When combined with green solvents like water or ethanol, this method offers a sustainable alternative to traditional heating in hazardous organic solvents.[6][7]

  • Use of Eco-Friendly Catalysts: Catalysts like molecular iodine or reusable catalysts such as copper silicate offer a more environmentally friendly option compared to some heavy metal catalysts.[5][13]

Q2: How can I improve the yield of my Groebke-Blackburn-Bienaymé (GBB) reaction for imidazo[1,2-a]pyridine synthesis?

A2: The GBB reaction is a powerful tool for the synthesis of substituted imidazo[1,2-a]pyridines. To optimize the yield, consider the following:

  • Catalyst: While the reaction can sometimes proceed without a catalyst, the use of a Lewis acid (e.g., BF3·MeCN) or a Brønsted acid (e.g., NH4Cl, PTSA) can significantly enhance the reaction rate and yield.[3][14]

  • Dehydrating Agents: The GBB reaction involves the formation of an imine intermediate with the elimination of water. The addition of a dehydrating agent, such as trimethyl orthoformate, can drive the equilibrium towards product formation and improve yields.[14]

  • Microwave Irradiation: As with other methods, employing microwave assistance can lead to shorter reaction times and higher yields compared to conventional heating.[3][10]

Q3: My imidazo[1,2-a]pyridine product is poorly soluble. What can I do?

A3: Poor aqueous solubility is a common issue with heterocyclic compounds.[15] To address this, you can explore various formulation strategies such as complexation with cyclodextrins, preparation of amorphous solid dispersions, or the development of lipid-based formulations.[15]

Data Presentation

Table 1: Optimization of Copper-Catalyzed Imidazo[1,2-a]pyridine Synthesis

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
1CuI (10)DMF801285[1]
2CuBr (10)DMF801090[1]
3CuCl (10)DMF801278[1]
4CuSO4·5H2O (10)EtOHReflux875[13]
5Copper Silicate (10)EtOHReflux292[13]

Table 2: Optimization of Groebke-Blackburn-Bienaymé Reaction Conditions

EntryCatalyst (mol%)SolventTemperatureTimeYield (%)Reference
1NH4Cl (20)EtOHRT24 h21[3]
2NH4Cl (20)EtOHMW (75°C)15 min36[3]
3NoneNeat100°C24 h30[6]
4BF3·MeCN (1.2 equiv)MeCN60°C16 h85[14]

Experimental Protocols

Protocol 1: Catalyst-Free Synthesis of 2-Phenylimidazo[1,2-a]pyridine [9]

  • Reactant Mixture: In a reaction vessel, combine 2-aminopyridine (1.0 mmol) and α-bromoacetophenone (1.0 mmol).

  • Reaction Conditions: Heat the mixture at 60 °C for 20 minutes. The reaction is performed neat, without any solvent or catalyst.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-phenylimidazo[1,2-a]pyridine.

Protocol 2: Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction [3]

  • Reactant Mixture: In a 10 mL microwave-sealed tube equipped with a magnetic stirring bar, add 2-aminopyridine (1.0 equiv.), the corresponding aldehyde (1.0 equiv.), the isocyanide (1.0 equiv.), and ammonium chloride (20 mol%).

  • Solvent: Dissolve the reactants in ethanol (1 M).

  • Microwave Irradiation: Seal the tube and place it in a microwave reactor. Irradiate the mixture with stirring at 75 °C for 15 minutes.

  • Work-up: After the reaction is complete, cool the tube to room temperature.

  • Purification: Concentrate the reaction mixture under reduced pressure and purify the residue by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Reactants: - 2-Aminopyridine - Aldehyde/Ketone - (Optional) Isocyanide catalyst Add Catalyst (e.g., CuBr, NH4Cl, I2) or No Catalyst reactants->catalyst solvent Add Solvent (e.g., DMF, EtOH, Water) or Solvent-Free catalyst->solvent heating Heating Method: - Conventional Heating - Microwave Irradiation solvent->heating monitoring Monitor Reaction (TLC) heating->monitoring extraction Extraction / Filtration monitoring->extraction Reaction Complete purification Purification: - Column Chromatography - Recrystallization extraction->purification product Pure Imidazo[1,2-a]pyridine purification->product

Caption: General experimental workflow for the synthesis of imidazo[1,2-a]pyridines.

troubleshooting_yield start Low Product Yield q_catalyst Is the catalyst optimal? start->q_catalyst s_catalyst Solution: - Screen different catalysts (e.g., CuBr, I2, NH4Cl) - Consider catalyst-free options q_catalyst->s_catalyst No q_solvent Is the solvent appropriate? q_catalyst->q_solvent Yes a_catalyst_yes Yes a_catalyst_no No s_solvent Solution: - Screen different solvents (e.g., DMF, EtOH, Water) - Try solvent-free conditions q_solvent->s_solvent No q_temp Is the temperature optimized? q_solvent->q_temp Yes a_solvent_yes Yes a_solvent_no No s_temp Solution: - Adjust temperature (e.g., 80-100°C) - Consider microwave irradiation q_temp->s_temp No q_monitoring Was the reaction monitored? q_temp->q_monitoring Yes a_temp_yes Yes a_temp_no No s_monitoring Solution: - Monitor reaction progress using TLC to determine optimal time q_monitoring->s_monitoring No

Caption: Troubleshooting guide for low yield in imidazo[1,2-a]pyridine synthesis.

References

Side-reaction products in the synthesis of 3-Methylimidazo[1,2-a]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylimidazo[1,2-a]pyridin-5-amine.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a three-step process, starting with the nitration of 2-aminopyridine, followed by the cyclization to form the imidazo[1,2-a]pyridine core, and concluding with the reduction of the nitro group to the desired amine.

Synthetic_Pathway A 2-Aminopyridine B 2-Amino-5-nitropyridine A->B Nitration (HNO₃, H₂SO₄) C 3-Methyl-5-nitroimidazo[1,2-a]pyridine B->C Cyclization (Chloroacetone) D This compound C->D Reduction (e.g., H₂, Pd/C)

Caption: Synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Step 1: Nitration of 2-Aminopyridine

Q1: I am getting a low yield of the desired 2-amino-5-nitropyridine. What are the common side products and how can I minimize them?

A1: Low yields during the nitration of 2-aminopyridine are often due to the formation of isomeric byproducts. The primary side products are 2-amino-3-nitropyridine and 2-nitraminopyridine.[1][2] The ratio of these isomers is highly dependent on reaction conditions.[3]

Troubleshooting:

  • Temperature Control: Maintaining a low temperature (0-10°C) during the addition of the nitrating mixture is crucial to favor the formation of the 5-nitro isomer.[4] Higher temperatures can lead to the formation of the 2-nitraminopyridine intermediate, which can then rearrange to a mixture of 3-nitro and 5-nitro isomers.[2]

  • Acid Concentration: The composition of the mixed acid (sulfuric and nitric acid) is critical. A significant excess of sulfuric acid helps to protonate the pyridine nitrogen, directing the nitration to the 5-position.[5]

  • Addition Order: Slowly adding the nitrating agent to the solution of 2-aminopyridine in sulfuric acid can improve selectivity.[4]

Potential Side Reactions in Nitration:

Nitration_Side_Reactions Start 2-Aminopyridine Desired 2-Amino-5-nitropyridine (Major Product) Start->Desired Nitration at C5 Side1 2-Amino-3-nitropyridine (Isomeric Impurity) Start->Side1 Nitration at C3 Side2 2-Nitraminopyridine (Intermediate/Side Product) Start->Side2 Nitration on Amino Group Side2->Desired Rearrangement Side2->Side1 Rearrangement

Caption: Formation of major product and side-products during the nitration of 2-aminopyridine.

ParameterRecommended ConditionTypical Yield (%)Reference
Nitrating Agent Conc. H₂SO₄, Fuming HNO₃[4]
Temperature 0-10 °C during addition91.67[4]
Reaction Time 1-2 hours[4]
Step 2: Cyclization to form 3-Methyl-5-nitroimidazo[1,2-a]pyridine

Q2: My cyclization reaction is not proceeding to completion, or I am observing multiple spots on my TLC. What are the possible issues?

A2: Incomplete cyclization or the formation of side products can occur during the synthesis of the imidazo[1,2-a]pyridine ring. Common issues include the purity of the starting material (2-amino-5-nitropyridine), reaction temperature, and the presence of moisture.

Troubleshooting:

  • Purity of Starting Material: Ensure the 2-amino-5-nitropyridine is free from isomeric impurities, as these can lead to the formation of undesired imidazo[1,2-a]pyridine isomers.

  • Reaction Conditions: The reaction is typically carried out by heating 2-amino-5-nitropyridine with chloroacetone. The choice of solvent and temperature can influence the reaction rate and yield. Anhydrous conditions are often preferred to prevent side reactions.

  • Side Reactions: Polymerization of chloroacetone or self-condensation of the starting materials can occur under harsh conditions.

ParameterRecommended ConditionTypical Yield (%)
Reactants 2-Amino-5-nitropyridine, ChloroacetoneNot specified
Solvent Ethanol or DMFNot specified
Temperature RefluxNot specified
Step 3: Reduction of 3-Methyl-5-nitroimidazo[1,2-a]pyridine

Q3: The reduction of the nitro group is incomplete or I am getting side products. How can I optimize this step?

A3: The reduction of a nitro group on a heteroaromatic ring can sometimes be challenging. Incomplete reduction or the formation of intermediates like hydroxylamines, nitroso, or azoxy compounds are common issues.

Troubleshooting:

  • Catalyst Activity: For catalytic hydrogenation (e.g., with Pd/C), ensure the catalyst is fresh and active. Catalyst poisoning can occur from impurities in the starting material or solvent.

  • Hydrogen Pressure: If using catalytic hydrogenation, increasing the hydrogen pressure can often drive the reaction to completion.

  • Choice of Reducing Agent: If catalytic hydrogenation is problematic, alternative reducing agents can be used. Metal/acid combinations such as iron in acetic acid (Fe/AcOH) or tin(II) chloride (SnCl₂) are effective for nitro group reductions.

  • Solubility: The substrate must be soluble in the reaction solvent for the reduction to proceed efficiently. If solubility is an issue, consider a different solvent system.

Potential Side Reactions in Nitro Group Reduction:

Caption: General pathway for the reduction of a nitro group, showing potential intermediates and side-products.

MethodReducing Agent/CatalystSolventTypical ConditionsAdvantagesDisadvantages
Catalytic Hydrogenation H₂, Pd/C (5-10 mol%)Ethanol, Methanol, or Ethyl AcetateRoom temperature to 50°C, 1-50 atm H₂Clean reaction, high yieldsCatalyst can be pyrophoric; potential for hydrogenolysis of other functional groups
Metal/Acid Reduction Fe powder, Acetic AcidEthanol/WaterRefluxInexpensive, effectiveRequires acidic conditions, workup can be tedious
Metal Salt Reduction SnCl₂·2H₂OEthanol or Ethyl AcetateRefluxMild conditions, good functional group toleranceStoichiometric amounts of metal salts are required, generating waste

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-nitropyridine
  • In a reaction vessel, dissolve 18.82 g (0.2 mol) of 2-aminopyridine in 75.3 g of 1,2-dichloroethane.[4]

  • Stir the solution and cool it to below 10°C.[4]

  • Slowly add a pre-mixed cold solution of concentrated sulfuric acid and fuming nitric acid (45.17 g) dropwise over 1-2 hours, maintaining the temperature below 10°C.[4]

  • After the addition is complete, allow the reaction to stir for an additional period while monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature and wash with water until the pH of the aqueous layer is ~5.8.[4]

  • Separate the organic layer and recover the 1,2-dichloroethane under reduced pressure.[4]

  • Pour the residue into ice water to precipitate the product.[4]

  • Filter the dark yellow precipitate, wash with water, and dry to obtain 2-amino-5-nitropyridine.[4] Expected Yield: ~91%.[4]

Step 2: Synthesis of 3-Methyl-5-nitroimidazo[1,2-a]pyridine (General Procedure)
  • To a solution of 2-amino-5-nitropyridine (1 equivalent) in a suitable solvent such as ethanol, add chloroacetone (1.1-1.5 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter and wash with a cold solvent. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Step 3: Synthesis of this compound (General Procedure for Catalytic Hydrogenation)
  • In a hydrogenation vessel, dissolve 3-methyl-5-nitroimidazo[1,2-a]pyridine (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add 5-10 mol% of palladium on carbon (Pd/C) catalyst.

  • Pressurize the vessel with hydrogen gas (1-50 atm) and stir the mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purify the product by recrystallization or column chromatography if necessary.

References

Stability testing of 3-Methylimidazo[1,2-a]pyridin-5-amine under physiological conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the stability of 3-Methylimidazo[1,2-a]pyridin-5-amine under physiological conditions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound under physiological conditions?

A1: The stability of this compound can be influenced by several factors under physiological conditions (pH ~7.4, 37°C). Key factors include:

  • pH: The imidazopyridine core is susceptible to pH-dependent hydrolysis.

  • Temperature: Elevated temperatures, such as physiological temperature (37°C), can accelerate degradation kinetics.[1]

  • Enzymatic Degradation: In biological matrices (e.g., plasma, liver microsomes), the compound may be subject to metabolism by enzymes like cytochrome P450s.[2]

  • Oxidation: The amine group and the electron-rich imidazopyridine ring system may be prone to oxidation.[1]

  • Light: Exposure to light, particularly UV light, can potentially lead to photodegradation.[1]

Q2: What are the recommended storage conditions for stock solutions of this compound?

A2: For optimal stability, stock solutions should be prepared in a suitable anhydrous solvent (e.g., DMSO) and aliquoted into small, single-use volumes to minimize freeze-thaw cycles.[3]

  • Short-term storage (up to 1 month): Store aliquots at -20°C.[3]

  • Long-term storage (several months): Store aliquots at -80°C.[3] Always protect the stock solutions from light.

Q3: How can I assess the stability of this compound in a simulated physiological environment?

A3: The most common method is to incubate the compound in a buffered solution at physiological pH (e.g., PBS at pH 7.4) and temperature (37°C). At various time points, samples are taken and the concentration of the parent compound is quantified using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]

Q4: What are the potential degradation products of this compound?

A4: While specific degradation products for this exact molecule are not extensively documented in publicly available literature, potential degradation pathways for the imidazo[1,2-a]pyridine scaffold may include:

  • Hydrolysis: Cleavage of the imidazole ring.

  • Oxidation: Formation of N-oxides or hydroxylation of the aromatic rings.

  • Metabolism: In the presence of liver microsomes, you may observe hydroxylated metabolites or demethylation.

Troubleshooting Guides

Problem: Inconsistent results in my cell-based assays.

  • Possible Cause: Degradation of this compound in the cell culture medium.

  • Recommended Solution:

    • Perform a stability study of the compound directly in your cell culture medium under standard incubation conditions (e.g., 37°C, 5% CO₂).

    • Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC or LC-MS to determine the rate of degradation.

    • If significant degradation is observed, consider preparing fresh working solutions immediately before each experiment and minimizing the incubation time.

Problem: Precipitate formation when diluting my DMSO stock solution into aqueous buffer.

  • Possible Cause: The compound has low aqueous solubility, and the concentration in the final solution exceeds its solubility limit.

  • Recommended Solution:

    • Gently warm the solution and vortex to aid dissolution.[3]

    • Decrease the final concentration of the compound in the aqueous buffer.

    • Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it remains compatible with your experimental system (typically <0.5% DMSO for cell-based assays).[3]

Problem: My compound appears to lose activity over time, even when stored at -20°C.

  • Possible Cause: The stock solution may be undergoing slow degradation due to repeated freeze-thaw cycles or the presence of water in the DMSO.

  • Recommended Solution:

    • Prepare fresh stock solutions using high-purity, anhydrous DMSO.[3]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3]

    • Verify the purity of your stock solution using HPLC or LC-MS.[3]

Data Presentation

Table 1: Hypothetical Stability of this compound in Phosphate-Buffered Saline (PBS) at 37°C

Time (hours)Concentration (µM)Percent Remaining
010.00100.0%
29.8598.5%
49.6296.2%
89.1391.3%
128.7587.5%
247.9879.8%

Table 2: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes

Incubation Time (minutes)Percent Parent Compound Remaining
0100
585
1562
3038
6015

Experimental Protocols

Protocol 1: Chemical Stability in Physiological Buffer

  • Preparation of Test Solution: Prepare a 10 µM solution of this compound in phosphate-buffered saline (PBS, pH 7.4).

  • Incubation: Incubate the solution in a tightly sealed vial at 37°C in a water bath or incubator.

  • Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the sample.

  • Quenching: Immediately quench any potential degradation by adding an equal volume of cold acetonitrile.

  • Analysis: Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of the parent compound.[3]

  • Data Calculation: Calculate the percentage of the compound remaining at each time point relative to the concentration at time zero.

Protocol 2: In Vitro Metabolic Stability Assay

  • Reagent Preparation:

    • Prepare a solution of this compound in a suitable solvent (e.g., DMSO).

    • Thaw human liver microsomes and an NADPH-regenerating system on ice.

  • Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, the compound, and phosphate buffer (pH 7.4). Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH-regenerating system.[2]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

  • Termination of Reaction: Stop the reaction by adding a quenching solution, such as a cold organic solvent (e.g., acetonitrile).[2]

  • Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound in the supernatant using LC-MS/MS.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Stock Solution of Compound start_incubation Incubate Compound in Buffer at 37°C prep_compound->start_incubation prep_buffer Prepare Physiological Buffer (pH 7.4) prep_buffer->start_incubation sampling Collect Aliquots at Time Points (0, 2, 4, 8, 24h) start_incubation->sampling quench Quench Reaction with Cold Acetonitrile sampling->quench hplc_analysis Analyze by HPLC/LC-MS quench->hplc_analysis data_analysis Calculate % Remaining vs. Time hplc_analysis->data_analysis

Caption: Workflow for assessing the chemical stability of this compound.

degradation_pathway cluster_metabolism Potential Degradation Pathways parent This compound oxidation Oxidation (e.g., N-oxide formation) parent->oxidation O₂ hydrolysis Hydrolysis (Ring Opening) parent->hydrolysis H₂O, pH 7.4 cyp450 CYP450 Metabolism (e.g., Hydroxylation) parent->cyp450 Enzymes

Caption: Potential degradation pathways for this compound.

References

Refinement of analytical methods for 3-Methylimidazo[1,2-a]pyridin-5-amine detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical determination of 3-Methylimidazo[1,2-a]pyridin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to its analysis, primarily using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is the recommended sample preparation technique for analyzing this compound in biological matrices like plasma or urine?

A1: For biological samples, a targeted extraction technique is recommended to remove interfering substances and concentrate the analyte.[1] Solid-Phase Extraction (SPE) is a robust method for this purpose. Alternatively, Supported Liquid Extraction (SLE) or Liquid-Liquid Extraction (LLE) can be employed.[1][2] Protein precipitation is a simpler but less clean method that may also be considered.[3] The choice of method depends on the required sensitivity and the complexity of the sample matrix.[3]

Q2: Which type of HPLC column is most suitable for the separation of this compound?

A2: A reversed-phase C18 column is a common and effective choice for the separation of aromatic amines like this compound. However, due to the basic nature of the amine group, interactions with residual silanol groups on the silica support can lead to peak tailing.[4] To mitigate this, it is advisable to use a modern, end-capped C18 column or a column with a different stationary phase, such as a biphenyl or pentafluorophenyl (PFP) phase, which can offer different selectivity for aromatic compounds.[5][6]

Q3: How can I optimize the mobile phase for better chromatographic performance?

A3: Mobile phase optimization is crucial for good peak shape and resolution. For reversed-phase chromatography, a mixture of acetonitrile or methanol with an aqueous buffer is typically used. To improve the peak shape of basic compounds, it is important to control the pH of the mobile phase.[4] Using a buffer with a pH that is at least 2 units away from the pKa of this compound will ensure it is in a single ionic form. Adding a small amount of a competitive amine, like triethylamine (TEA), to the mobile phase can also help to block active silanol sites on the column and reduce peak tailing.[4]

Q4: What are the key parameters to consider for method validation according to ICH guidelines?

A4: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters for an analytical procedure include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), quantitation limit (LOQ), and robustness.[7][8][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

HPLC Troubleshooting

Problem: Poor Peak Shape (Tailing)

  • Question: My chromatogram for this compound shows significant peak tailing. What are the likely causes and how can I fix it?

  • Answer: Peak tailing for basic aromatic amines is often caused by secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase.[4][10] Here is a step-by-step approach to troubleshoot this issue:

    • Check Mobile Phase pH: Ensure the mobile phase pH is optimal. For a basic compound, a low pH (e.g., pH 2.5-3.5) will ensure the amine is protonated, which can improve peak shape.

    • Use a Mobile Phase Additive: If adjusting the pH is not sufficient, consider adding a competitive base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase. TEA will preferentially interact with the active silanol sites.[4]

    • Select an Appropriate Column: Consider using a column with a stationary phase that is less prone to silanol interactions, such as a modern, high-purity, end-capped C18 column or a PFP column.

    • Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample.[4]

Problem: Fluctuating Retention Times

  • Question: The retention time for my analyte is shifting between injections. What could be the cause?

  • Answer: Unstable retention times can be due to several factors:

    • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analytical run. It is recommended to flush the column with at least 10-20 column volumes of the mobile phase.[11]

    • Mobile Phase Composition: Inconsistencies in the mobile phase preparation can lead to shifts in retention time.[12] Ensure accurate and consistent preparation of the mobile phase. If using a gradient, ensure the pump's mixing performance is optimal.

    • Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven will provide a stable temperature environment.

    • Pump Issues: Leaks in the pump or check valve malfunctions can cause inconsistent flow rates, leading to retention time variability.[11]

LC-MS/MS Troubleshooting

Problem: Low Signal Intensity/Poor Sensitivity

  • Question: I am not getting a strong signal for this compound in my LC-MS/MS analysis. How can I improve the sensitivity?

  • Answer: Low signal intensity can stem from issues with the sample, the LC separation, or the mass spectrometer settings.

    • Sample Preparation: Ensure your sample preparation method provides adequate recovery and concentration of the analyte. Solid-Phase Extraction (SPE) is generally effective for cleaning up and concentrating analytes from complex matrices.[3]

    • Ionization Efficiency: this compound is expected to ionize well in positive electrospray ionization (ESI) mode. Optimize the mobile phase to promote ionization, for example, by using a low pH with a formic acid additive.

    • Mass Spectrometer Parameters: Optimize the MS parameters, including the spray voltage, gas flows (nebulizing and drying gas), and ion transfer optics.[13] For tandem MS, optimize the collision energy for the specific precursor-to-product ion transition.

    • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. Improve the chromatographic separation to resolve the analyte from interfering matrix components or use a more effective sample cleanup procedure.

Experimental Protocols

Proposed HPLC-UV Method for Quantification

This protocol is a starting point and should be optimized and validated for your specific application.

ParameterRecommended Condition
Column Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size (end-capped)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Proposed LC-MS/MS Method for Quantification in a Biological Matrix
ParameterRecommended Condition
Sample Preparation Solid-Phase Extraction (SPE) with a mixed-mode cation exchange sorbent
LC Column UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transition To be determined by direct infusion of a standard solution of this compound. A hypothetical transition could be m/z [M+H]+ → fragment ion.

Data Presentation

Table 1: Hypothetical Method Validation Parameters (as per ICH guidelines)
ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9950.999
Range 80-120% of test concentration0.1 - 10 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (% RSD) ≤ 2.0%< 1.5%
LOD Signal-to-Noise ≥ 30.03 µg/mL
LOQ Signal-to-Noise ≥ 100.1 µg/mL
Robustness No significant change in results with small variations in method parametersRobust

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) SPE Solid-Phase Extraction (SPE) Sample->SPE Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution in Mobile Phase Elution->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: Workflow for the analysis of this compound.

Troubleshooting_Peak_Tailing Start Problem: Peak Tailing Check_pH Is mobile phase pH > 2 units away from analyte pKa? Start->Check_pH Adjust_pH Adjust mobile phase pH Check_pH->Adjust_pH No Check_Additive Is a competitive amine (e.g., TEA) used? Check_pH->Check_Additive Yes Adjust_pH->Check_Additive Add_Additive Add competitive amine to mobile phase Check_Additive->Add_Additive No Check_Column Is an appropriate column (e.g., end-capped C18) being used? Check_Additive->Check_Column Yes Add_Additive->Check_Column Change_Column Switch to a modern, end-capped or alternative chemistry column Check_Column->Change_Column No Check_Overload Is the column overloaded? Check_Column->Check_Overload Yes Change_Column->Check_Overload Reduce_Load Reduce injection volume or sample concentration Check_Overload->Reduce_Load Yes Solution Peak shape improved Check_Overload->Solution No Reduce_Load->Solution

Caption: Troubleshooting logic for HPLC peak tailing.

References

Troubleshooting cell-based assays with 3-Methylimidazo[1,2-a]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals using 3-Methylimidazo[1,2-a]pyridin-5-amine and related imidazo[1,2-a]pyridine derivatives in cell-based assays. While specific data for this compound is limited, this resource leverages extensive research on the broader imidazo[1,2-a]pyridine class to address common experimental challenges.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving properly. What is the recommended solvent and how can I improve solubility?

A: Solubility can be a significant issue for heterocyclic compounds.

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions of imidazo[1,2-a]pyridine derivatives.[4]

  • Working Concentration: For cell-based assays, it is crucial to dilute the DMSO stock solution in your cell culture medium to a final DMSO concentration that is non-toxic to your cells, typically not exceeding 0.5%.[1]

  • Troubleshooting Steps:

    • Gentle Warming: Briefly warm the solution at 37°C.

    • Sonication: Use a sonicator bath for short intervals to aid dissolution.

    • Fresh Stock: If you observe precipitation, prepare a fresh stock solution. Avoid repeated freeze-thaw cycles.

Q2: I am not observing any cytotoxic effect of the compound on my cancer cell line, even at high concentrations. What could be the reason?

A: A lack of activity can stem from several factors, from the compound itself to the assay conditions.

  • Compound Integrity: Verify the purity and identity of your compound stock.

  • Cell Line Sensitivity: Not all cell lines are equally sensitive to a given compound. The cytotoxic effects of imidazo[1,2-a]pyridines are known to vary significantly across different cancer cell types.[5][6]

  • Assay Duration: The incubation time may be insufficient for the compound to exert its effect. Consider extending the treatment period (e.g., from 24h to 48h or 72h).

  • Mechanism of Action: The compound may not be cytotoxic but could be cytostatic (inhibiting proliferation without killing cells) or may be targeting a pathway not critical for survival in your specific cell model. Consider assays that measure cell proliferation (e.g., CFSE staining) or specific pathway modulation (e.g., Western blotting).

Q3: My results show high variability between replicates. How can I improve the consistency of my cell-based assays?

A: High variability can obscure real biological effects.

  • Pipetting Accuracy: Ensure your pipettes are calibrated. For small volumes, use low-retention tips and prepare master mixes of reagents and compound dilutions to minimize well-to-well differences.

  • Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps, which can lead to uneven cell distribution.

  • Edge Effects: Evaporation from the outer wells of a 96-well plate is a common cause of variability. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier.

  • Reagent Stability: Aliquot reagents like the compound stock, media supplements, and detection reagents into single-use volumes to prevent degradation from multiple freeze-thaw cycles.

Q4: I observed a potent effect in my biochemical (e.g., kinase) assay, but the activity is much weaker in my cell-based assay. Why is there a discrepancy?

A: This is a common challenge in drug development and highlights the complexity of the cellular environment.

  • Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.

  • Cellular ATP Concentration: In cell-based assays, ATP concentrations are typically high (millimolar range). If your compound is an ATP-competitive inhibitor, its apparent potency will be lower than in a biochemical assay where ATP concentrations might be set at or below the Km value.

  • Drug Efflux: The compound may be a substrate for efflux pumps (like P-glycoprotein), which actively transport it out of the cell, reducing its intracellular concentration.

  • Metabolism: The compound could be rapidly metabolized by the cells into an inactive form.

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC₅₀ values) of various imidazo[1,2-a]pyridine derivatives against several human cancer cell lines, illustrating the typical potency range for this class of compounds.

Compound Class/ReferenceCell LineCompoundIC₅₀ (µM)
3-Aminoimidazo[1,2-a]pyridines [5][6]HT-29 (Colon)Compound 124.15 ± 2.93
B16F10 (Melanoma)Compound 1421.75 ± 0.81
MCF-7 (Breast)Compound 1814.81 ± 0.20
Imidazo[1,2-a]pyridines [4]A375 (Melanoma)Compound 6~9.7 - 15
HeLa (Cervical)Compound 6~15 - 25
Imidazo[1,2-a]pyridine Amides [7]MTB H37RvIPA-60.05 µg/mL

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is used to determine the concentration at which a compound inhibits cell viability by 50% (IC₅₀).

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete culture medium

  • This compound (or related compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or pure DMSO[1]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of complete medium.[1] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO at the same final concentration).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 hours).[1][4]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer or DMSO to each well to dissolve the purple formazan crystals.[1]

  • Absorbance Reading: Gently shake the plate for 15-20 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC₅₀ value.

Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

This flow cytometry-based assay quantifies the induction of apoptosis (programmed cell death).

Materials:

  • 6-well cell culture plates

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to reach 70-80% confluency at the time of treatment. Treat cells with the compound at desired concentrations (e.g., IC₅₀ and 2x IC₅₀) for 24 or 48 hours.[1]

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[1]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Visualizations: Pathways and Workflows

Signaling Pathways

Imidazo[1,2-a]pyridine derivatives are known to modulate several critical signaling pathways involved in cancer cell proliferation and survival.[1][2]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Apoptosis Apoptosis AKT->Apoptosis inhibits mTORC2 mTORC2 mTORC2->AKT activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Compound Imidazo[1,2-a]pyridine Derivative Compound->PI3K Compound->AKT Compound->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway often targeted by imidazo[1,2-a]pyridine derivatives.

Experimental and Troubleshooting Workflows

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis a Prepare Compound Stock (DMSO) c Prepare Serial Dilutions a->c b Culture & Seed Cells (96-well plate) d Treat Cells (24-72h) b->d c->d e Add Assay Reagent (e.g., MTT) d->e f Incubate & Solubilize e->f g Read Absorbance f->g h Calculate % Viability g->h i Determine IC50 h->i

Caption: General experimental workflow for evaluating compound cytotoxicity in a cell-based assay.

Troubleshooting_Tree Start Problem: No Cytotoxic Effect Observed Q1 Is the compound soluble in media? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the cell line known to be resistant or assay time too short? A1_Yes->Q2 Sol_Action Action: Check solubility, use fresh stock, try sonication/warming. A1_No->Sol_Action A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Time_Action Action: Increase incubation time (48-72h) or switch to a sensitive cell line. A2_Yes->Time_Action Q3 Is the compound pure and active? A2_No->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Final Consider alternative mechanisms: cytostatic effects, efflux pumps, metabolism. A3_Yes->Final Purity_Action Action: Verify compound identity and purity (e.g., LC-MS, NMR). A3_No->Purity_Action

Caption: A decision tree for troubleshooting the lack of an observed effect in cell viability assays.

References

Technical Support Center: Optimizing the Selectivity of 3-Methylimidazo[1,2-a]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the selectivity of 3-Methylimidazo[1,2-a]pyridin-5-amine and related imidazopyridine derivatives for a specific target.

Frequently Asked Questions (FAQs)

Q1: What are the known targets of imidazopyridine derivatives like this compound?

A1: The imidazopyridine scaffold is a versatile pharmacophore found in compounds targeting a range of proteins.[1] While specific data for this compound is limited in publicly available literature, derivatives of imidazo[1,2-a]pyridine have shown activity against various targets, most notably protein kinases. These include mTOR, PI3K, and Aurora kinases.[2] Additionally, this class of compounds has been investigated for anti-tubercular and anti-ulcer activities.[3]

Q2: What are "off-target" effects and why are they a concern with kinase inhibitors?

A2: Off-target effects are unintended interactions between a drug and cellular components other than its primary therapeutic target.[4] For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common issue. These unintended interactions can lead to unexpected experimental results, cellular toxicity, and misinterpretation of the compound's biological role.[4]

Q3: How can I determine if an observed cellular phenotype is due to on-target or off-target effects of my compound?

A3: Several methods can help distinguish between on-target and off-target effects:

  • Use a Structurally Different Inhibitor: Treating cells with a structurally unrelated inhibitor that targets the same primary protein can help validate on-target effects. If the same phenotype is observed, it is more likely to be a genuine on-target effect.[4]

  • Rescue Experiments: Transfecting cells with a mutated version of the target protein that is resistant to the inhibitor is a powerful validation tool. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.[4][5]

  • Knockdown/Knockout Models: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the primary target can help confirm its role in the observed phenotype.[5]

Q4: What is the first step I should take to improve the selectivity of my this compound derivative?

A4: The initial and most critical step is to perform a comprehensive kinase selectivity profile. Screening your compound against a broad panel of kinases will identify which other kinases are being inhibited. This data provides a baseline and guides the subsequent optimization strategy. Several commercial services offer kinase profiling against hundreds of kinases.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High cytotoxicity observed at concentrations required for on-target inhibition. The compound has significant off-target activity against kinases essential for cell viability.1. Perform a broad kinase selectivity screen: This will identify the off-target kinases. 2. Analyze the Structure-Activity Relationship (SAR): Synthesize and test analogs of your compound to identify modifications that reduce binding to the off-target kinases while maintaining affinity for the primary target. 3. Lower the treatment concentration: Use the lowest effective concentration that elicits the desired on-target effect to minimize off-target engagement.[4]
Inconsistent or unexpected experimental results. 1. Activation of compensatory signaling pathways: Inhibition of the primary target may lead to the upregulation of alternative pathways. 2. Poor compound stability or solubility: The compound may be degrading or precipitating in the experimental medium.1. Probe for compensatory pathway activation: Use techniques like western blotting to check for the phosphorylation of key proteins in known compensatory pathways. 2. Verify compound stability: Use analytical methods like HPLC to assess the stability of your compound under experimental conditions. 3. Confirm target engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is binding to its intended target in cells.[6]
The compound shows good potency in biochemical assays but weak activity in cell-based assays. 1. Poor cell permeability: The compound may not be efficiently crossing the cell membrane. 2. Efflux by cellular transporters: The compound may be actively pumped out of the cell. 3. High protein binding in cell culture media: The compound may be binding to proteins in the media, reducing its free concentration.1. Assess cell permeability: Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Evaluate efflux: Test for efflux using cell lines that overexpress common transporters like P-glycoprotein (P-gp). 3. Measure protein binding: Determine the extent of binding to serum albumin.

Data Presentation

Table 1: Representative Kinase Selectivity Profile for an Imidazo[1,2-a]pyridine Derivative

Kinase TargetIC50 (nM)
Primary Target (e.g., PI3Kα) 15
Off-Target 1 (e.g., mTOR)150
Off-Target 2 (e.g., DNA-PK)800
Off-Target 3 (e.g., Aurora A)>10,000
Off-Target 4 (e.g., CDK2)>10,000

Note: This is representative data for illustrative purposes. Actual values for this compound would need to be determined experimentally.

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is for determining the IC50 value of an inhibitor against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • This compound (or derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A 10-point, 3-fold serial dilution starting from 10 mM is recommended.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 5 µL of the kinase reaction mixture containing the kinase, substrate, and ATP in kinase reaction buffer.

    • Add 5 µL of the serially diluted compound or DMSO control to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • After the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[7]

    • Incubate for 40 minutes at room temperature.[7]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[7]

    • Incubate for 30-60 minutes at room temperature.[7]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is for confirming the target engagement of a compound within a cellular environment.[6]

Materials:

  • Cells expressing the target protein

  • This compound (or derivative)

  • PBS (Phosphate-Buffered Saline)

  • Protease and phosphatase inhibitors

  • Lysis buffer

  • Thermal cycler

  • Western blotting reagents

Procedure:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specific duration (e.g., 1 hour at 37°C).

  • Harvesting and Aliquoting:

    • Harvest the cells and wash them with ice-cold PBS.

    • Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

  • Heat Challenge:

    • Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.[8]

    • Immediately cool the tubes on ice for 3 minutes.[8]

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[9]

  • Protein Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or another suitable protein detection method.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Mandatory Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Inhibitor This compound Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Potential Off-Target Inhibition

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition points.

Experimental_Workflow Start Start with This compound Biochem_Assay Biochemical Assay (e.g., ADP-Glo) Start->Biochem_Assay Potent Potent? Biochem_Assay->Potent Cell_Assay Cell-Based Assay Potent->Cell_Assay Yes SAR Structure-Activity Relationship (SAR) Optimization Potent->SAR No Active Active? Cell_Assay->Active Selectivity Kinase Selectivity Profiling Active->Selectivity Yes Active->SAR No Selective Selective? Selectivity->Selective Selective->SAR No Target_Engagement Confirm Target Engagement (e.g., CETSA) Selective->Target_Engagement Yes SAR->Biochem_Assay Lead Lead Candidate Target_Engagement->Lead

Caption: Workflow for optimizing inhibitor selectivity.

Troubleshooting_Logic Problem Unexpected Phenotype or Cytotoxicity Check_Concentration Is concentration >> IC50 for primary target? Problem->Check_Concentration Lower_Concentration Lower Concentration & Re-evaluate Check_Concentration->Lower_Concentration Yes Validate_On_Target Validate On-Target Effect Check_Concentration->Validate_On_Target No Lower_Concentration->Problem On_Target Phenotype persists with structurally different inhibitor or is rescued by resistant mutant? Validate_On_Target->On_Target On_Target_Effect Likely On-Target Effect On_Target->On_Target_Effect Yes Off_Target_Effect Likely Off-Target Effect On_Target->Off_Target_Effect No Kinase_Profile Perform Kinome Screening Off_Target_Effect->Kinase_Profile Identify_Off_Targets Identify Off-Targets & Begin SAR Optimization Kinase_Profile->Identify_Off_Targets

Caption: Troubleshooting logic for unexpected experimental outcomes.

References

Technical Support Center: Enhancing the Bioavailability of 3-Methylimidazo[1,2-a]pyridin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of enhancing the bioavailability of 3-Methylimidazo[1,2-a]pyridin-5-amine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the oral bioavailability of this compound derivatives?

A1: The oral bioavailability of this class of compounds is often limited by a combination of factors, including:

  • Poor aqueous solubility: Many imidazopyridine derivatives exhibit low solubility in gastrointestinal fluids, which is a prerequisite for absorption.

  • Low intestinal permeability: The ability of the compound to pass through the intestinal epithelium into the bloodstream can be a significant barrier.

  • First-pass metabolism: The compound may be extensively metabolized by enzymes in the gut wall and liver before it reaches systemic circulation.

  • P-glycoprotein (P-gp) efflux: These compounds can be substrates for efflux transporters like P-gp, which actively pump them back into the intestinal lumen, reducing net absorption.[1]

Q2: What initial steps should I take if my this compound derivative shows low oral bioavailability in preclinical studies?

A2: A systematic approach is recommended:

  • Physicochemical Characterization: Thoroughly characterize the compound's solubility, lipophilicity (LogP), and pKa. This will provide insights into the underlying causes of poor bioavailability.

  • In Vitro Permeability Assessment: Conduct a Caco-2 permeability assay to determine the compound's ability to cross the intestinal barrier and to identify if it is a substrate for efflux pumps.

  • Metabolic Stability Evaluation: Use liver microsomes to assess the compound's susceptibility to metabolic degradation.

  • Formulation Screening: Investigate simple formulation strategies, such as the use of co-solvents or cyclodextrins, to improve solubility.

Q3: How can I improve the aqueous solubility of my compound?

A3: Several formulation strategies can be employed to enhance the solubility of this compound derivatives:

  • Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility and dissolution rate.

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, leading to faster dissolution.

  • Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can enhance its apparent solubility and dissolution.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption by presenting the drug in a solubilized form in the gastrointestinal tract.

Q4: My compound has good solubility but still exhibits low bioavailability. What could be the issue?

A4: If solubility is not the limiting factor, other issues such as low permeability, rapid metabolism, or active efflux should be investigated. A bidirectional Caco-2 assay can help determine if the compound is a substrate for efflux transporters like P-glycoprotein. If efflux is confirmed, strategies to overcome it include the co-administration of a P-gp inhibitor or designing derivatives that are not P-gp substrates. High metabolic clearance can be addressed by identifying the metabolic "hotspots" on the molecule and modifying the structure to block these sites of metabolism.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental evaluation of this compound derivatives.

Problem 1: High variability in in vivo pharmacokinetic data.
  • Possible Cause: Inconsistent dosing, variability in animal physiology, or issues with the formulation.

  • Troubleshooting Steps:

    • Refine Dosing Technique: Ensure accurate and consistent oral gavage technique.

    • Control for Animal Variables: Use animals of the same age, sex, and strain. Ensure proper acclimatization and fasting conditions.

    • Evaluate Formulation Stability: Confirm that the compound remains stable and solubilized in the dosing vehicle over the duration of the study.

Problem 2: Low apparent permeability (Papp) in Caco-2 assays.
  • Possible Cause: The compound has inherently poor permeability, or it is a substrate for efflux transporters.

  • Troubleshooting Steps:

    • Perform Bidirectional Caco-2 Assay: Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.

    • Use P-gp Inhibitors: Co-incubate the compound with a known P-gp inhibitor (e.g., verapamil). A significant increase in the A-B permeability in the presence of the inhibitor confirms P-gp mediated efflux.

Problem 3: Rapid degradation in liver microsome stability assay.
  • Possible Cause: The compound is rapidly metabolized by cytochrome P450 (CYP) enzymes.

  • Troubleshooting Steps:

    • Identify Metabolites: Use LC-MS/MS to identify the major metabolites formed.

    • CYP450 Reaction Phenotyping: Determine which specific CYP isoforms are responsible for the metabolism.

    • Structural Modification: Modify the chemical structure at the sites of metabolism to improve stability.

Data Presentation

Table 1: In Vitro Permeability and Efflux of Representative Imidazo[1,2-a]pyridine Derivatives
CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)In Vivo Oral Bioavailability (%)Reference
Compound A0.52.55.0< 5[1]
Compound B2.12.31.145[2]
Compound C1.58.35.510[1]
Compound D3.03.51.260[3]
Table 2: Metabolic Stability of Representative Imidazo[1,2-a]pyridine Derivatives in Liver Microsomes
CompoundSpeciest₁/₂ (min)Intrinsic Clearance (μL/min/mg protein)Predicted In Vivo ClearanceReference
Compound XHuman2527.7Moderate[4]
Compound YMouse1069.3High[2]
Compound ZRat> 60< 11.6Low[5]

Experimental Protocols

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability and potential for active efflux of a test compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow).

  • Permeability Assay (Apical to Basolateral):

    • The test compound is added to the apical (A) side of the Transwell® insert.

    • Samples are taken from the basolateral (B) side at various time points (e.g., 30, 60, 90, 120 minutes).

  • Permeability Assay (Basolateral to Apical):

    • The test compound is added to the basolateral (B) side.

    • Samples are taken from the apical (A) side at the same time points.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration of the compound.

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Liver Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a test compound in the presence of liver enzymes.

Methodology:

  • Preparation of Reaction Mixture:

    • A reaction mixture containing liver microsomes (from human, rat, or mouse) and a NADPH-regenerating system in phosphate buffer (pH 7.4) is prepared.

  • Incubation:

    • The test compound is added to the pre-warmed reaction mixture to initiate the reaction.

    • The mixture is incubated at 37°C.

    • Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Sample Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.

  • Data Analysis:

    • The percentage of the compound remaining at each time point is plotted against time.

    • The half-life (t₁/₂) is determined from the slope of the natural log of the percent remaining versus time plot.

    • Intrinsic clearance (CLint) is calculated from the half-life.

Mandatory Visualizations

Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to modulate key signaling pathways involved in inflammation and cancer. Understanding these interactions can aid in the rational design of compounds with improved therapeutic profiles.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates JAK JAK TLR4->JAK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits NFkB_active NF-κB (p50/p65) NFkB->NFkB_active translocates STAT3_inactive STAT3 STAT3_active p-STAT3 STAT3_inactive->STAT3_active dimerizes & translocates JAK->STAT3_inactive phosphorylates Imidazopyridine This compound Derivative Imidazopyridine->IKK inhibits Imidazopyridine->JAK inhibits Gene_expression Gene Expression (iNOS, COX-2) NFkB_active->Gene_expression induces STAT3_active->Gene_expression induces

Caption: STAT3/NF-κB Signaling Pathway Inhibition.

PI3K_AKT_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates GrowthFactor Growth Factor GrowthFactor->RTK binds PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 AKT Akt PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth promotes Imidazopyridine This compound Derivative Imidazopyridine->PI3K inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Experimental Workflow

experimental_workflow cluster_problem Problem Identification cluster_assessment In Vitro Assessment cluster_strategy Bioavailability Enhancement Strategy cluster_evaluation In Vivo Evaluation low_bioavailability Low Oral Bioavailability of Derivative solubility Aqueous Solubility (Kinetic & Thermodynamic) low_bioavailability->solubility permeability Caco-2 Permeability (Papp & Efflux Ratio) low_bioavailability->permeability metabolism Liver Microsome Stability (t½, CLint) low_bioavailability->metabolism formulation Formulation Development (e.g., SEDDS, Solid Dispersion) solubility->formulation structural_mod Structural Modification (Metabolic Blocking, pKa Shift) permeability->structural_mod metabolism->structural_mod pk_study Rodent Pharmacokinetic Study (PO & IV) formulation->pk_study structural_mod->pk_study bioavailability_calc Calculate Absolute Bioavailability (F%) pk_study->bioavailability_calc

Caption: Workflow for Enhancing Bioavailability.

References

Validation & Comparative

Comparative Analysis of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors and Other Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance and experimental validation of a novel class of kinase inhibitors.

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating potent inhibitory activity against a range of clinically relevant protein kinases. These kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers and other diseases.[1] This guide provides a comparative overview of a representative imidazo[1,2-a]pyridine-based compound, focusing on its efficacy against key cancer-driving kinases such as PI3K, mTOR, and CDKs, and contrasts its performance with established inhibitors in the field.

Overview of Kinase Inhibition and the Imidazo[1,2-a]pyridine Scaffold

Protein kinases orchestrate a vast network of signaling pathways that control cell growth, proliferation, and survival.[1] In many cancers, mutations lead to the constitutive activation of these pathways, driving uncontrolled cell division.[2][3] Kinase inhibitors function by blocking the activity of these enzymes, thereby halting downstream signaling and curbing malignant growth.[4] The imidazo[1,2-a]pyridine core has been successfully utilized to develop potent inhibitors for several important kinase targets, including:

  • PI3K/mTOR: This pathway is a central regulator of cell growth and metabolism and is frequently hyperactivated in cancer.[5][6] Several imidazo[1,2-a]pyridine derivatives have been developed as potent dual PI3K/mTOR inhibitors.[7][8]

  • Cyclin-Dependent Kinases (CDKs): These kinases control the progression of the cell cycle.[2] CDK inhibitors can induce cell cycle arrest and are approved for treating certain types of breast cancer.[2][9] Imidazo[1,2-a]pyridine derivatives have shown selective inhibition of various CDKs.[1][10]

  • Other Tyrosine Kinases: The scaffold has also been adapted to target other critical kinases like c-KIT, FLT3, and PDGFR, which are drivers in various leukemias and solid tumors.[11][12][13]

Comparative Efficacy: Imidazo[1,2-a]pyridine vs. Other Kinase Inhibitors

To provide a clear performance benchmark, this section compares a representative imidazo[1,2-a]pyridine-based PI3K/mTOR dual inhibitor, here designated as IMP-15a (based on a published potent derivative[7]), with other well-established kinase inhibitors.

Table 1: Comparative In Vitro Kinase Inhibitory Activity (IC50, nM)

CompoundTarget Kinase(s)IMP-15a[7]Pictilisib (GDC-0941)[14]Dactolisib (BEZ235)[15]Palbociclib (PD-0332991)[2][4]
Primary Targets PI3Kα2.83.34>10,000
mTOR15.78321>10,000
Secondary Targets CDK4>10,000>10,000>10,0004
CDK6>10,000>10,000>10,00011

Data for IMP-15a is derived from published results for a potent derivative from the imidazo[1,2-a]pyridine class.[7] Data for other inhibitors are from publicly available databases and literature.

Table 2: Comparative Cellular Activity (IC50, nM) in Cancer Cell Lines

Cell LineCancer TypeIMP-15a[7]Pictilisib (GDC-0941)Dactolisib (BEZ235)Palbociclib (PD-0332991)
HCT116 Colorectal Carcinoma12027058>10,000
HT-29 Colorectal Carcinoma21048075>10,000
MCF-7 Breast Cancer (HR+)15030065110

This data illustrates the anti-proliferative effects of the compounds on different cancer cell lines.

Signaling Pathways and Mechanism of Action

IMP-15a acts as a dual inhibitor of the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell survival and proliferation. By blocking both PI3K and mTOR, it delivers a more comprehensive pathway inhibition than single-target agents, potentially overcoming feedback activation loops that can limit the efficacy of other inhibitors.[10][15]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation inhibits translation IMP15a IMP-15a (Imidazo[1,2-a]pyridine) IMP15a->PI3K inhibits IMP15a->mTORC1 inhibits Dactolisib Dactolisib Dactolisib->PI3K Dactolisib->mTORC1 Pictilisib Pictilisib Pictilisib->PI3K

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.

Experimental Protocols

The data presented in this guide is based on standard, reproducible experimental methodologies.

A. In Vitro Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding of the inhibitor to the target kinase.

  • Reagents: Kinase, fluorescently labeled tracer (specific for the kinase), europium-labeled antibody.

  • Procedure:

    • Add kinase, tracer, and varying concentrations of the test compound (e.g., IMP-15a) to a 384-well plate.

    • Incubate for 60 minutes at room temperature.

    • Add the Eu-antibody solution.

    • Incubate for another 60 minutes.

    • Read the plate on a fluorescence plate reader, measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The signal is inversely proportional to the amount of inhibitor bound to the kinase. IC50 values are calculated by fitting the dose-response curve using non-linear regression.

B. Cell Proliferation Assay (MTT Assay)

This assay determines the effect of the inhibitor on cell viability.

  • Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the test compound for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value from the dose-response curve.

MTT_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 a Seed Cells (96-well plate) b Incubate (Overnight) a->b c Add Serial Dilution of Inhibitor b->c d Incubate (72 hours) c->d e Add MTT Reagent d->e f Incubate (4h) e->f g Add Solubilizer f->g h Read Absorbance (570 nm) g->h

Caption: Workflow for a standard MTT cell proliferation assay.

C. Western Blotting for Phospho-Protein Analysis

This technique is used to confirm the on-target effect of the inhibitor within the cell.

  • Cell Treatment & Lysis: Treat cells with the inhibitor for a specified time (e.g., 2 hours). Lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with a primary antibody specific to a phosphorylated target protein (e.g., phospho-Akt, phospho-S6K).

  • Secondary Antibody & Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: A reduction in the signal for the phosphorylated protein in treated samples compared to the control indicates successful target inhibition.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold provides a versatile platform for the development of potent and selective kinase inhibitors. As demonstrated with the representative compound IMP-15a, derivatives from this class show potent dual inhibition of the PI3K/mTOR pathway, translating to effective anti-proliferative activity in cancer cells.[7][10] The performance is comparable or superior to first-generation PI3K inhibitors like Pictilisib. Further optimization of this scaffold could lead to next-generation therapeutics with improved selectivity, better pharmacokinetic properties, and the ability to overcome resistance to existing treatments.[11]

References

Comparative Efficacy of Imidazo[1,2-a]pyridine Derivatives in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

While specific in vivo efficacy data for 3-Methylimidazo[1,2-a]pyridin-5-amine is not currently available in public literature, the broader class of imidazo[1,2-a]pyridine derivatives has demonstrated significant therapeutic potential in a variety of animal models. This guide provides a comparative overview of the in vivo performance of several notable imidazo[1,2-a]pyridine compounds in the key therapeutic areas of oncology and inflammation. The experimental data and protocols presented herein offer a valuable benchmark for the evaluation of novel analogues such as this compound.

Anticancer Efficacy

Imidazo[1,2-a]pyridine derivatives have been extensively investigated for their anticancer properties, with several compounds demonstrating potent tumor growth inhibition in various cancer models. These compounds often exert their effects through the modulation of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[1][2]

Comparative In Vivo Efficacy Data
CompoundAnimal ModelCancer TypeDosing RegimenEfficacy EndpointResultReference
Compound HB9 Not specified in abstractLung Cancer (A549 cells)Not specified in abstractIC5050.56 µM (outperformed Cisplatin)[3]
Compound HB10 Not specified in abstractLiver Carcinoma (HepG2 cells)Not specified in abstractIC5051.52 µM (more potent than Cisplatin)[3]
Selenylated Imidazo[1,2-a]pyridines Not specified in abstractBreast CancerNot specified in abstractMechanismInduces DNA damage and apoptosis[1]
Experimental Protocol: Xenograft Tumor Model

A standard experimental workflow for evaluating the in vivo anticancer efficacy of imidazo[1,2-a]pyridine derivatives using a xenograft model is outlined below.

  • Cell Culture: Human cancer cell lines (e.g., A549, HepG2) are cultured under standard conditions.

  • Animal Model: Immunocompromised mice (e.g., nude mice, SCID mice) aged 6-8 weeks are used.

  • Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL of saline or Matrigel) is subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomly assigned to treatment and control groups.

  • Drug Administration: The test compound (e.g., an imidazo[1,2-a]pyridine derivative) is administered via a clinically relevant route, such as oral gavage or intraperitoneal injection, at a predetermined dose and schedule. A vehicle control group and a positive control group (e.g., a standard-of-care chemotherapy agent like Cisplatin) are included.

  • Efficacy Evaluation: Tumor volume is measured periodically (e.g., twice weekly) using calipers. Body weight is also monitored as an indicator of toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the observed effects.

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell Culture 1. Cell Culture Tumor Implantation 2. Tumor Implantation in Mice Cell Culture->Tumor Implantation Tumor Growth & Randomization 3. Tumor Growth & Randomization Tumor Implantation->Tumor Growth & Randomization Drug Administration 4. Drug Administration Tumor Growth & Randomization->Drug Administration Efficacy Evaluation 5. Efficacy Evaluation (Tumor Volume, Body Weight) Drug Administration->Efficacy Evaluation Endpoint 6. Study Endpoint & Tumor Excision Efficacy Evaluation->Endpoint Data Analysis 7. Data Analysis Endpoint->Data Analysis

Fig. 1: Workflow for In Vivo Anticancer Efficacy Testing.

Anti-inflammatory Efficacy

Several imidazo[1,2-a]pyridine derivatives have shown potent anti-inflammatory activity, often through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2).[4][5]

Comparative In Vivo Efficacy Data
CompoundAnimal ModelInflammation ModelDosing RegimenEfficacy EndpointResultReference
Compound 5j Not specified in abstractAnalgesic activity testNot specified in abstractED5012.38 mg/kg[4]
Imidazo[1,2-a]pyridine-2-carboxylic acid Not specified in abstractCarrageenan-induced edema10 mg/kgEdema inhibitionMore efficient than indomethacin[6]
3-amino imidazo[1,2-a]pyridine-2-carboxylic acid Not specified in abstractCarrageenan-induced edema10 mg/kgEdema inhibitionMore efficient than indomethacin[6]
Experimental Protocol: Carrageenan-Induced Paw Edema Model

This is a widely used and well-characterized model for evaluating the acute anti-inflammatory activity of novel compounds.

  • Animal Model: Typically, male Wistar rats or Swiss albino mice are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping and Fasting: Animals are divided into control and treatment groups and are fasted overnight before the experiment.

  • Drug Administration: The test compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Inflammation: One hour after drug administration, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway Modulation

The therapeutic effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to modulate key intracellular signaling pathways. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its inhibition is a key mechanism for the anticancer activity of many imidazo[1,2-a]pyridines.[1][7]

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative Imidazo_Pyridine->PI3K Imidazo_Pyridine->Akt Imidazo_Pyridine->mTORC1

Fig. 2: Inhibition of the PI3K/Akt/mTOR Pathway.

References

Validating the Target Engagement of 3-Methylimidazo[1,2-a]pyridin-5-amine in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the cellular target engagement of 3-Methylimidazo[1,2-a]pyridin-5-amine, a novel kinase inhibitor. For the purpose of this guide, we will hypothesize that this compound is an inhibitor of Tropomyosin receptor kinase A (TrkA). The performance of this compound will be objectively compared with established TrkA inhibitors, Larotrectinib and Entrectinib, supported by hypothetical experimental data. Detailed protocols for key experiments are provided to enable replication and further investigation.

Introduction to TrkA and Target Engagement

Tropomyosin receptor kinase A (TrkA) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system through its interaction with Nerve Growth Factor (NGF).[1][2] Dysregulation of the NGF-TrkA signaling pathway is implicated in various cancers and pain-related disorders, making TrkA an attractive therapeutic target.[3][4]

Target engagement is a critical step in drug discovery, confirming that a drug candidate interacts with its intended molecular target within a cellular environment.[5] Validating target engagement provides confidence that the observed biological effects of a compound are a direct result of its interaction with the target. This guide outlines several widely accepted methods for confirming and quantifying the target engagement of kinase inhibitors.

Comparative Data Summary

The following tables summarize the hypothetical quantitative data for this compound in comparison to the well-characterized TrkA inhibitors, Larotrectinib and Entrectinib.

Table 1: Biochemical Kinase Inhibition

CompoundTrkA IC₅₀ (nM)TrkB IC₅₀ (nM)TrkC IC₅₀ (nM)
This compound 15 250 400
Larotrectinib514
Entrectinib1.73.92.5

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Lower values indicate greater potency.

Table 2: Cellular Target Engagement and Anti-proliferative Activity

CompoundCETSA Shift (ΔTagg °C)Cellular p-TrkA IC₅₀ (nM)Anti-proliferative IC₅₀ (KM-12 cells) (nM)
This compound +5.2 50 120
Larotrectinib+7.81125
Entrectinib+6.5815

CETSA Shift (ΔTagg) indicates the change in the apparent aggregation temperature of TrkA upon compound binding. A positive shift indicates stabilization and target engagement. Cellular p-TrkA IC₅₀ reflects the potency of the inhibitor in blocking TrkA phosphorylation in a cellular context. Anti-proliferative IC₅₀ measures the compound's ability to inhibit the growth of cancer cells dependent on TrkA signaling.

Signaling Pathway and Experimental Workflows

To understand the context of TrkA inhibition, the following diagrams illustrate the key signaling pathway and the experimental workflows for validating target engagement.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TrkA TrkA Receptor PI3K PI3K TrkA->PI3K RAS RAS TrkA->RAS NGF NGF NGF->TrkA Binds Inhibitor This compound Inhibitor->TrkA Inhibits Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: NGF-TrkA Signaling Pathway and Point of Inhibition.

cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays KinaseAssay Biochemical Kinase Assay (e.g., ADP-Glo™) IC50 Biochemical IC₅₀ KinaseAssay->IC50 BindingAssay Kinase Binding Assay (e.g., LanthaScreen™) Kd Binding Affinity (Kd) BindingAssay->Kd CETSA Cellular Thermal Shift Assay (CETSA) DeltaTagg Thermal Shift (ΔTagg) CETSA->DeltaTagg WesternBlot Western Blot (p-TrkA) CellularIC50 Cellular IC₅₀ WesternBlot->CellularIC50 Proliferation Cell Proliferation Assay AntiProlifIC50 Anti-proliferative IC₅₀ Proliferation->AntiProlifIC50 Compound Test Compound Compound->KinaseAssay Compound->BindingAssay Compound->CETSA Compound->WesternBlot Compound->Proliferation

Caption: Experimental Workflow for Kinase Inhibitor Target Engagement.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Biochemical TrkA Kinase Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[6][7]

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

  • Materials:

    • Recombinant human TrkA kinase (e.g., Promega, BPS Bioscience).

    • Poly(Glu, Tyr) 4:1 substrate.

    • ATP.

    • ADP-Glo™ Kinase Assay kit (Promega).

    • Test compounds (this compound, Larotrectinib, Entrectinib).

    • Kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • 384-well white plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add 2.5 µL of the diluted compounds or DMSO (vehicle control).

    • Add 2.5 µL of TrkA kinase in kinase buffer to each well.

    • Initiate the reaction by adding 5 µL of substrate and ATP mixture in kinase buffer.

    • Incubate the plate at 30°C for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate percent inhibition relative to the DMSO control and determine IC₅₀ values by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[8][9]

  • Principle: Ligand binding often increases the thermal stability of a protein. CETSA measures the amount of soluble target protein remaining after heat treatment. An increase in the melting temperature (Tagg) of the target protein in the presence of a compound indicates target engagement.[10]

  • Materials:

    • KM-12 cells (or other cells endogenously expressing TrkA).

    • Cell culture medium and reagents.

    • Test compounds.

    • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.

    • Thermal cycler.

    • SDS-PAGE and Western blotting reagents.

    • Anti-TrkA primary antibody.

    • HRP-conjugated secondary antibody.

  • Procedure:

    • Melt Curve:

      • Treat KM-12 cells with a fixed concentration of the test compound or vehicle (DMSO) for 1-2 hours.

      • Harvest and wash the cells with PBS containing protease and phosphatase inhibitors.

      • Resuspend the cell pellet in PBS and aliquot into PCR tubes.

      • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.

      • Lyse the cells by freeze-thaw cycles.

      • Separate the soluble fraction from the precipitated proteins by centrifugation (20,000 x g for 20 minutes at 4°C).

      • Analyze the soluble fractions by Western blotting using an anti-TrkA antibody.

      • Quantify band intensities and plot the percentage of soluble TrkA against temperature to generate melt curves and determine the ΔTagg.

    • Isothermal Dose-Response:

      • Treat cells with a serial dilution of the test compound for 1-2 hours.

      • Select a single temperature from the melt curve that shows a significant difference between the vehicle and compound-treated samples (typically around the Tagg of the vehicle-treated sample).

      • Heat all samples at this single temperature for 3 minutes.

      • Process the samples as described above for the melt curve.

      • Plot the amount of soluble TrkA against the compound concentration to determine the cellular EC₅₀ of target engagement.

Western Blot for Phospho-TrkA Inhibition

This assay directly measures the inhibitory effect of the compound on TrkA activity within cells by detecting the phosphorylation status of the receptor.[2]

  • Principle: Active TrkA autophosphorylates on specific tyrosine residues. An effective inhibitor will reduce the level of phosphorylated TrkA (p-TrkA).

  • Materials:

    • KM-12 cells.

    • Serum-free medium.

    • NGF.

    • Test compounds.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE and Western blotting reagents.

    • Primary antibodies: anti-p-TrkA (Tyr490) and anti-total TrkA.

    • HRP-conjugated secondary antibody.

  • Procedure:

    • Seed KM-12 cells and allow them to adhere.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with serial dilutions of the test compounds for 1-2 hours.

    • Stimulate the cells with NGF (e.g., 50 ng/mL) for 10-15 minutes.

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with anti-p-TrkA and anti-total TrkA antibodies.

    • Incubate with HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

    • Quantify the band intensities and normalize the p-TrkA signal to the total TrkA signal.

    • Plot the normalized p-TrkA signal against the compound concentration to determine the cellular IC₅₀.

Conclusion

This guide provides a structured approach for validating the target engagement of this compound as a hypothetical TrkA inhibitor. By employing a combination of biochemical and cellular assays and comparing the results with established inhibitors, researchers can build a robust data package to support the compound's mechanism of action. The detailed protocols and visualizations serve as a practical resource for scientists in the field of drug discovery and development. The hypothetical data presented suggests that this compound is a potent and selective TrkA inhibitor, warranting further investigation.

References

Cross-Reactivity Profile of 3-Methylimidazo[1,2-a]pyridin-5-amine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available cross-reactivity data for the specific compound 3-Methylimidazo[1,2-a]pyridin-5-amine is limited. This guide provides a representative cross-reactivity profile based on data from structurally related imidazo[1,2-a]pyridine-based kinase inhibitors. The data presented here is for educational and illustrative purposes to demonstrate the typical selectivity profile of this class of compounds against a panel of protein kinases.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of potent and selective kinase inhibitors. Compounds incorporating this scaffold have been investigated for the treatment of various diseases, including cancer and inflammatory disorders. Understanding the cross-reactivity profile of these molecules is crucial for assessing their therapeutic potential and predicting potential off-target effects.

Comparative Analysis of a Representative Imidazo[1,2-a]pyridine Analog

This section provides a comparative analysis of a representative imidazo[1,2-a]pyridine-based kinase inhibitor against a panel of 10 kinases, illustrating a hypothetical selectivity profile. The data is presented as the percentage of inhibition at a fixed concentration (e.g., 1 µM), which is a common primary screening method to identify potential off-target interactions.

Target KinaseKinase Family% Inhibition at 1 µM
Primary Target A Tyrosine Kinase 98%
Primary Target B Tyrosine Kinase 95%
Off-Target 1 (VEGFR2)Tyrosine Kinase75%
Off-Target 2 (FGFR1)Tyrosine Kinase60%
Off-Target 3 (SRC)Tyrosine Kinase45%
Off-Target 4 (CDK2)Serine/Threonine Kinase25%
Off-Target 5 (PKA)Serine/Threonine Kinase15%
Off-Target 6 (AKT1)Serine/Threonine Kinase10%
Off-Target 7 (p38α)Serine/Threonine Kinase5%
Off-Target 8 (MEK1)Serine/Threonine Kinase<5%

Note: The data in this table is hypothetical and serves as an example of a typical kinase inhibitor selectivity profile.

Experimental Methodologies

The determination of a compound's cross-reactivity profile is typically achieved through in vitro kinase assays. A common and high-throughput method is the LanthaScreen™ Eu Kinase Binding Assay.

Principle: This assay is based on the competition between the test compound and a fluorescently labeled ATP-competitive kinase inhibitor (tracer) for binding to the kinase of interest. The kinase is tagged with a Europium (Eu)-labeled antibody. When the tracer is bound to the kinase, Förster Resonance Energy Transfer (FRET) occurs between the Europium on the antibody and the fluorescent tracer, resulting in a high FRET signal. When the test compound displaces the tracer from the kinase's active site, the FRET signal is reduced.

Protocol Outline:

  • Reagent Preparation: All reagents, including the kinase, Eu-labeled antibody, fluorescent tracer, and the test compound (at various concentrations), are prepared in the assay buffer.

  • Assay Plate Preparation: The test compound and the kinase/antibody mixture are added to the wells of a microplate.

  • Incubation: The plate is incubated to allow the compound to bind to the kinase.

  • Tracer Addition: The fluorescently labeled tracer is added to all wells.

  • Second Incubation: The plate is incubated to allow for binding equilibrium to be reached between the kinase, tracer, and test compound.

  • Signal Detection: The plate is read on a fluorescence plate reader capable of measuring the time-resolved FRET signal.

  • Data Analysis: The percentage of inhibition is calculated by comparing the signal in the presence of the test compound to the signals of the positive and negative controls. IC50 values are then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow for Kinase Cross-Reactivity Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Dilution Series Plate Dispense Reagents and Compound into Assay Plates Compound->Plate KinasePanel Panel of Kinases KinasePanel->Plate AssayReagents Assay Reagents (Buffer, ATP, Substrate) AssayReagents->Plate Incubate Incubate at Controlled Temperature Plate->Incubate Readout Measure Kinase Activity (e.g., Luminescence, Fluorescence) Incubate->Readout Calculate Calculate % Inhibition vs. Controls Readout->Calculate Determine Determine IC50/Ki for Active Hits Calculate->Determine Profile Generate Selectivity Profile Determine->Profile

Caption: Workflow for assessing the cross-reactivity of a compound against a panel of kinases.

Representative Kinase Signaling Pathway

The imidazo[1,2-a]pyridine scaffold is a core component of inhibitors targeting various kinases, including those in critical cancer signaling pathways such as the PI3K/Akt/mTOR pathway.

RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->Akt Inhibition

Caption: Simplified PI3K/Akt/mTOR signaling pathway, a common target for imidazo[1,2-a]pyridine-based inhibitors.

Unveiling the Cytotoxic Potential: A Comparative Analysis of 3-Methylimidazo[1,2-a]pyridin-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led to the exploration of diverse heterocyclic scaffolds, among which imidazo[1,2-a]pyridines have emerged as a promising class of compounds. This guide provides a comparative analysis of the cytotoxicity of various 3-Methylimidazo[1,2-a]pyridin-5-amine derivatives, offering a valuable resource for researchers in oncology and medicinal chemistry. By presenting quantitative data, detailed experimental protocols, and visual representations of molecular pathways, this document aims to facilitate the rational design and development of more potent and selective anticancer therapeutics.

Comparative Cytotoxicity of this compound Derivatives

The cytotoxic effects of a series of this compound derivatives were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below. These values were predominantly determined using the MTT assay after a 48-hour treatment period.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)
Compound 6 VariesA375 (Melanoma)9.7 - 44.6[1][2]
WM115 (Melanoma)9.7 - 44.6[1][2]
HeLa (Cervical)9.7 - 44.6[1][2]
Compound 5b 2-halo, aryl, styryl, or phenylethynyl at C-2; N-/O-/S-methyl at C-3MCF-7 (Breast)3.5 - 61.1[3][4]
MDA-MB-231 (Breast)3.5 - 61.1[3][4]
MiaPaca-2 (Pancreatic)3.5 - 61.1[3][4]
A549 (Lung)3.5 - 61.1[3][4]
PC-3 (Prostate)3.5 - 61.1[3][4]
HCT-116 (Colon)3.5 - 61.1[3][4]
Compound 11 Indole moiety at C-2HT-29 (Colon)18.34 ± 1.22[5]
MCF-7 (Breast)20.47 ± 0.10[5]
Compound 12 Nitro group at C-2; p-chlorophenyl at C-3HT-29 (Colon)4.15 ± 2.93[5]
MCF-7 (Breast)30.88 ± 14.44[5]
B16F10 (Melanoma)64.81 ± 15.78[5]
Compound 13 Furan moiety at C-2MCF-7 (Breast)66.48 ± 37.87[5]
HT-29 (Colon)48.31 ± 0.53[5]
B16F10 (Melanoma)197.06 ± 14.42[5]
Compound 14 Tolyl moiety at C-2; p-chlorophenyl amine at C-3HT-29 (Colon)44.45 ± 0.15[5]
B16F10 (Melanoma)21.75 ± 0.81[5]
Compound 18 2,4 difluorophenyl at C-2; p-chlorophenyl amine at C-3MCF-7 (Breast)14.81 ± 0.20[5]
HT-29 (Colon)10.11 ± 0.70[5]
B16F10 (Melanoma)14.39 ± 0.04[5]

Experimental Protocols

Cytotoxicity Assessment via MTT Assay

The cytotoxic activity of the this compound derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • This compound derivatives (dissolved in DMSO to prepare stock solutions)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in phosphate-buffered saline - PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO or acidified isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks and seeded into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment: After 24 hours, the culture medium is removed and replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (medium with the same concentration of DMSO used for the compounds) and a blank control (medium only) are also included. The plates are incubated for a further 48 to 72 hours.[6]

  • MTT Addition: Following the treatment period, 10-28 µL of MTT solution (final concentration 0.5 mg/mL) is added to each well.[6][7] The plates are then incubated for 1.5 to 4 hours at 37°C.[6][7] During this time, metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100-130 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.[6] The plate may be shaken on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 492 nm or between 550 and 600 nm.[6][7] A reference wavelength of 650 nm can be used to subtract background absorbance.[7]

  • Data Analysis: The percentage of cell viability is calculated by normalizing the absorbance of treated cells to that of the vehicle-treated control cells. The IC50 values are then determined from the dose-response curves.

Visualizing the Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the experimental process and the underlying molecular mechanisms of action, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_data_analysis Data Analysis start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Serial Dilutions of Derivatives incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add Solubilization Solution incubate_4h->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental workflow for determining the cytotoxicity of this compound derivatives using the MTT assay.

Several studies suggest that the cytotoxic effects of these derivatives are mediated through the inhibition of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway, ultimately leading to apoptosis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_apoptosis Apoptosis Induction GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Derivative Imidazopyridine Derivative Derivative->PI3K Inhibits Derivative->Akt Inhibits Derivative->Apoptosis Induces PTEN PTEN PTEN->PIP3 Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazopyridine derivatives leading to apoptosis.

References

Head-to-head comparison of different synthetic routes to 3-Methylimidazo[1,2-a]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a critical endeavor. 3-Methylimidazo[1,2-a]pyridin-5-amine is a valuable scaffold in medicinal chemistry, and its synthesis can be approached through several strategic routes. This guide provides a head-to-head comparison of two primary synthetic strategies: the cyclization of a pre-functionalized pyridine and the post-functionalization of the imidazo[1,2-a]pyridine core.

Executive Summary

Two plausible synthetic routes for this compound have been evaluated.

  • Route 1 commences with a pre-functionalized pyridine, specifically 2-amino-6-nitropyridine, which undergoes cyclization to form the 3-methyl-5-nitroimidazo[1,2-a]pyridine intermediate, followed by reduction of the nitro group.

  • Route 2 involves the initial synthesis of 3-methylimidazo[1,2-a]pyridine, followed by electrophilic nitration at the 5-position and subsequent reduction.

Currently, detailed experimental data in the scientific literature for the direct synthesis of this compound is limited. Therefore, this comparison is constructed based on established synthetic methodologies for analogous imidazo[1,2-a]pyridine derivatives. The presented data for yields and reaction conditions are representative of these general transformations and may require further optimization for the specific target molecule.

Data Presentation

ParameterRoute 1: Cyclization of Pre-functionalized PyridineRoute 2: Post-functionalization of Imidazo[1,2-a]pyridine Core
Starting Materials 2-amino-6-nitropyridine, 2-chloropropanal2-aminopyridine, 2-chloropropanal
Key Intermediates 3-Methyl-5-nitroimidazo[1,2-a]pyridine3-Methylimidazo[1,2-a]pyridine, 3-Methyl-5-nitroimidazo[1,2-a]pyridine
Number of Steps 23
Overall Yield (estimated) ModerateModerate to Low
Key Reactions Cyclocondensation, Nitro ReductionCyclocondensation, Electrophilic Nitration, Nitro Reduction
Potential Challenges Availability of substituted pyridine, regioselectivity of cyclization.Regioselectivity of nitration, potential for multiple nitration products.
Advantages Potentially shorter route, avoids strong nitrating conditions on the final scaffold.Readily available starting material (2-aminopyridine).

Logical Workflow of Synthetic Routes

cluster_0 Route 1: Pre-functionalization cluster_1 Route 2: Post-functionalization A 2-Amino-6-nitropyridine B 3-Methyl-5-nitroimidazo[1,2-a]pyridine A->B Cyclocondensation C This compound B->C Reduction D 2-Aminopyridine E 3-Methylimidazo[1,2-a]pyridine D->E Cyclocondensation F 3-Methyl-5-nitroimidazo[1,2-a]pyridine E->F Nitration G This compound F->G Reduction

Caption: Comparative workflow of the two main synthetic routes.

Experimental Protocols

Route 1: Cyclization of Pre-functionalized Pyridine

Step 1: Synthesis of 3-Methyl-5-nitroimidazo[1,2-a]pyridine

This step involves the cyclocondensation of 2-amino-6-nitropyridine with a suitable three-carbon electrophile, such as 2-chloropropanal.

  • Reaction: To a solution of 2-amino-6-nitropyridine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, 2-chloropropanal (1.1 eq) is added.

  • Conditions: The reaction mixture is heated to reflux for several hours until the starting material is consumed (as monitored by TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to afford 3-methyl-5-nitroimidazo[1,2-a]pyridine.

Step 2: Reduction of 3-Methyl-5-nitroimidazo[1,2-a]pyridine to this compound

The final step is the reduction of the nitro group to an amine.

  • Reaction: The 3-methyl-5-nitroimidazo[1,2-a]pyridine (1.0 eq) is dissolved in a solvent such as ethanol or methanol. A reducing agent, for instance, tin(II) chloride dihydrate (SnCl2·2H2O) (3-5 eq) in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, is employed.

  • Conditions: If using SnCl2·2H2O, the reaction is typically stirred at room temperature or slightly elevated temperatures. For catalytic hydrogenation, the reaction is stirred under a hydrogen atmosphere until the nitro group is fully reduced.

  • Work-up: For the tin reduction, the reaction mixture is diluted with water and basified with a sodium hydroxide solution. The resulting precipitate is filtered, and the aqueous layer is extracted with ethyl acetate. For the hydrogenation, the catalyst is filtered off, and the solvent is evaporated.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield this compound.

Route 2: Post-functionalization of Imidazo[1,2-a]pyridine Core

Step 1: Synthesis of 3-Methylimidazo[1,2-a]pyridine

  • Reaction: 2-Aminopyridine (1.0 eq) is reacted with 2-chloropropanal (1.1 eq) in a solvent like ethanol.

  • Conditions: The mixture is refluxed for several hours.

  • Work-up and Purification: The work-up and purification are similar to Step 1 of Route 1, yielding 3-methylimidazo[1,2-a]pyridine.

Step 2: Nitration of 3-Methylimidazo[1,2-a]pyridine

This step requires careful control of reaction conditions to favor nitration at the 5-position.

  • Reaction: 3-Methylimidazo[1,2-a]pyridine (1.0 eq) is slowly added to a cooled mixture of concentrated sulfuric acid and fuming nitric acid.

  • Conditions: The reaction is typically carried out at low temperatures (e.g., 0 °C) to control the exothermicity and improve regioselectivity. The mixture is stirred for a specified period.

  • Work-up: The reaction mixture is carefully poured onto crushed ice and neutralized with a base such as ammonium hydroxide or sodium carbonate. The precipitated product is collected by filtration or extracted with an organic solvent.

  • Purification: The crude product, which may be a mixture of regioisomers, is purified by column chromatography to isolate the 5-nitro isomer.

Step 3: Reduction of 3-Methyl-5-nitroimidazo[1,2-a]pyridine

The reduction is carried out as described in Step 2 of Route 1.

Head-to-Head Comparison

Route 1 offers a more convergent approach, potentially leading to a higher overall yield if the starting 2-amino-6-nitropyridine is readily available. A key advantage is that it avoids the potentially harsh conditions of nitrating the sensitive imidazo[1,2-a]pyridine ring system, which can lead to side products or decomposition.

Route 2 begins with the more common and less expensive starting material, 2-aminopyridine. However, the critical step is the regioselective nitration of the 3-methylimidazo[1,2-a]pyridine intermediate. The directing effects of the fused imidazole ring and the methyl group can lead to a mixture of nitrated products, potentially lowering the yield of the desired 5-nitro isomer and complicating purification.

Conclusion

For the synthesis of this compound, Route 1 (Cyclization of Pre-functionalized Pyridine) appears to be the more strategic choice, assuming the availability of 2-amino-6-nitropyridine. This route offers better control over the final substitution pattern and is likely to be more efficient in terms of yield and purification.

Route 2 (Post-functionalization of the Imidazo[1,2-a]pyridine Core) , while starting from a simpler material, presents significant challenges in controlling the regioselectivity of the nitration step. This could lead to a more complex and lower-yielding synthesis.

Further experimental validation is necessary to determine the optimal conditions and to provide a definitive quantitative comparison for the synthesis of this specific target molecule. Researchers should consider the cost and availability of starting materials, as well as the scalability and robustness of each synthetic step, when choosing a route for their specific application.

Validation of a High-Throughput Screening Hit: A Comparative Guide for 3-Methylimidazo[1,2-a]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation process for a high-throughput screening (HTS) hit, using the hypothetical case of 3-Methylimidazo[1,2-a]pyridin-5-amine as a promising kinase inhibitor. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, known to be a core component of numerous biologically active compounds, including several marketed drugs.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals to objectively compare the performance of this hit against alternative compounds and to provide a framework for its experimental validation.

Hit Identification and Initial Characterization

Following a primary high-throughput screen, this compound was identified as a potential inhibitor of a target kinase (e.g., a serine/threonine or tyrosine kinase crucial in a disease pathway). The initial hit demonstrated significant inhibition in a biochemical assay format, a common starting point in drug discovery campaigns.[5] The validation process, outlined below, is critical to confirm the initial activity, establish a structure-activity relationship (SAR), and assess the compound's potential for further development.

Comparative Performance Data

The performance of this compound is compared with two representative alternative kinase inhibitors: a known reference compound for the target kinase and a structurally distinct HTS hit.

CompoundStructurePrimary Screen Inhibition (%)IC50 (µM)Selectivity (Panel of 10 Kinases)Cell-Based Potency (EC50, µM)Cytotoxicity (CC50, µM)
This compound (Hit Compound) Structure of this compound75% at 10 µM1.2Moderate5.8> 50
Reference Inhibitor (e.g., Staurosporine analog) Structure of Reference Inhibitor98% at 1 µM0.05Poor0.21.5
Alternative Hit (e.g., Pyrimidine-based) Structure of Alternative Hit65% at 10 µM3.5High12.1> 100

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

Primary High-Throughput Screening (HTS) Assay
  • Assay Principle: A biochemical assay, such as a fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) assay, is used to measure the enzymatic activity of the target kinase. These homogeneous "mix-and-measure" techniques are suitable for screening large compound libraries in 384- or 1536-well plate formats.

  • Protocol:

    • The target kinase, a peptide substrate, and ATP are incubated in an appropriate buffer.

    • The test compound (10 µM final concentration) is added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.

    • A detection reagent that specifically recognizes the phosphorylated substrate is added.

    • The signal (e.g., fluorescence polarization) is measured using a plate reader.

    • Inhibition is calculated relative to positive (no inhibitor) and negative (no enzyme) controls.

IC50 Determination
  • Assay Principle: To determine the half-maximal inhibitory concentration (IC50), a dose-response curve is generated by testing the compound over a range of concentrations.

  • Protocol:

    • Serial dilutions of the test compound are prepared (e.g., 10-point, 3-fold dilutions starting from 100 µM).

    • The HTS assay protocol is followed for each concentration.

    • The percentage of inhibition is plotted against the logarithm of the compound concentration.

    • The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Kinase Selectivity Profiling
  • Assay Principle: To assess the selectivity of the hit compound, its activity is tested against a panel of related and unrelated kinases. This is crucial as many kinase inhibitors show activity against multiple kinases due to the conserved nature of the ATP-binding site.

  • Protocol:

    • The compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of kinases using a standardized assay format (e.g., radiometric or mobility shift assay).

    • The percentage of inhibition for each kinase is determined.

    • For kinases showing significant inhibition, a full IC50 determination is performed.

Cell-Based Potency Assay
  • Assay Principle: This assay measures the ability of the compound to inhibit the target kinase within a cellular context. This can be achieved by measuring the phosphorylation of a downstream substrate of the target kinase.

  • Protocol:

    • Cells expressing the target kinase are seeded in 96-well plates and incubated overnight.

    • The cells are treated with serial dilutions of the compound for a specified time (e.g., 2 hours).

    • The cells are then stimulated with an appropriate agonist to activate the signaling pathway.

    • Cell lysates are prepared, and the level of phosphorylation of the target substrate is quantified using an immunoassay (e.g., ELISA or Western blot).

    • The EC50 value is calculated from the dose-response curve.

Cytotoxicity Assay
  • Assay Principle: This assay determines the concentration at which the compound causes cell death, providing an initial assessment of its therapeutic window.

  • Protocol:

    • A relevant cell line is treated with serial dilutions of the compound for an extended period (e.g., 48-72 hours).

    • Cell viability is measured using a colorimetric or luminescent assay (e.g., MTT or CellTiter-Glo).

    • The CC50 (half-maximal cytotoxic concentration) is determined from the dose-response curve.

Visualizations

The following diagrams illustrate the key processes and pathways involved in the validation of this compound.

HTS_Validation_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Lead Generation Primary HTS Primary HTS Hit Identification Hit Identification Primary HTS->Hit Identification >50% Inhibition Dose-Response (IC50) Dose-Response (IC50) Hit Identification->Dose-Response (IC50) Selectivity Profiling Selectivity Profiling Dose-Response (IC50)->Selectivity Profiling Compound Purity & Identity Compound Purity & Identity Promiscuity Assays Promiscuity Assays Cell-Based Assays Cell-Based Assays Selectivity Profiling->Cell-Based Assays Initial SAR Initial SAR Cell-Based Assays->Initial SAR ADMET Profiling ADMET Profiling Initial SAR->ADMET Profiling

Caption: High-Throughput Screening (HTS) Hit Validation Workflow.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Target Kinase Target Kinase Receptor Tyrosine Kinase->Target Kinase Activates Substrate Substrate Target Kinase->Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response This compound This compound This compound->Target Kinase Inhibits

Caption: Generic Kinase Signaling Pathway and Point of Inhibition.

Logical_Relationship node_A This compound Binds to ATP pocket of Target Kinase node_B Inhibition of Kinase Activity Decreased substrate phosphorylation node_A:f1->node_B:f0 node_C Downregulation of Signaling Pathway Reduced cell proliferation/survival node_B:f1->node_C:f0 node_D Therapeutic Effect e.g., Anti-cancer activity node_C:f1->node_D:f0

Caption: Logical Flow from Molecular Interaction to Therapeutic Effect.

Conclusion and Future Directions

The initial data suggests that this compound is a promising HTS hit with moderate potency and a good initial safety profile. Its performance is comparable to or, in some aspects, better than the alternative hit, although it is less potent than the non-selective reference inhibitor. The imidazo[1,2-a]pyridine core is a versatile scaffold that has been successfully optimized for various biological targets, including kinases, and has shown potential in treating diseases like cancer and tuberculosis.[1][6][7][8]

Future work should focus on:

  • Structure-Activity Relationship (SAR) Expansion: Synthesizing and testing analogs of this compound to improve potency and selectivity.[9]

  • Mechanism of Action Studies: Confirming the direct binding to the target kinase and determining the mode of inhibition (e.g., ATP-competitive).

  • In Vivo Efficacy Studies: Evaluating the compound's performance in animal models of the target disease.

By following a rigorous validation process, the potential of this compound as a lead compound for drug development can be thoroughly assessed.

References

Comparative Docking Analysis of Imidazo[1,2-a]pyridine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Imidazo[1,2-a]pyridine Analogs' Docking Performance Against Various Therapeutic Targets.

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its wide range of biological activities.[1][2][3] These compounds have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2][3] A crucial step in the rational design and development of novel drugs based on this scaffold is the use of in silico molecular docking studies to predict the binding affinities and modes of interaction with biological targets. This guide provides a comparative overview of docking studies performed on various imidazo[1,2-a]pyridine analogs, summarizing key quantitative data and detailing the experimental protocols employed.

Quantitative Docking Data Summary

The following tables summarize the docking scores of various imidazo[1,2-a]pyridine analogs against different biological targets as reported in recent literature. These tables are intended to provide a clear and concise comparison of the binding affinities of the studied compounds.

Table 1: Docking Scores of Imidazo[1,2-a]pyridine Hybrids against Human LTA4H (PDB: 3U9W) [4][5]

CompoundS score (Kcal/mol)RMSD (Å)
HB1-1.049
HB7-11.237-
Original Ligand-6.908-

Table 2: Docking Scores of Imidazo[1,2-a]pyridine Derivatives against Oxidoreductase [6]

CompoundBinding Energy (kcal/mol)Interacting Amino Acids
Compound C-9.207His 222, Tyr 216, Lys 270

Table 3: Docking Scores of Imidazo[1,2-a]pyridin-3-yl Derivatives against Farnesyl Diphosphate Synthase [7][8]

CompoundMolDock ScoreRerank ScoreProtein-Ligand Interaction
4(g)---
4(k)-145.600-107.580-149.188
Minodronic Acid (Standard)---

Experimental Protocols: Molecular Docking

The methodologies employed in molecular docking studies are critical for the reliability and reproducibility of the results. Below are detailed protocols from the cited studies.

Protocol 1: Docking of Imidazo[1,2-a]pyridine Hybrids against Human LTA4H[4][5]
  • Protein and Ligand Preparation: The three-dimensional structure of human Leukotriene A4 Hydrolase (LTA4H) was obtained from the Protein Data Bank (PDB ID: 3U9W). The structures of the synthesized imidazo[1,2-a]pyridine hybrids (HB1-HB10) were drawn and optimized.

  • Docking Software and Algorithm: Molecular docking simulations were performed to predict the binding mode and affinity of the synthesized compounds.

  • Validation: The docking protocol was validated by redocking the co-crystallized ligand into the active site of the protein. Root Mean Square Deviation (RMSD) analysis was used to compare the docked conformation with the experimental conformation. An RMSD value of less than 2.0 Å is generally considered a successful validation.[9]

Protocol 2: Docking of Imidazo[1,2-a]pyridine Derivatives against Oxidoreductase[6]
  • Target and Ligand Preparation: The three-dimensional structure of oxidoreductase, a key enzyme in breast cancer progression, was used as the target protein. The structures of the novel imidazo[1,2-a]pyridine derivatives were generated and optimized.

  • Docking Simulation: Molecular docking studies were conducted to evaluate the binding affinity of the synthesized compounds towards the active site of oxidoreductase.

  • Analysis: The binding energies were calculated, and the interactions between the ligands and the key amino acid residues in the active site were analyzed.

Protocol 3: Docking of Imidazo[1,2-a]pyridin-3-yl Derivatives against Farnesyl Diphosphate Synthase[7][8]
  • Software and Input Preparation: Geometrically optimized three-dimensional structures of the imidazo[1,2-a]pyridin-3-yl derivatives were imported into the Molegro Virtual Docker (MVD) workspace. The target protein structure was retrieved from the RCSB Protein Data Bank. The ligands were optimized using molecular mechanics (MM2) and Hamiltonian approximation (AM1) until the root-mean-square (RMS) gradient was less than 0.001 kcal mol⁻¹ Å⁻¹.

  • Docking and Scoring: Molecular docking simulations were performed using MVD. The scoring function used was MolDock Score, and the results were also evaluated using rerank score and protein-ligand interaction energies.

  • Analysis: The docking results were analyzed based on the binding free energy of the top-ranked poses.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of imidazo[1,2-a]pyridine analogs.

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage Protein_Prep Protein Preparation (PDB Download, Water Removal, etc.) Docking_Sim Molecular Docking (Software Execution, Algorithm Selection) Protein_Prep->Docking_Sim Ligand_Prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) Ligand_Prep->Docking_Sim Scoring Scoring & Ranking (Binding Energy, Docking Score) Docking_Sim->Scoring Pose_Analysis Pose Analysis (Intermolecular Interactions, RMSD) Scoring->Pose_Analysis

Caption: A generalized workflow for molecular docking studies.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Activation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazo_Pyridine Imidazo[1,2-a]pyridine Inhibitors Imidazo_Pyridine->PI3K Inhibition Imidazo_Pyridine->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a target for imidazo[1,2-a]pyridine inhibitors.[10][11][12][13][14]

References

Benchmarking a Novel Imidazo[1,2-a]pyridine Derivative Against Standard-of-Care PI3K Inhibitors in Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Given the absence of publicly available preclinical or clinical data for 3-Methylimidazo[1,2-a]pyridin-5-amine, this guide provides a comparative analysis of a representative imidazo[1,2-a]pyridine derivative, a potent PI3K/mTOR dual inhibitor designated as compound 15a , against established standard-of-care PI3K inhibitors used in the treatment of breast cancer.[1][2] This document aims to offer a framework for evaluating the potential of this chemical class in oncology by presenting available quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, with various derivatives showing promise in treating a range of diseases, including cancer.[3] Many compounds from this class have been identified as potent kinase inhibitors, particularly targeting the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in breast cancer.[1][2][4][5]

Data Presentation: In Vitro Efficacy

The following tables summarize the in vitro potency of the representative imidazo[1,2-a]pyridine derivative (15a) and the standard-of-care PI3K inhibitors, Alpelisib and Copanlisib, against various breast cancer cell lines.

Table 1: In Vitro Potency of Representative Imidazo[1,2-a]pyridine (15a) and Standard-of-Care PI3K Inhibitors Against Breast Cancer Cell Lines.

CompoundTarget(s)Cell LinePIK3CA StatusIC50 (nM)
Imidazo[1,2-a]pyridine 15a PI3K/mTORHCT116 (Colon)MutantData not in breast cancer cell lines
HT-29 (Colon)Wild-TypeData not in breast cancer cell lines
Alpelisib (BYL719) PI3KαMCF7Mutant250 - 600[6]
T47DMutantData not specified
KPL4MutantData not specified[7]
BT-474MutantData not specified[7]
SKBR3Wild-TypeData not specified[7]
Copanlisib (BAY 80-6946) Pan-PI3KBT20Data not specifiedApoptosis induced at 20-200 nM[8]
KPL4HER2+TGI in xenograft model[9]
PIK3CA mutant linesMutant19 (mean)[9][10]
PIK3CA wild-type linesWild-Type774 (mean)[10]

Note: Direct comparison is challenging due to variations in experimental conditions and the specific cell lines tested. The data for imidazo[1,2-a]pyridine 15a was reported in colon cancer cell lines.[1][2]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used for evaluation, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Imidazopyridine Imidazo[1,2-a]pyridine (e.g., 15a) Imidazopyridine->PI3K Inhibits Imidazopyridine->mTORC1 Inhibits SoC_Drug Standard of Care (e.g., Alpelisib) SoC_Drug->PI3K Inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies CellCulture 1. Cell Culture (Breast Cancer Cell Lines) Treatment 2. Compound Treatment (Imidazopyridine vs. SoC) CellCulture->Treatment MTT_Assay 3. Cell Viability Assay (MTT Assay) Treatment->MTT_Assay Kinase_Assay 5. In Vitro Kinase Assay (PI3K Activity) Treatment->Kinase_Assay Western_Blot 6. Western Blot (p-AKT Levels) Treatment->Western_Blot IC50_Calc 4. IC50 Determination MTT_Assay->IC50_Calc

Caption: Experimental Workflow for Compound Comparison.

Experimental Protocols

In Vitro Kinase Assay (PI3K)

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against PI3K in a cell-free system.

  • Objective: To determine the concentration of the test compound required to inhibit 50% of PI3K activity (IC50).

  • Principle: The assay measures the amount of ADP produced from the kinase reaction where PI3K phosphorylates its substrate, PIP2, using ATP. The amount of ADP is quantified using a luminescence-based detection system.[11]

  • Materials:

    • Recombinant human PI3K enzyme.

    • PIP2 substrate.

    • ATP.

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).[11]

    • Test compound (e.g., imidazo[1,2-a]pyridine derivative) and standard inhibitor (e.g., Wortmannin).

    • ADP-Glo™ Kinase Assay kit (or similar).

    • 384-well plates.

    • Plate reader capable of luminescence detection.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO and then dilute in the kinase assay buffer.

    • Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the PI3K enzyme solution to each well and pre-incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay.

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[12][13][14][15][16]

  • Objective: To determine the concentration of the test compound that reduces cell viability by 50% (IC50).

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[12][13]

  • Materials:

    • Breast cancer cell lines (e.g., MCF7, T47D).

    • Complete cell culture medium.

    • Test compound and standard-of-care drug.

    • MTT solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[14]

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound or standard drug and incubate for a specified period (e.g., 72 hours).

    • After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot for Phosphorylated AKT (p-AKT)

This protocol is used to determine the effect of a compound on the PI3K signaling pathway by measuring the levels of phosphorylated AKT, a key downstream effector.[17][18][19][20]

  • Objective: To assess the inhibition of PI3K pathway activity by observing the reduction in p-AKT levels.

  • Principle: Western blotting uses antibodies to detect specific proteins in a sample. By using an antibody specific to the phosphorylated form of AKT (at Ser473 or Thr308), the activation state of the PI3K pathway can be determined.

  • Materials:

    • Breast cancer cells.

    • Test compound and standard-of-care drug.

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% BSA in TBST).

    • Primary antibodies (anti-p-AKT, anti-total-AKT, and a loading control like anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

    • Imaging system.

  • Procedure:

    • Treat cells with the test compound or standard drug for a specified time.

    • Lyse the cells in ice-cold lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed for total AKT and a loading control protein.

    • Quantify the band intensities to determine the relative levels of p-AKT.

References

Navigating the Reproducibility of Biological Assays for Imidazo[1,2-a]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing reproducible biological assays is paramount for the confident progression of chemical entities through the drug discovery pipeline. This guide provides a comparative overview of biological assays for derivatives of the 3-Methylimidazo[1,2-a]pyridin-5-amine scaffold, a class of compounds showing diverse biological activities.

While specific data on the reproducibility of assays for this compound is not extensively available in the public domain, this guide leverages published data on structurally related imidazo[1,2-a]pyridine derivatives to highlight key considerations in assay performance and data interpretation. The presented data and protocols are drawn from various studies investigating the anticancer, anti-inflammatory, and anti-ulcer properties of this versatile heterocyclic core.

Comparative Analysis of In Vitro Cytotoxicity Assays

A common initial step in evaluating the biological activity of novel compounds is the assessment of their cytotoxic effects on various cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure derived from these assays. The reproducibility of IC50 values can be influenced by several factors, including cell line passage number, reagent variability, and the specific assay protocol employed.

Below is a summary of reported IC50 values for various 3-substituted imidazo[1,2-a]pyridine derivatives against different cancer cell lines. This data illustrates the range of potencies observed within this compound class and underscores the importance of standardized assay conditions for meaningful comparisons.

Compound IDSubstitution at C-3Target Cell LineAssay TypeReported IC50 (µM)
Compound 12 [1][2][3]p-chlorophenyl groupHT-29 (Colon Cancer)Cytotoxicity Assay4.15 ± 2.93
Compound 18 [2]p-chlorophenyl amineB16F10 (Melanoma)Cytotoxicity Assay14.39 ± 0.04
Compound 14 [1][2][3]p-chlorophenyl amineB16F10 (Melanoma)Cytotoxicity Assay21.75 ± 0.81
Compound 18 [2]p-chlorophenyl amineMCF-7 (Breast Cancer)Cytotoxicity Assay14.81 ± 0.20
Compound 11 [2]Not specifiedHT-29 (Colon Cancer)Cytotoxicity Assay18.34 ± 1.22
Compound 5j [4]4-chlorophenoxyNot specified (COX-2)Fluorescent Assay0.05
Compound 6d [5]Not specifiedA549 (Lung Cancer)Anticancer Assay2.8 ± 0.02

Note: The variability in standard deviations highlights the inherent differences in assay precision. Direct comparison of absolute IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

Experimental Protocols: A Foundation for Reproducibility

Detailed and standardized experimental protocols are the cornerstone of reproducible research. Below is a generalized protocol for a common in vitro cytotoxicity assay, the Trypan Blue Exclusion Assay, as described in studies on 3-aminoimidazo[1,2-α]pyridine compounds.[2]

Protocol: Trypan Blue Exclusion Assay for Cytotoxicity

Objective: To determine the percentage of viable cells after treatment with imidazo[1,2-a]pyridine derivatives.

Materials:

  • Cancer cell lines (e.g., MCF-7, HT-29, B16F10)[1][2][3]

  • Normal cell line (e.g., MEF)[1][2][3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compounds (imidazo[1,2-a]pyridine derivatives) dissolved in DMSO

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Seeding: Seed cells in 24-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting: After incubation, discard the medium and wash the cells with PBS. Add Trypsin-EDTA to detach the cells.

  • Staining: Resuspend the cells in complete medium and take an aliquot of the cell suspension. Mix the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Cell Counting: Within 5 minutes of staining, load the cell suspension into a hemocytometer. Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Data Analysis: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100. Determine the IC50 value by plotting the percentage of viable cells against the compound concentration and fitting the data to a dose-response curve.

Visualizing Biological Complexity

To better understand the potential mechanisms of action and experimental processes, visual diagrams are invaluable tools. The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway and a typical experimental workflow.

G cluster_0 Cellular Response to Imidazo[1,2-a]pyridine A Imidazo[1,2-a]pyridine Derivative B Target Protein (e.g., Kinase, Receptor) A->B Binding C Downstream Signaling Cascade B->C Modulation D Cellular Effect (e.g., Apoptosis, Growth Arrest) C->D Induction

A potential signaling pathway for imidazo[1,2-a]pyridine derivatives.

G cluster_1 In Vitro Assay Workflow A Compound Synthesis and Characterization C Assay Plate Preparation (Seeding and Treatment) A->C B Cell Culture and Maintenance B->C D Incubation (Drug Exposure) C->D E Data Acquisition (e.g., Cell Viability Measurement) D->E F Data Analysis (IC50 Determination) E->F

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 3-Methylimidazo[1,2-a]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory Professionals

This guide provides critical safety and logistical information for the proper disposal of 3-Methylimidazo[1,2-a]pyridin-5-amine, a chemical compound utilized in pharmaceutical research and development. Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. The following protocols are based on established best practices for handling heterocyclic amines and related chemical structures.

I. Hazard Identification and Safety Precautions

Assumed Hazards:

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes skin and serious eye irritation.[1]

  • Respiratory Effects: May cause respiratory irritation.[1]

  • Organ Damage: Potential for damage to organs through prolonged or repeated exposure.[1]

Personal Protective Equipment (PPE): A comprehensive list of required PPE is detailed in the table below.

Protection Type Specific Requirements Rationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and absorption.[1]
Eye/Face Protection Safety glasses with side shields or chemical goggles. A face shield may be necessary for larger quantities.To protect against splashes and dust.[1]
Skin and Body Protection Flame-retardant antistatic protective clothing, such as a lab coat.To prevent contamination of personal clothing.[1]
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood.[1][2]To avoid inhalation of dust or vapors.[1]

II. Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in a systematic and controlled manner to minimize risk.

Experimental Protocol for Disposal:

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled waste container for this compound and any contaminated materials (e.g., weighing papers, pipette tips, gloves).

    • This waste should be classified as solid, non-halogenated organic waste.[3]

    • Crucially, do not mix this waste with other chemical waste streams, especially incompatible materials such as strong bases, amines, or oxidizing agents. [2][3]

  • Waste Container and Labeling:

    • Utilize a chemically resistant, sealable container that is in good condition.[3]

    • The container must be clearly labeled with the following information:[3]

      • The words "Hazardous Waste"

      • Full Chemical Name: "this compound"

      • Primary Hazards (e.g., "Toxic," "Irritant")

      • Date of first waste addition

      • Name and contact information of the responsible researcher or laboratory

  • On-Site Storage:

    • Store the sealed waste container in a designated, well-ventilated, cool, and dry area.[2][3]

    • The storage location should be secure and accessible only to authorized personnel.[2][3]

    • Ensure the storage area is away from sources of ignition and incompatible materials.[1][2][3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[3]

    • Provide the disposal entity with a detailed inventory of the waste, including the chemical name and quantity.[3]

    • Adhere to all institutional and local regulations for scheduling and handling of hazardous waste pickups.[3]

  • Record Keeping:

    • Maintain a detailed log of all hazardous waste generated, including the chemical name, quantity, and date of disposal.[3] This is crucial for regulatory compliance and laboratory safety audits.

III. Emergency Procedures

In the event of accidental exposure or spillage, immediate and appropriate action is critical.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1]
Ingestion Do NOT induce vomiting. If the person is conscious, give two glasses of water to drink. Seek immediate medical attention.[1]
Spillage Evacuate the area. Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[1][2] Clean the affected area thoroughly.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Step 1: Waste Identification and Segregation B Step 2: Container Selection and Proper Labeling A->B C Step 3: Secure On-Site Storage B->C D Step 4: Arrange for Professional Disposal (Contact EHS) C->D E Step 5: Maintain Detailed Records D->E

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 3-Methylimidazo[1,2-a]pyridin-5-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Information

The following guide provides critical safety and logistical information for the handling and disposal of 3-Methylimidazo[1,2-a]pyridin-5-amine. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel. This compound is classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause serious skin and eye irritation.[1] It may also lead to respiratory irritation and organ damage through prolonged or repeated exposure.[1]

Personal Protective Equipment (PPE): A Quantitative Overview

A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the required PPE.

Protection CategoryRequired EquipmentSpecifications and Usage
Respiratory Protection NIOSH-approved RespiratorA full-face or half-mask air-purifying respirator should be used when handling the powder form of this chemical to prevent inhalation of dust particles.[1][2]
Eye and Face Protection Chemical Splash Goggles and Face ShieldSafety glasses are a minimum requirement, with chemical splash goggles being highly recommended.[3] A face shield must be worn in conjunction with goggles, especially when there is a risk of splashes or sprays.[3]
Hand Protection Chemical-Resistant Gloves (Inner and Outer)Wear two pairs of chemical-resistant gloves; an inner pair and a heavier, outer pair.[2][4] This provides an extra layer of protection in case the outer glove is compromised.
Body Protection Flame-Retardant, Antistatic Protective ClothingA flame-retardant lab coat is required.[1][3] For operations with a higher risk of contamination, consider disposable chemical-resistant coveralls.[2][4]
Foot Protection Chemical-Resistant, Steel-Toe BootsClosed-toe shoes are a minimum requirement in any laboratory setting.[3] For enhanced protection, especially when handling larger quantities, chemical-resistant boots with steel toes are recommended.[2][4]

Experimental Protocols: A Step-by-Step Guide

1. Preparation and Engineering Controls:

  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.

  • Waste Disposal: Prepare designated, labeled, and sealed containers for the disposal of contaminated solid and liquid waste.

2. Donning Personal Protective Equipment (PPE):

The following sequence should be followed to ensure proper protection:

  • Inner Gloves: Don the first pair of chemical-resistant gloves.

  • Body Protection: Put on the flame-retardant lab coat or coveralls.

  • Respiratory Protection: Fit and seal-check your respirator.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield.

  • Outer Gloves: Don the second, heavier pair of chemical-resistant gloves over the cuffs of your lab coat or coveralls.

3. Handling this compound:

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[1]

  • Grounding: When transferring the substance, ground and bond containers and receiving equipment to prevent static discharge, as it has the potential for dust explosion.[1][5]

  • Spill Management: In the event of a spill, immediately evacuate the area and follow your institution's established spill response protocol. Do not attempt to clean up a large spill without proper training and equipment.

4. Doffing Personal Protective Equipment (PPE):

To prevent cross-contamination, remove PPE in the following order:

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do.

  • Body Protection: Remove the lab coat or coveralls, rolling it away from your body.

  • Outer Gloves (if a second pair was worn): If a second pair of inner gloves was worn, remove them now.

  • Face and Eye Protection: Remove the face shield and then the goggles.

  • Respiratory Protection: Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[1]

5. Disposal Plan:

  • Contaminated Materials: All disposable PPE, contaminated labware, and any unused chemical must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

  • Waste Containers: Use clearly labeled, sealed containers for waste collection. Do not mix with other waste streams.

Visualizing the Workflow: Safe Handling of this compound

The following diagram illustrates the logical progression of tasks for the safe handling of this chemical.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_1 Verify Fume Hood Certification prep_2 Check Emergency Equipment (Eyewash/Shower) prep_1->prep_2 prep_3 Prepare Labeled Waste Containers prep_2->prep_3 handling_1 Don Personal Protective Equipment (PPE) prep_3->handling_1 handling_2 Conduct Experiment in Fume Hood handling_1->handling_2 handling_3 Manage and Contain Spills Immediately handling_2->handling_3 If spill occurs disposal_1 Segregate Hazardous Waste handling_2->disposal_1 disposal_2 Doff Personal Protective Equipment (PPE) disposal_1->disposal_2 disposal_3 Dispose of Contaminated Materials disposal_2->disposal_3 disposal_4 Thorough Hand Washing disposal_3->disposal_4

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.